2-Methylbenzo[cd]indole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylbenzo[cd]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c1-8-10-6-2-4-9-5-3-7-11(13-8)12(9)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLAQIIRQDATHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC3=C2C1=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508413 | |
| Record name | 2-Methylbenzo[cd]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40484-49-9 | |
| Record name | 2-Methylbenzo[cd]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Strategic Importance of the Benzo[cd]indole Scaffold
An In-Depth Technical Guide to the Synthesis of 2-Methylbenzo[cd]indole and Its Derivatives
The benzo[cd]indole nucleus is a structurally unique and highly valued heterocyclic motif in medicinal chemistry and materials science. Its rigid, planar architecture makes it an exceptional pharmacophore, serving as the core for numerous commercial drugs, including ergometrine, lisuride, and ergotamine.[1] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including the inhibition of oncogenic thymidylate synthase, cytotoxicity against tumor cells, and neuroprotective effects.[1][2] Furthermore, their distinct photophysical properties have led to their use as fluorescent probes.[1][3]
The 2-methyl substituted variant, this compound, is a key building block for more complex molecules, such as dimethine cyanine dyes used in advanced pH fluorescent sensors.[3] Despite its significance, the synthesis of the 2-substituted benzo[cd]indole core has historically been less developed than its indol-2-one counterpart, often requiring multi-step processes, harsh conditions, or expensive transition metal catalysts.[1]
This guide provides an in-depth analysis of modern and classical synthetic strategies for accessing this compound and its derivatives. It is designed for researchers, scientists, and drug development professionals, focusing on the underlying principles, causality behind experimental choices, and detailed, field-proven protocols.
Transition-Metal-Free Synthesis via Organolithium Intermediates: A Modern Approach
A significant advancement in benzo[cd]indole synthesis is the development of a transition-metal-free approach utilizing organolithium chemistry.[4] This methodology offers a cost-effective and efficient alternative to traditional palladium or copper-catalyzed reactions, avoiding challenges associated with catalyst removal from the final product.[1][5]
Mechanistic Rationale and Core Principles
The strategy hinges on the reaction of in situ generated 1-halo-8-lithionaphthalenes with nitriles.[1] The key transformation is a remarkably facile intramolecular aromatic nucleophilic substitution.
The workflow proceeds as follows:
-
Lithiation: A peri-dihalonaphthalene (e.g., 1,8-diiodonaphthalene) is selectively mono-lithiated using one equivalent of an organolithium reagent like n-butyllithium (n-BuLi).
-
Nucleophilic Addition: The resulting 1-halo-8-lithionaphthalene attacks a nitrile, forming an imine intermediate.
-
Intramolecular Cyclization: The imine, in close proximity to the halogen at the C8 position, undergoes an intramolecular nucleophilic substitution to form the benzo[cd]indole ring.[1]
A critical factor facilitating this cyclization, particularly in substituted naphthalenes, is the "clothespin effect."[1] In substrates bearing bulky peri-substituents, such as dimethylamino groups, steric repulsion forces the reactive centers at the C1 and C8 positions closer together, significantly accelerating the intramolecular reaction.[1][4]
Experimental Workflow: Organolithium Approach
Caption: Workflow for the transition-metal-free synthesis of this compound.
Detailed Laboratory Protocol
Synthesis of 2-Phenylbenzo[cd]indole (Exemplary Derivative)
This protocol is adapted from the synthesis of related 2-substituted derivatives.[1]
-
Preparation: To a solution of 1,8-diiodonaphthalene (1.0 mmol) in benzene (15 mL) under an inert atmosphere (Argon or Nitrogen), add n-butyllithium (1.0 mmol, 1.6 M solution in hexanes) dropwise at room temperature. Stir the mixture for 30 minutes.
-
Addition of Nitrile: Add benzonitrile (1.0 mmol) to the solution and continue stirring at room temperature for 12 hours.
-
Quenching and Extraction: Quench the reaction by slowly adding water (10 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting residue using column chromatography on silica gel (eluent: n-hexane/diethyl ether mixture) to yield the pure product.
Causality Note: Benzene is chosen as the solvent due to its low C-H acidity and its ability to effectively solubilize the starting diiodonaphthalene.[1] In cases where the lithiated intermediate is highly basic, a less acidic solvent like hexane may be preferred to minimize side reactions, although solubility of the starting material can become a challenge.[1]
Scope and Yield Summary
The organolithium method demonstrates good functional group tolerance and provides moderate to good yields across a range of nitrile substrates.
| Entry | R-CN (Nitrile) | Product | Yield (%) | Citation |
| 1 | Benzonitrile | 2-Phenylbenzo[cd]indole | 65% | [1] |
| 2 | m-Methoxybenzonitrile | 2-(m-Methoxyphenyl)benzo[cd]indole | 58% | [1] |
| 3 | o-Chlorobenzonitrile | 2-(o-Chlorophenyl)benzo[cd]indole | 58% | [1] |
| 4 | 2-Thiophenecarbonitrile | 2-(Thiophen-2-yl)benzo[cd]indole | 86%* | [1] |
*Yield after boiling the intermediate imine in triethylamine to complete the cyclization.[1]
The Fischer Indole Synthesis: A Classical Route to 2-Methylbenzo[cd]indoles
The Fischer indole synthesis, discovered in 1883, remains a cornerstone of indole chemistry.[6] It is an acid-catalyzed reaction between an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[6][7] For the synthesis of this compound, an appropriately substituted naphthylhydrazine is reacted with acetone.
Mechanistic Overview
The widely accepted mechanism involves several key steps:[6][7]
-
Hydrazone Formation: The naphthylhydrazine condenses with acetone to form a naphthylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[8][8]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted[8][8]-sigmatropic rearrangement, which is the key bond-forming step.
-
Aromatization & Cyclization: The resulting diimine intermediate rearomatizes, followed by cyclization to form a cyclic aminal.
-
Elimination: Under acid catalysis, the aminal eliminates a molecule of ammonia (NH₃) to yield the final, energetically favorable aromatic benzo[cd]indole.[6]
Caption: Key stages of the Fischer Indole Synthesis for 2-methyl derivatives.
Protocol Considerations
General Protocol for Fischer Indole Synthesis [9]
-
Hydrazone Formation: In a round-bottom flask, dissolve the arylhydrazine (1.0 equiv) in a suitable solvent such as ethanol or acetic acid. Add the ketone (e.g., acetone, 1.1 equiv). The hydrazone may precipitate and can be isolated, or the reaction can proceed in one pot.[7]
-
Cyclization: Add an acid catalyst to the hydrazone. Catalysts can be Brønsted acids like polyphosphoric acid (PPA) or Lewis acids like zinc chloride (ZnCl₂).[6][9]
-
Heating: Heat the reaction mixture to the required temperature (often >100 °C) for several hours until the reaction is complete, as monitored by TLC.
-
Workup: Cool the reaction mixture and pour it into ice water. Neutralize with a base (e.g., NaOH or NaHCO₃ solution).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers, concentrate, and purify by column chromatography or recrystallization.
Causality Note: The choice of acid catalyst is critical and can dramatically affect the outcome.[9] Polyphosphoric acid (PPA) is often effective as it serves as both the catalyst and the solvent at high temperatures. Zinc chloride is a widely used Lewis acid that effectively promotes the rearrangement and subsequent cyclization.[6][9] The reaction temperature must be high enough to overcome the activation energy of the[8][8]-sigmatropic rearrangement.[10]
Transition-Metal Catalyzed Approaches
While the organolithium method offers a metal-free route, transition-metal catalysis provides powerful and versatile alternatives with broad substrate scope.
Copper-Catalyzed Cyclization
A one-step, copper-catalyzed synthesis has been developed starting from 8-alkynyl-1-naphthylamine derivatives.[5] This protocol proceeds via a stereoselective intramolecular trans-addition and a subsequent SₙAr reaction to construct the polysubstituted benzo[cd]indole framework in good yields.[5] This method is particularly valuable for creating derivatives with specific stereochemistry at the exocyclic double bond.
Palladium-Catalyzed Reactions
Palladium catalysis is a dominant force in the synthesis of nitrogen heterocycles.[11] While many methods focus on the standard indole nucleus, strategies like the Larock indole synthesis can be adapted for benzo-fused systems. The Larock synthesis involves the palladium-catalyzed annulation of an alkyne with an ortho-haloaniline derivative.[12] This powerful reaction allows for significant variation in the substitution pattern of the final product. Other palladium-catalyzed methods include reductive cyclizations of nitro compounds, where a palladium catalyst facilitates the reduction and subsequent ring closure.[13]
Applications in Drug Discovery and Materials Science
The benzo[cd]indole scaffold is more than a synthetic curiosity; it is a "privileged" structure in drug discovery.[14] Its derivatives are being actively investigated as anti-metastatic agents that target lysosomes, a promising strategy in cancer therapy.[14][15] The ability to functionalize the ring system allows for the attachment of targeting moieties and therapeutic payloads, creating highly specific drug delivery systems.[14] The inherent fluorescence of the core also makes it a valuable component for creating chemical sensors and bio-imaging agents.[1][3] The continued development of efficient and scalable synthetic routes is therefore critical to unlocking the full therapeutic and technological potential of this remarkable heterocyclic system.[16]
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Methylbenz[c,d]indole CAS#: 40484-49-9 [m.chemicalbook.com]
- 4. Transition-Metal-Free Synthesis of 2-Substituted Benzo[cd]Indoles via the Reaction of 1-Halo-8-lithionaphthalenes with Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Intramolecular Fischer indole synthesis and its combination with an aromatic [3,3]-sigmatropic rearrangement for the preparation of tricyclic benzo[cd]indoles. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Fischer Indole Synthesis [organic-chemistry.org]
- 11. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scienmag.com [scienmag.com]
The Intrinsic Luminescence of a Privileged Scaffold: A Technical Guide to the Photophysical Properties of 2-Methylbenzo[cd]indole
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[cd]indole core is a structurally unique and electronically significant heterocyclic scaffold that forms the basis of numerous natural products, pharmaceuticals, and functional materials.[1] Its compact, rigid, and electron-rich nature imparts distinct photophysical properties that are highly sensitive to substitution and the surrounding environment. This technical guide focuses on the core photophysical characteristics of a key derivative, 2-Methylbenzo[cd]indole. While direct and comprehensive experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information on closely related analogues, established photophysical principles of the indole chromophore, and theoretical considerations to provide a robust framework for its understanding and application. We will delve into the electronic absorption, expected fluorescence behavior, and the underlying excited-state dynamics. Furthermore, this guide provides detailed, field-proven experimental protocols for the comprehensive photophysical characterization of this compound and its derivatives, empowering researchers to generate critical data for their specific applications.
Introduction: The Benzo[cd]indole Core - A Fusion of Rigidity and Electronic Versatility
The benzo[cd]indole system, a fusion of a naphthalene and a pyrrole ring, presents a fascinating platform for the design of fluorescent molecules. Unlike the more flexible parent indole, the rigid, planar structure of benzo[cd]indole influences its electronic energy levels and the dynamics of its excited states. The nitrogen atom's lone pair of electrons participates in the extended π-conjugated system, giving rise to its characteristic absorption and emission properties.
The introduction of a methyl group at the 2-position, as in this compound, is expected to subtly modulate these properties through inductive effects and by influencing the electron density distribution in the heterocyclic ring. Understanding these nuanced photophysical behaviors is paramount for the rational design of novel fluorescent probes, sensors, and active components in optoelectronic devices.[1]
Electronic Absorption Properties
The UV-visible absorption spectrum of a molecule provides a fingerprint of its electronic transitions from the ground state to various excited states. For indole and its derivatives, the lowest energy absorption bands are typically attributed to π-π* transitions, historically labeled as ¹Lₐ and ¹Lₑ states.[2] The relative energies and intensities of these transitions are highly sensitive to the molecular structure and solvent environment.
Table 1: Absorption Properties of 2-tert-Butylbenzo[cd]indole in Chloroform [1]
| Absorption Maxima (λₐₑₛ, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Assignment (Probable) |
| ~300 (shoulder) | Not Specified | ¹Lₐ ← S₀ |
| 315 | Not Specified | ¹Lₐ ← S₀ |
| 334 | Not Specified | ¹Lₑ ← S₀ |
| 349 | Not Specified | ¹Lₑ ← S₀ |
Based on this data, it is anticipated that this compound will exhibit a similar absorption profile in non-polar solvents, with characteristic sharp, vibronically structured bands in the UV-A region. The methyl group is a weak electron-donating group and is not expected to significantly shift the absorption maxima compared to the tert-butyl analogue.
Fluorescence Emission Properties: A Landscape of Environmental Sensitivity
The fluorescence of indole derivatives is renowned for its sensitivity to the polarity of the surrounding medium, a phenomenon known as solvatochromism. This arises from a significant change in the dipole moment of the molecule upon excitation to the first excited singlet state (S₁). In polar solvents, the solvent molecules reorient around the excited state dipole, lowering its energy and resulting in a red-shifted (bathochromic) emission compared to non-polar solvents.
Expected Emission Profile and Solvatochromism
Direct experimental fluorescence spectra for this compound are not available in the surveyed literature. However, based on the behavior of the broader class of indole derivatives, we can predict its key fluorescence characteristics.
-
In Non-Polar Solvents (e.g., Hexane, Cyclohexane): this compound is expected to exhibit a structured emission spectrum with a relatively small Stokes shift. The emission will likely originate from the ¹Lₑ state, which generally has a smaller dipole moment than the ¹Lₐ state.
-
In Polar Solvents (e.g., Acetonitrile, Methanol, Water): A significant red-shift in the emission maximum is anticipated, accompanied by a loss of vibronic structure and a broadening of the emission band. This is indicative of emission from a more polar excited state, likely the ¹Lₐ state, which is stabilized by the polar solvent environment. This intramolecular charge transfer (ICT) character of the excited state is a hallmark of many functional fluorescent dyes.
The interplay between the ¹Lₐ and ¹Lₑ excited states is a key determinant of the photophysical properties of indoles. The energy gap between these states can be small, and their relative ordering can be inverted by solvent polarity.
References
The Emerging Therapeutic Potential of the 2-Methylbenzo[cd]indole Scaffold: A Technical Guide for Medicinal Chemists
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Among its many fused heterocyclic derivatives, the benzo[cd]indole scaffold has emerged as a particularly promising framework for the development of novel therapeutics. This technical guide provides an in-depth exploration of the 2-Methylbenzo[cd]indole core and its derivatives, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing this scaffold, its diverse biological activities with a focus on oncology, and detailed protocols for its evaluation. This guide aims to be a practical resource, bridging the gap between theoretical potential and actionable experimental design.
The Benzo[cd]indole Scaffold: A Privileged Structure in Drug Discovery
The benzo[cd]indole ring system, a tricyclic aromatic heterocycle, possesses a unique electronic and steric profile that makes it an attractive starting point for drug design. The fusion of a naphthalene moiety to the indole core creates a rigid and planar structure, which can facilitate potent and selective interactions with biological targets. The 2-methyl substitution provides a key vector for further functionalization, allowing for the fine-tuning of physicochemical properties and biological activity.
Recent studies have highlighted the potential of benzo[cd]indole derivatives across a spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.[4][5] This guide will primarily focus on the most extensively studied application: cancer.
Synthetic Pathways to 2-Substituted Benzo[cd]indoles
The ability to efficiently synthesize and diversify the this compound core is fundamental to exploring its therapeutic potential. While various synthetic routes exist, a recently developed transition-metal-free approach offers a significant advantage in terms of cost, scalability, and reduced metal contamination of the final compounds.
Transition-Metal-Free Synthesis of 2-Substituted Benzo[cd]indoles
This method, developed by Tsybulin et al., provides an effective organolithium approach from readily available peri-dihalonaphthalenes and nitriles.[5][6] The reaction proceeds via an intramolecular aromatic nucleophilic substitution, facilitated by a "clothespin effect" in certain substituted precursors.[6]
Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-benzo[cd]indoles [6]
-
Preparation of the Reaction Vessel: Under an inert atmosphere (e.g., argon or nitrogen), a solution of 1,8-diiodonaphthalene (1.0 equivalent) in anhydrous benzene is prepared in a flame-dried flask.
-
Lithiation: The solution is cooled to room temperature, and n-butyllithium (1.0 equivalent) is added dropwise. The reaction mixture is stirred for 1 hour.
-
Addition of Nitrile: The desired aromatic nitrile (1.1 equivalents) is added to the reaction mixture, and stirring is continued for 12-24 hours at room temperature.
-
Quenching: The reaction is quenched by the addition of water.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted benzo[cd]indole.
Logical Framework for Synthesis
Caption: Transition-metal-free synthesis of 2-substituted benzo[cd]indoles.
Anticancer Applications of Benzo[cd]indole Derivatives
The most significant therapeutic promise of the benzo[cd]indole scaffold lies in its anticancer activity. Derivatives of this core have been shown to target multiple hallmarks of cancer, including epigenetic dysregulation, uncontrolled proliferation, and metastasis.
Mechanism of Action: Inhibition of BET Bromodomains
A key mechanism through which benzo[cd]indol-2-one derivatives exert their anticancer effects is through the inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[4] BET proteins are epigenetic "readers" that play a critical role in the transcriptional regulation of key oncogenes such as c-Myc, Bcl-2, and CDK6.[4]
By binding to the acetyl-lysine binding pocket of BRD4, these compounds competitively inhibit its interaction with acetylated histones. This disruption of the BRD4-histone interaction leads to the downregulation of oncogene expression, resulting in cell cycle arrest at the G1 phase and the induction of apoptosis in cancer cells.[4]
Signaling Pathway of BRD4 Inhibition
Caption: Mechanism of BRD4 inhibition by benzo[cd]indol-2-one derivatives.
Mechanism of Action: Lysosome-Targeted Drug Delivery
Another innovative application of the benzo[cd]indole scaffold is in the development of lysosome-targeted anticancer agents.[7] By conjugating the benzo[cd]indol-2(1H)-one core with polyamine chains, these molecules can be selectively taken up by cancer cells through the polyamine transport system, which is often upregulated in cancer.[7]
Once inside the cell, these conjugates accumulate in lysosomes. The acidic environment of the lysosome can facilitate the release of the active benzo[cd]indole moiety, leading to lysosomal membrane permeabilization, release of cathepsins, and subsequent induction of both apoptosis and autophagy.[2][7] This dual mechanism of cell death can be particularly effective against chemoresistant tumors.
Workflow for Lysosome-Targeted Delivery
Caption: Lysosome-targeted drug delivery using benzo[cd]indol-2-one conjugates.
Experimental Protocols for Biological Evaluation
The successful development of this compound-based therapeutics relies on robust and reproducible biological assays. This section provides detailed, step-by-step protocols for key in vitro assays to evaluate the anticancer potential of these compounds.
BRD4 Inhibition Assay (AlphaScreen)
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that can be used to measure the inhibition of the BRD4-histone interaction.[8][9]
Protocol:
-
Reagent Preparation: Prepare assay buffer, biotinylated histone H4 peptide substrate, GST-tagged BRD4-BD1 protein, and AlphaScreen™ Glutathione Donor and Streptavidin Acceptor beads according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of the test compounds (this compound derivatives) in DMSO and then dilute in assay buffer.
-
Reaction Incubation: In a 384-well plate, add the BRD4-BD1 protein, biotinylated histone H4 peptide, and the test compound or vehicle control. Incubate for 30 minutes at room temperature.
-
Bead Addition: Add the Streptavidin Acceptor beads and incubate for 60 minutes at room temperature in the dark.
-
Donor Bead Addition: Add the Glutathione Donor beads and incubate for 30 minutes at room temperature in the dark.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This assay is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle.[10]
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Anti-inflammatory and Antiviral Potential
While the primary focus of this guide is on oncology, it is important to note the emerging evidence for the anti-inflammatory and antiviral activities of indole derivatives, including those with the benzo[cd]indole core.
-
Anti-inflammatory Activity: Indole derivatives have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes.[11][12] The rigid benzo[cd]indole scaffold may offer a unique geometry for potent and selective inhibition of these enzymes. Further investigation into the anti-inflammatory properties of this compound derivatives is warranted.
-
Antiviral Activity: The indole scaffold is present in several antiviral drugs.[13][14] Studies on related benzoindolizidine alkaloids have demonstrated broad-spectrum antiviral properties.[15][16] The this compound core represents a novel starting point for the design of new antiviral agents.
Future Perspectives and Conclusion
The this compound scaffold is a versatile and promising platform for the development of novel therapeutics. Its demonstrated efficacy in targeting key cancer pathways, coupled with its potential in other therapeutic areas, makes it a compelling area for further research. The synthetic accessibility of this core, particularly through modern transition-metal-free methods, will undoubtedly accelerate its exploration in medicinal chemistry.
This technical guide has provided a comprehensive overview of the synthesis, mechanisms of action, and biological evaluation of this compound derivatives. By providing detailed experimental protocols and a clear understanding of the underlying scientific principles, we hope to empower researchers to unlock the full therapeutic potential of this remarkable heterocyclic system. The continued investigation of this scaffold holds the promise of delivering next-generation therapies for a range of challenging diseases.
References
- 1. amsbio.com [amsbio.com]
- 2. Lysosomal targeting strategies for design and delivery of bioactive for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Transition-Metal-Free Synthesis of 2-Substituted Benzo[cd]Indoles via the Reaction of 1-Halo-8-lithionaphthalenes with Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and synthesis of benzo[c,d]indolone-pyrrolobenzodiazepine conjugates as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole-based COX-2 inhibitors: A decade of advances in inflammation, cancer, and Alzheimer’s therapy [ouci.dntb.gov.ua]
- 13. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 14. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Antican… [ouci.dntb.gov.ua]
2-Methylbenzo[cd]indole: A Technical Guide to a Promising Fluorescent Probe Scaffold
Foreword: Unveiling a Compact and Potent Fluorophore Core
In the dynamic landscape of molecular probes, the quest for fluorophores with superior photophysical properties, environmental sensitivity, and synthetic accessibility is perpetual. This technical guide delves into the core attributes of 2-Methylbenzo[cd]indole, a rigid, planar heterocyclic system, as a foundational scaffold for the next generation of fluorescent probes. While its derivatives have found applications in pharmaceuticals and organic electronics, its potential as a versatile fluorescent reporter remains an area ripe for exploration.[1][2] This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, providing insights into its synthesis, photophysical characteristics, and the rational design of probes for diverse applications. We will explore its intrinsic properties and draw upon the broader family of indole-based sensors to illuminate the path toward novel analytical tools.
The this compound Core: A Structural and Photophysical Overview
The benzo[cd]indole framework is characterized by a fused benzene and pyrrole ring system, resulting in a compact and rigid aromatic structure. The methyl group at the 2-position can subtly modulate the electronic properties of the heterocyclic system, influencing its fluorescence characteristics and providing a potential site for further functionalization.[1]
Intrinsic Photophysical Properties: A Hybrid of Experimental Data and Theoretical Predictions
Direct and comprehensive experimental data on the photophysical properties of the parent this compound are not extensively documented in publicly accessible literature. However, by examining its derivatives and related benzo[cd]indole compounds, we can infer its potential. For instance, 2-substituted benzo[cd]indoles exhibit absorption maxima in the UV-A to the visible region, a property that is highly dependent on the nature of the substituent and the solvent.[3]
Computational studies using Time-Dependent Density Functional Theory (TD-DFT) offer a powerful avenue for predicting the electronic transitions and, consequently, the absorption and emission spectra of such molecules.[4][5] These calculations can guide the synthetic chemist in tuning the photophysical properties by suggesting appropriate functional groups to be introduced onto the core scaffold.
Table 1: Photophysical Properties of Representative Benzo[cd]indole Derivatives and Related Fluorophores
| Fluorophore/Probe | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Brightness (ε × Φ) | Target/Condition | Reference(s) |
| BIOP (Benzo[cd]indole-oxazolopyridine) | 530 | >650 | ~0.02 (in presence of RNA) | Not Specified | RNA ("Light-up") | [6] |
| Fluorescein | 494 | 521 | 0.95 | 85,500 | General | [7] |
| Rhodamine B | 555 | 580 | 0.31 | 34,100 | General | [7] |
| Cyanine 3 (Cy3) | 550 | 570 | 0.15 | 22,500 | General | [7] |
| Cyanine 5 (Cy5) | 649 | 670 | 0.27 | 67,500 | General | [7] |
Note: The brightness of the BIOP probe is in its RNA-bound, "light-up" state. Brightness for other fluorophores is for the free dye in solution.
Solvatochromism: A Window into the Microenvironment
The fluorescence of indole derivatives is often sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism. This property arises from changes in the dipole moment of the fluorophore upon excitation. In polar solvents, the excited state is stabilized, leading to a red-shift in the emission spectrum. This sensitivity makes this compound a promising candidate for developing probes that can report on the polarity of their microenvironment, such as within lipid droplets or at protein binding sites.[8][9]
Synthesis and Functionalization: Building the Probe
The utility of a fluorophore core is intrinsically linked to the ease with which it can be synthesized and functionalized. Recent advances have provided efficient routes to the benzo[cd]indole skeleton.
Core Synthesis: A Transition-Metal-Free Approach
A notable development is the transition-metal-free synthesis of 2-substituted benzo[cd]indoles from peri-dihalonaphthalenes and nitriles.[3] This organolithium-based method offers good yields and tolerates a range of functional groups, making it an attractive strategy for producing the this compound core.
Experimental Protocol: Synthesis of this compound (Adapted)
-
Preparation of Reactants: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,8-diiodonaphthalene in anhydrous benzene.
-
Lithiation: Cool the solution to room temperature and add one equivalent of n-butyllithium (n-BuLi) dropwise while stirring. The reaction mixture will typically change color, indicating the formation of the organolithium intermediate.
-
Addition of Nitrile: To the solution of the in situ generated 1-lithio-8-iodonaphthalene, add a slight excess of acetonitrile.
-
Reaction: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are then combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Note: This is a generalized protocol adapted from the synthesis of 2-substituted benzo[cd]indoles.[3] Specific reaction conditions, such as temperature, reaction time, and purification solvents, may need to be optimized for the synthesis of this compound.
Functionalization Strategies for Probe Development
The true power of this compound as a fluorescent probe lies in its potential for functionalization. The introduction of specific recognition moieties can transform the core fluorophore into a highly selective sensor. The indole nucleus is amenable to various electrophilic substitution reactions, and modern cross-coupling methodologies further expand the possibilities for modification.[10][11]
Applications of this compound-Based Fluorescent Probes
While specific examples of probes based on this compound are emerging, the broader class of indole- and benzo[cd]indole-based probes provides a clear roadmap for potential applications.
"Light-Up" Probes for Biological Macromolecules
A significant advantage of certain fluorophores is their ability to exhibit a "light-up" or "turn-on" fluorescence response upon binding to a target. This is often achieved through mechanisms that restrict intramolecular rotation or block photoinduced electron transfer (PeT) in the bound state. A benzo[cd]indole-oxazolopyridine (BIOP) probe, for example, shows a dramatic increase in fluorescence upon binding to RNA, making it a valuable tool for cellular imaging.[6][7]
Sensing Local Environment: Viscosity and Polarity
The fluorescence of molecular rotors is highly sensitive to the viscosity of their environment. In low-viscosity media, intramolecular rotation provides a non-radiative decay pathway, quenching fluorescence. In viscous environments, this rotation is hindered, leading to a significant increase in fluorescence intensity. Indole-based fluorescent probes have been successfully employed to measure viscosity changes in cellular environments.[2][12][13] The rigid structure of this compound makes it an excellent candidate for the development of viscosity-sensitive probes.
Similarly, as discussed earlier, the solvatochromic nature of the indole core can be exploited to create probes that report on the polarity of their surroundings, which is particularly useful for studying lipid-rich organelles like lipid droplets.[8][9][14]
Probes for Ions and Small Molecules
The indole scaffold has been incorporated into a multitude of fluorescent probes for the detection of various ions and small molecules, including pH, metal ions, and reactive oxygen species (ROS).[15][16] Functionalization of the this compound core with appropriate chelators or reactive groups could lead to the development of novel sensors for these important analytes. For example, a benzoindole-based probe has been developed for imaging nitroreductase activity in living cells.[17]
Future Perspectives and Conclusion
This compound stands as a promising, yet underexplored, scaffold for the development of advanced fluorescent probes. Its rigid, planar structure and amenability to chemical modification provide a solid foundation for creating sensors with high sensitivity and specificity. While further fundamental photophysical characterization of the parent molecule is warranted, the examples from the broader indole and benzo[cd]indole families clearly demonstrate its vast potential. Future research should focus on the rational design and synthesis of this compound derivatives targeting specific biological analytes and cellular compartments. The development of "light-up" probes and sensors for dynamic intracellular processes represents a particularly exciting frontier for this versatile fluorophore.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of Fluorescence Probe Based on Indole in Viscosity Detection and Cell Imaging [fxcsxb.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. On the aromaticity and photophysics of 1-arylbenzo[a]imidazo[5,1,2-cd]indolizines as bicolor fluorescent molecules for barium tagging in the study of double-beta decay of 136Xe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Indolylbenzothiadiazoles as highly tunable fluorophores for imaging lipid droplet accumulation in astrocytes and glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances on the C2-Functionalization of Indole via Umpolung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. A dual-emission fluorescent probe with independent polarity and viscosity responses: The synthesis, spectroscopy and bio-imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates [mdpi.com]
- 16. Naphthalene-benzoindole derived two novel fluorometric pH-Responsive probes for environmental systems and bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Methylbenzo[cd]indole: From Discovery to Modern Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound 2-Methylbenzo[cd]indole, a molecule of significant interest in medicinal chemistry and materials science. From its initial synthesis to the latest advancements in its preparation, this document details the historical context, key synthetic methodologies, physicochemical properties, and burgeoning applications. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics and functional organic materials.
Introduction: The Benzo[cd]indole Core and the Significance of the 2-Methyl Substituent
The benzo[cd]indole ring system, a fascinating tricyclic heteroaromatic scaffold, has garnered considerable attention due to its unique electronic properties and its presence in various biologically active molecules. The fusion of a naphthalene and a pyrrole ring in a peri fashion results in a planar and rigid structure with an extended π-electron system. This structural feature is a key determinant of the molecule's chemical reactivity and photophysical characteristics.
The introduction of a methyl group at the 2-position of the benzo[cd]indole core, yielding this compound, profoundly influences its molecular properties and reactivity. This seemingly simple substitution can enhance the compound's stability, modulate its electronic nature, and provide a handle for further functionalization, thereby expanding its utility in various scientific domains.
Discovery and Historical Synthesis
The exploration of the benzo[cd]indole ring system, also known as 1-aza-acenaphthylene, dates back to the mid-20th century. While the parent benzo[cd]indole was known, the specific synthesis of 2-methyl substituted derivatives represents a significant step in the exploration of this class of compounds.
The Seminal Work of Procter and Sheldrake (1973)
A key early contribution to the synthesis of the this compound core was reported by L. F. Procter and G. N. Sheldrake in 1973, in the Journal of the Chemical Society, Perkin Transactions 1. Their work focused on the synthesis of aza-acenaphthylenes and their derivatives. A pivotal reaction in their study was the reductive cyclization of 8-nitro-1-ethylnaphthalene. Although their primary focus was not solely on the 2-methyl derivative, their methodologies laid the groundwork for accessing this scaffold.
The general approach involved the construction of a suitably substituted naphthalene precursor followed by a cyclization step to form the pyrrole ring. The choice of reducing agent and reaction conditions was critical to achieving the desired cyclization over other potential side reactions. This early work highlighted the challenges associated with the synthesis of these strained ring systems and provided valuable insights into the reactivity of peri-substituted naphthalenes.
Modern Synthetic Methodologies
Building upon the foundational work, contemporary organic synthesis has seen the development of more efficient and versatile methods for the preparation of this compound and its derivatives. These modern approaches often prioritize milder reaction conditions, higher yields, and greater functional group tolerance.
Transition-Metal-Free Synthesis via Intramolecular Nucleophilic Substitution
A significant recent advancement is the development of a transition-metal-free synthesis of 2-substituted benzo[cd]indoles. A 2024 study published in Chemistry – A European Journal details a powerful method that proceeds via an intramolecular aromatic nucleophilic substitution.[1][2] This approach offers a more sustainable and cost-effective alternative to traditional metal-catalyzed methods.
The key to this strategy is the in situ generation of a highly reactive organolithium species from a readily available dihalonaphthalene precursor. This intermediate then undergoes a facile intramolecular cyclization with a nitrile to furnish the benzo[cd]indole core. The choice of the nitrile reactant allows for the direct installation of the desired substituent at the 2-position, including the methyl group.
Figure 1: Transition-metal-free synthesis of this compound.
The following is a representative protocol adapted from the 2024 publication by Tsybulin, Kaplanskiy, and Antonov for the synthesis of a 2-substituted benzo[cd]indole derivative. This protocol illustrates the general principles of the methodology.
Materials:
-
1,8-Diiodonaphthalene
-
Acetonitrile
-
n-Butyllithium (in hexanes)
-
Anhydrous solvent (e.g., hexane or diethyl ether)
-
Triethylamine
-
Standard laboratory glassware and workup reagents
Procedure:
-
Generation of the Organolithium Intermediate: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve 1,8-diiodonaphthalene in the anhydrous solvent. Cool the solution to the appropriate temperature (e.g., -78 °C) and slowly add one equivalent of n-butyllithium. Stir the reaction mixture for a specified time to ensure the formation of the 1-iodo-8-lithionaphthalene intermediate.
-
Reaction with Nitrile: To the solution of the organolithium intermediate, add a slight excess of acetonitrile. Allow the reaction to proceed at low temperature and then gradually warm to room temperature.
-
Cyclization: The initially formed imine intermediate may be isolated or, as is often the case, the reaction mixture is heated (e.g., refluxed in the presence of a base like triethylamine) to facilitate the intramolecular nucleophilic aromatic substitution and formation of the benzo[cd]indole ring.
-
Workup and Purification: After the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the desired this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere and Anhydrous Conditions: Organolithium reagents are highly reactive and sensitive to moisture and oxygen. Therefore, strict anhydrous and inert conditions are crucial to prevent their decomposition and ensure high yields.
-
Low Temperature: The initial lithiation and addition of the nitrile are performed at low temperatures to control the reactivity of the organolithium species and prevent side reactions.
-
Base-Mediated Cyclization: The use of a base like triethylamine in the final cyclization step helps to deprotonate the intermediate and facilitate the intramolecular nucleophilic attack, driving the reaction to completion.
Physicochemical Properties and Spectroscopic Characterization
This compound is a pale yellow crystalline solid. It is soluble in many common organic solvents such as methanol, ethanol, and chloroform.[3] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉N | [4] |
| Molecular Weight | 167.21 g/mol | [4] |
| CAS Number | 40484-49-9 | [4] |
| Boiling Point (Predicted) | 294.4 ± 13.0 °C | [4] |
| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [4] |
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques.
UV-Vis Spectroscopy: The extended π-conjugated system of this compound gives rise to characteristic absorption bands in the ultraviolet-visible (UV-Vis) spectrum. These absorptions are sensitive to the electronic nature of the molecule and can be influenced by substitution and the solvent environment. The UV-Vis spectrum of a 2-substituted benzo[cd]indole derivative in chloroform shows absorption maxima (λmax) at approximately 326, 347, 359, and a shoulder at 400 nm.[1]
Applications and Derivatives in Drug Discovery and Materials Science
The unique structural and electronic features of the this compound scaffold have made it an attractive building block in both medicinal chemistry and materials science.
Medicinal Chemistry and Drug Development
The benzo[cd]indole core is present in a number of biologically active compounds, and the 2-methyl derivative serves as a valuable starting point for the synthesis of new therapeutic agents. Research has indicated that derivatives of this compound may possess a range of pharmacological activities, including:
-
Antitumor and Anticancer Activity: The planar nature of the benzo[cd]indole system allows it to intercalate with DNA, a mechanism that is often exploited in the design of anticancer drugs.[3]
-
Antibacterial, Antiviral, and Anti-inflammatory Properties: Various studies have suggested that compounds incorporating the this compound scaffold exhibit promising antimicrobial and anti-inflammatory effects.[3]
References
- 1. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition-Metal-Free Synthesis of 2-Substituted Benzo[cd]Indoles via the Reaction of 1-Halo-8-lithionaphthalenes with Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Theoretical studies and computational modeling of 2-Methylbenzo[cd]indole
An In-depth Technical Guide to the Theoretical and Computational Modeling of 2-Methylbenzo[cd]indole
Abstract: This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into the foundational principles of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) as applied to this molecule. The guide offers detailed, step-by-step protocols for performing geometry optimization, electronic structure analysis, and spectroscopic simulations. By integrating field-proven insights with established computational standards, we aim to equip researchers, scientists, and drug development professionals with the knowledge to model this compound's properties, predict its reactivity, and rationalize its behavior. The narrative emphasizes the causality behind methodological choices and validates computational results against available experimental data, ensuring a self-validating and trustworthy framework for future research.
Introduction to this compound: A Scaffold of Opportunity
The indole ring is a cornerstone of medicinal chemistry, serving as the core structure for numerous natural products and pharmaceuticals.[1][2][3] Its derivatives are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Within this broad class, the benzo[cd]indole scaffold represents a unique and privileged heterocyclic motif.[4] Its extended planar π-system gives rise to distinct photophysical properties and the potential for diverse biological interactions.
This compound (C₁₂H₉N) is a specific derivative noted for its role as a key intermediate in the synthesis of more complex functional molecules.[5][6] It is recognized as a pale yellow crystalline solid, soluble in many organic solvents.[5] Its applications are primarily in two domains:
-
Drug Development: The broader benzo[cd]indole scaffold has been identified as a potent inhibitor of critical cancer-related targets, including BET bromodomains and the Hedgehog signaling pathway.[7][8] This makes understanding the electronic and structural properties of derivatives like this compound crucial for designing next-generation therapeutics.[9]
-
Materials Science: this compound serves as a building block for advanced functional dyes, such as dimethine cyanine dyes.[6] These dyes are utilized in applications ranging from pH-sensitive fluorescent sensors to near-infrared (NIR) absorbing films, where precise control over electronic and optical properties is paramount.[6][10]
Given its importance, the application of theoretical and computational modeling provides an invaluable tool for elucidating the structure-property relationships that govern the utility of this compound.
Theoretical & Computational Methodologies: The "Why"
To accurately model this compound, we rely on quantum chemical methods that can solve the electronic Schrödinger equation in a computationally tractable manner. The methods of choice are Density Functional Theory (DFT) and its extension, Time-Dependent Density Functional Theory (TD-DFT).[11][12]
Density Functional Theory (DFT)
DFT is a workhorse of modern computational chemistry, ideal for determining the ground-state electronic structure and properties of molecules.[13] Instead of calculating the complex many-electron wavefunction, DFT focuses on the much simpler electron density.
-
Why DFT? It offers an exceptional balance of accuracy and computational efficiency, making it suitable for molecules of this size. It is adept at calculating optimized geometries, vibrational frequencies, and electronic properties like molecular orbital energies.
-
Choice of Functional and Basis Set: The accuracy of a DFT calculation hinges on the choice of the exchange-correlation functional and the basis set.
-
Functional: The B3LYP functional is a hybrid functional that has demonstrated robust performance for a wide range of organic molecules and is a common choice for studies on indole derivatives.[12][14] Including a dispersion correction, such as Grimme's D3 with Becke-Johnson damping (GD3BJ), is critical for accurately modeling non-covalent interactions.[15]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), provides a flexible and accurate description of the electron distribution.[15] The ++ indicates the addition of diffuse functions on all atoms, important for describing anions and excited states, while (d,p) adds polarization functions, allowing for non-spherical electron density distribution.
-
Time-Dependent Density Functional Theory (TD-DFT)
To investigate the photophysical properties, such as UV-Vis absorption, we must model how the molecule responds to light, which involves electronic excitations. TD-DFT is the standard method for this purpose.[11][13]
-
Why TD-DFT? It calculates the electronic transition energies and oscillator strengths, which can be directly used to simulate a UV-Vis absorption spectrum.[12] This allows for a direct comparison between theoretical predictions and experimental measurements, serving as a crucial validation of the computational model.
-
Solvent Effects: Spectroscopic measurements are typically performed in solution. Therefore, incorporating solvent effects is essential for accurate predictions. The Conductor-like Polarizable Continuum Model (CPCM) is an implicit solvation model that treats the solvent as a continuous dielectric medium, effectively capturing the bulk electrostatic effects of the solvent on the molecule.[15]
Computational Protocols: A Step-by-Step Workflow
The following protocols outline a self-validating system for the computational analysis of this compound using a software package like Gaussian16.[15]
Protocol 1: Ground-State Geometry Optimization & Frequency Analysis
-
Input Structure: Build an initial 3D structure of this compound using molecular modeling software.
-
DFT Calculation Setup:
-
Method: B3LYP-GD3BJ
-
Basis Set: 6-311++G(d,p)
-
Keywords: Opt Freq (to request optimization followed by frequency calculation).
-
Solvation: SCRF=(CPCM, Solvent=Chloroform) (or another relevant solvent).
-
-
Execution: Run the calculation.
-
Validation: After completion, verify two key outputs:
-
Confirm that the optimization converged successfully.
-
Check the frequency calculation results. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.
-
Protocol 2: Electronic Structure & Reactivity Analysis
-
Use Optimized Geometry: Use the validated coordinates from Protocol 1.
-
Single-Point Energy Calculation: Perform a single-point energy calculation with the same level of theory (B3LYP-GD3BJ/6-311++G(d,p)) and solvation model.
-
Analysis of Output:
-
Frontier Molecular Orbitals (FMOs): Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[16] The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map. This map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).
-
Protocol 3: UV-Vis Absorption Spectrum Simulation
-
Use Optimized Geometry: Use the validated coordinates from Protocol 1.
-
TD-DFT Calculation Setup:
-
Method: B3LYP-GD3BJ
-
Basis Set: 6-311++G(d,p)
-
Keywords: TD(NStates=20) (to calculate the first 20 excited states).
-
Solvation: SCRF=(CPCM, Solvent=Chloroform).
-
-
Execution: Run the TD-DFT calculation.
-
Data Processing: Extract the calculated excitation energies (in nm) and their corresponding oscillator strengths (f). The oscillator strength indicates the intensity of the transition. Plot the oscillator strength against wavelength to generate a simulated spectrum.
Diagram: Computational Chemistry Workflow
Caption: A standard workflow for computational analysis of a molecule.
Results and Discussion
This section synthesizes the expected outcomes from the computational protocols, contextualized with data from related experimental studies.
Optimized Molecular Geometry
The DFT optimization will yield the lowest energy conformation of this compound. The molecule is expected to be largely planar due to its aromatic nature. Key parameters to analyze include the C-C and C-N bond lengths within the fused ring system. These values can be compared to standard bond lengths for aromatic systems to assess the degree of electron delocalization.
Electronic Properties and Reactivity
The electronic character of this compound is central to its function.
Table 1: Predicted Electronic Properties
| Parameter | Description | Predicted Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | The HOMO is expected to be localized over the π-system of the fused rings. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The LUMO will also be distributed across the aromatic system. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; a smaller gap suggests higher reactivity and lower kinetic stability. | The gap will be indicative of the energy required for the lowest-energy electronic transition, correlating with the λₘₐₓ in the UV-Vis spectrum. |
The Molecular Electrostatic Potential (MEP) map would likely show a region of negative potential (electron-rich) around the nitrogen atom due to its lone pair, making it a likely site for protonation or interaction with electrophiles. The aromatic rings will constitute regions of relatively neutral potential, while the hydrogen atoms will be slightly positive.
Diagram: HOMO-LUMO Transition
Caption: Absorption of a photon promotes an electron from HOMO to LUMO.
Spectroscopic Properties (UV-Vis)
Table 2: Comparison of Calculated vs. Experimental UV-Vis Absorption
| Compound | Method | λₘₐₓ 1 (nm) | λₘₐₓ 2 (nm) | λₘₐₓ 3 (nm) | Source |
|---|---|---|---|---|---|
| This compound | TD-DFT (Calculated) | Predicted Value | Predicted Value | Predicted Value | This work |
| 2-(p-Tolyl)benzo[cd]indole | Experimental (in CHCl₃) | ~315 | ~334 | ~349 | [15] |
| 2-(tert-Butyl)benzo[cd]indole | Experimental (in CHCl₃) | ~315 | ~334 | ~349 |[15] |
The calculated spectrum for this compound is expected to show strong π→π* transitions in the UV-A and near-visible range, consistent with its yellow color and the data from its analogues. A close match between the calculated and experimental values for these related compounds would validate the chosen level of theory, lending high confidence to the model's predictive capabilities for other properties.
Conclusion and Future Outlook
This guide has detailed a robust computational framework for the theoretical study of this compound. By employing DFT and TD-DFT, researchers can gain deep insights into the geometric, electronic, and spectroscopic properties of this important molecular scaffold. The protocols described herein provide a self-validating system, where computational predictions can be benchmarked against experimental data to ensure their reliability.
The knowledge generated from these models is directly applicable to the rational design of novel therapeutics and advanced materials. By understanding how substitutions on the benzo[cd]indole ring affect its HOMO-LUMO gap, reactivity, and absorption spectrum, scientists can fine-tune these properties for specific applications, whether it be enhancing binding affinity to a biological target or shifting the fluorescence of a molecular sensor. Future work should focus on modeling the interactions of this compound derivatives with specific biological targets, such as the binding pocket of BRD4, using techniques like molecular docking and molecular dynamics simulations.
References
- 1. mdpi.com [mdpi.com]
- 2. Indole Derivatives: Versatile Scaffolds in Drug Development and Cancer Therapeutics | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. 2-Methylbenz[c,d]indole CAS#: 40484-49-9 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of benzo[cd]indolenyl cyanine dyes for NIR-absorbing films and elucidation of molecular structure–spectroscopic relationship - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 16. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Methylbenzo[cd]indole: A Detailed Protocol for Researchers
Introduction: The Significance of the Benzo[cd]indole Scaffold
The benzo[cd]indole nucleus is a privileged heterocyclic motif of considerable interest to the pharmaceutical and materials science communities. Its rigid, planar structure and unique electronic properties make it a versatile scaffold for the development of a wide range of biologically active compounds and functional organic materials.[1] Derivatives of benzo[cd]indole have demonstrated potential as antitumor and anticancer agents, exhibiting antioxidant and anti-inflammatory activities that can inhibit the growth and proliferation of cancer cells.[2] Furthermore, the chromophoric nature of this ring system has led to its use in the synthesis of organic fluorescent dyes and for tuning the performance of light-emitting devices.[2]
This document provides a detailed, step-by-step protocol for the synthesis of 2-Methylbenzo[cd]indole, a key derivative in this class of compounds. The presented methodology is based on a modern, transition-metal-free approach, offering a robust and efficient route for researchers in organic synthesis and drug development.
Mechanistic Rationale: An Organolithium-Mediated Cyclization
The synthesis of this compound can be effectively achieved through a transition-metal-free approach involving an organolithium-mediated reaction between a peri-dihalonaphthalene and acetonitrile.[3] This method circumvents the need for expensive and potentially toxic transition metal catalysts.[3]
The reaction proceeds via the in situ generation of a 1-halo-8-lithionaphthalene intermediate. This is accomplished by the selective lithium-halogen exchange of a 1,8-dihalonaphthalene, such as 1,8-diiodonaphthalene, with n-butyllithium at low temperature. The resulting organolithium species then undergoes nucleophilic addition to the carbon atom of acetonitrile. The subsequent intermediate then undergoes a remarkably facile intramolecular aromatic nucleophilic substitution to furnish the final this compound product.[3]
Reaction Pathway Diagram
Materials and Equipment
Reagents
| Reagent | Formula | CAS Number | Purity | Supplier |
| 1,8-Diiodonaphthalene | C₁₀H₆I₂ | 17135-82-9 | ≥98% | Sigma-Aldrich |
| n-Butyllithium solution | C₄H₉Li | 109-72-8 | ~2.5 M in hexanes | Sigma-Aldrich |
| Acetonitrile | CH₃CN | 75-05-8 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | C₄H₈O | 109-99-9 | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Saturated aq. NH₄Cl | NH₄Cl | 12125-02-9 | - | Fisher Scientific |
| Dichloromethane | CH₂Cl₂ | 75-09-2 | ACS grade | Fisher Scientific |
| Hexane | C₆H₁₄ | 110-54-3 | ACS grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 7757-82-6 | Granular | Fisher Scientific |
Equipment
-
Schlenk flask (100 mL)
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Syringes and needles for transfer of anhydrous solvents and reagents
-
Inert gas (Argon or Nitrogen) supply with manifold
-
Dry ice/acetone or cryocooler for maintaining -78 °C
-
Rotary evaporator
-
Chromatography column
-
Silica gel for column chromatography (230-400 mesh)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Personal Protective Equipment (PPE): Safety goggles, flame-resistant lab coat, nitrile gloves
Experimental Protocol
Experimental Workflow Diagram
Step-by-Step Procedure
-
Preparation of the Reaction Vessel:
-
A 100 mL Schlenk flask containing a magnetic stir bar is thoroughly dried by heating under vacuum with a heat gun and then allowed to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
-
Addition of Reactants:
-
To the cooled flask, add 1,8-diiodonaphthalene (1.0 mmol, 380 mg).
-
The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas by evacuating and backfilling three times.
-
Anhydrous tetrahydrofuran (THF, 20 mL) is added via syringe.
-
The resulting solution is cooled to -78 °C using a dry ice/acetone bath or a cryocooler.
-
-
Generation of the Organolithium Intermediate:
-
While maintaining the temperature at -78 °C, slowly add n-butyllithium solution (~2.5 M in hexanes, 1.05 mmol, 0.42 mL) dropwise via syringe over 5 minutes.
-
The reaction mixture is stirred at -78 °C for 1 hour. Successful formation of the 1-iodo-8-lithionaphthalene intermediate is crucial for the subsequent steps.
-
-
Reaction with Acetonitrile and Cyclization:
-
To the cold solution, add anhydrous acetonitrile (1.2 mmol, 0.063 mL) dropwise via syringe.
-
After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is stirred at room temperature overnight (approximately 12-16 hours).
-
-
Workup:
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel.
-
A gradient elution system, typically starting with pure hexane and gradually increasing the polarity with ethyl acetate (e.g., hexane/ethyl acetate 98:2 to 95:5), is recommended.
-
The fractions containing the product are identified by TLC, combined, and the solvent is evaporated to yield this compound as a pale yellow solid.[2]
-
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.
-
Appearance: Pale yellow crystalline solid.[2]
-
Molecular Formula: C₁₂H₉N[4]
-
Molecular Weight: 167.21 g/mol [4]
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals would include a peak for the methyl carbon at approximately δ 15-20 ppm, and a number of signals in the aromatic region (δ 110-150 ppm) for the carbon atoms of the benzo[cd]indole core.
Safety Precautions
-
n-Butyllithium is a highly pyrophoric reagent and will ignite spontaneously on contact with air and moisture. It should only be handled by trained personnel under an inert atmosphere (argon or nitrogen) using proper syringe and Schlenk line techniques.
-
Always wear appropriate personal protective equipment, including a flame-resistant lab coat, safety goggles, and nitrile gloves when handling n-butyllithium.
-
Reactions involving n-butyllithium should be conducted in a well-ventilated fume hood.
-
Acetonitrile is flammable and toxic. Handle it in a fume hood and avoid inhalation or skin contact.
-
The quenching of organolithium reagents is highly exothermic. Perform the quenching step slowly and with adequate cooling.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. chembk.com [chembk.com]
- 3. Transition-Metal-Free Synthesis of 2-Substituted Benzo[cd]Indoles via the Reaction of 1-Halo-8-lithionaphthalenes with Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C12H9N | CID 12733292 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Purification of 2-Methylbenzo[cd]indole
Abstract
This technical guide provides a detailed experimental procedure for the purification of 2-Methylbenzo[cd]indole, a heterocyclic compound of interest in pharmaceutical and materials science research.[1][2] Achieving high purity of this compound is critical for obtaining reliable and reproducible results in downstream applications. This document outlines a two-step purification strategy involving flash column chromatography followed by recrystallization, designed to remove common impurities from a crude synthetic product. The causality behind experimental choices, self-validating system protocols, and authoritative grounding are emphasized to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.
Introduction to this compound and the Imperative for Purity
This compound is a polycyclic aromatic hydrocarbon containing a nitrogen atom within its fused ring system.[3] Its unique electronic and structural properties make it a valuable building block in the synthesis of functional materials, such as fluorescent dyes, and as a scaffold in medicinal chemistry for the development of novel therapeutic agents.[1][2] The presence of impurities, such as unreacted starting materials, by-products, or residual solvents from its synthesis, can significantly interfere with biological assays, alter material properties, and compromise the integrity of research data. Therefore, a robust and reproducible purification protocol is paramount.
This guide presents a comprehensive approach to purifying crude this compound, leveraging the orthogonal separation mechanisms of chromatography and recrystallization to achieve high levels of purity.
Principles of the Purification Strategy
The purification of this compound from a crude reaction mixture is most effectively achieved through a multi-step process that exploits the different physicochemical properties of the target compound and its impurities.
Flash Column Chromatography
Flash column chromatography is a technique used to separate compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[4] For this compound, a normal-phase chromatography setup is typically employed, where the stationary phase (e.g., silica gel) is polar, and the mobile phase (e.g., a mixture of non-polar and moderately polar solvents) is less polar.
The separation is governed by the polarity of the compounds in the mixture. More polar compounds will have a stronger affinity for the polar stationary phase and will therefore elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase. The choice of the mobile phase composition is critical and is often optimized using thin-layer chromatography (TLC) to achieve the desired separation.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[5] The principle behind recrystallization is the difference in solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.[5] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[5]
As a hot, saturated solution of the impure compound is allowed to cool, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, being present in a much lower concentration, will remain dissolved in the solvent (mother liquor). The purified crystals can then be isolated by filtration.[5]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1] this compound should be handled with care, and contact with strong oxidizing agents and strong acids should be avoided.[1]
Materials and Reagents
| Material/Reagent | Grade | Supplier Example |
| Crude this compound | Synthetic Grade | N/A |
| Silica Gel | Flash Chromatography Grade (230-400 mesh) | Standard laboratory suppliers |
| n-Hexane | HPLC Grade | Standard laboratory suppliers |
| Ethyl Acetate | HPLC Grade | Standard laboratory suppliers |
| Methanol | HPLC Grade | Standard laboratory suppliers |
| Deionized Water | High Purity | N/A |
| Anhydrous Sodium Sulfate | ACS Grade | Standard laboratory suppliers |
| TLC Plates | Silica Gel 60 F254 | Standard laboratory suppliers |
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed to remove the bulk of impurities from the crude synthetic product.
Step 1: Preparation of the Crude Sample
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase to be used for chromatography.
-
Add a small amount of silica gel to this solution to create a slurry.
-
Gently evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This "dry-loading" technique generally results in better separation.
Step 2: Packing the Chromatography Column
-
Secure a glass chromatography column vertically.
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the column and allow the silica gel to pack under gravity, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica gel bed to prevent disruption during solvent addition.
-
Equilibrate the column by passing several column volumes of the initial mobile phase (e.g., 100% n-hexane) through it.
Step 3: Loading the Sample and Elution
-
Carefully add the dry-loaded sample to the top of the column.
-
Add another thin layer of sand on top of the sample.
-
Begin the elution with a non-polar mobile phase, such as n-hexane, and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in n-hexane. The optimal solvent system should be determined by prior TLC analysis.
-
Collect fractions in test tubes and monitor the elution of the product by TLC. This compound can be visualized under UV light.
Step 4: Isolation of the Product
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the partially purified this compound as a solid.
Caption: Overall workflow for the purification of this compound.
Protocol 2: Purification by Recrystallization
This protocol is designed to further purify the product obtained from column chromatography, resulting in a highly crystalline material. A methanol/water solvent system is often effective for indole-type compounds.[6][7]
Step 1: Solvent Selection
-
Place a small amount of the partially purified this compound in a test tube.
-
Add a small amount of methanol and observe the solubility at room temperature. The compound should be soluble.
-
Add deionized water dropwise until the solution becomes cloudy, indicating precipitation.
-
Gently heat the solution. If the solution becomes clear upon heating and turns cloudy again upon cooling, this solvent system is suitable for recrystallization.
Step 2: Dissolution
-
Place the partially purified this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely. Ensure the solution is near its boiling point to achieve saturation.
Step 3: Crystallization
-
Slowly add hot deionized water to the hot methanolic solution until the solution just begins to turn cloudy.
-
Add a few drops of hot methanol to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process and promote the formation of larger, purer crystals.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.[6]
Step 4: Isolation and Drying of Crystals
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol/water mixture to remove any remaining mother liquor.
-
Dry the crystals under vacuum to remove all traces of solvent. The final product should be a pale yellow or green crystalline solid.[1][2]
Characterization of Purified this compound
The purity of the final product should be assessed to ensure it meets the required standards for subsequent applications.
| Technique | Purpose | Expected Result |
| Thin-Layer Chromatography (TLC) | Assess purity | A single spot should be observed. |
| Melting Point | Assess purity and identity | A sharp melting point range should be observed, consistent with literature values. |
| ¹H and ¹³C NMR Spectroscopy | Confirm structure and purity | The spectra should be clean and consistent with the structure of this compound. |
| Mass Spectrometry (MS) | Confirm molecular weight | The observed molecular ion peak should correspond to the calculated molecular weight (167.21 g/mol ).[3] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation in chromatography | Incorrect mobile phase polarity | Optimize the solvent system using TLC before running the column. |
| Product does not crystallize | Solution is not saturated; too much solvent used | Evaporate some of the solvent and allow to cool again. Try scratching the inside of the flask with a glass rod to induce crystallization. |
| Oily product obtained after recrystallization | Impurities are preventing crystallization | Repeat the column chromatography step. Ensure the cooling process is slow. |
| Low recovery after recrystallization | Compound is too soluble in the cold solvent mixture | Use a more non-polar solvent system or ensure the solution is thoroughly cooled in an ice bath before filtration. |
Conclusion
The combination of flash column chromatography and recrystallization provides a robust and effective method for the purification of this compound from crude synthetic mixtures. By following the detailed protocols outlined in this application note, researchers can obtain a high-purity product suitable for a wide range of applications in drug discovery and materials science. The principles and techniques described herein are foundational and can be adapted for the purification of other related heterocyclic compounds.
References
- 1. chembk.com [chembk.com]
- 2. 2-Methylbenz[c,d]indole CAS#: 40484-49-9 [m.chemicalbook.com]
- 3. This compound | C12H9N | CID 12733292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Substituted Indole from 2-Aminobenzaldehyde through [1,2]-Aryl Shift [organic-chemistry.org]
- 5. mt.com [mt.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of 2-Methylbenzo[cd]indole in Anti-Cancer Research
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Within this broad family, the rigid, planar benzo[cd]indole ring system has emerged as a particularly promising motif for the development of novel anti-cancer agents.[4][5] Its derivatives have been shown to engage with a variety of high-value oncology targets, including epigenetic readers and critical cell signaling pathways.[4]
This document provides a comprehensive guide to the potential anti-cancer applications of 2-Methylbenzo[cd]indole , a representative member of this scaffold. While extensive research has focused on functionalized benzo[cd]indol-2-ones, the core 2-methyl variant presents a valuable starting point for inhibitor design and mechanistic studies.[6][7][8] The following application notes synthesize the known mechanisms of action for closely related analogs and provide detailed, field-proven protocols to facilitate the systematic investigation of this compound's therapeutic potential.
Part 1: Application Notes - Known Mechanisms of Action of Benzo[cd]indole Scaffolds
The anti-cancer activity of benzo[cd]indole derivatives is multifaceted. The following mechanisms, established for analogs, represent the most promising avenues of investigation for this compound.
Inhibition of Bromodomain and Extra-Terminal (BET) Proteins
BET proteins (BRD2, BRD3, BRD4) are critical epigenetic readers that bind to acetylated lysine residues on histones, thereby recruiting the transcriptional machinery to drive the expression of key oncogenes like c-Myc and Bcl-2.[4] The benzo[cd]indol-2(1H)-one scaffold has been identified as a potent inhibitor of BET bromodomains.[7][8] By competitively binding to the acetyl-lysine pocket of BRD4, these compounds disrupt the transcription of proliferation and survival genes, leading to cell cycle arrest and apoptosis.[4]
Caption: BET Bromodomain Inhibition by Benzo[cd]indole Derivatives.
Modulation of the Hedgehog (HH) Signaling Pathway
The Hedgehog (HH) signaling pathway is crucial during embryonic development but is often aberrantly reactivated in various cancers, including medulloblastoma and lung cancer.[7] Benzo[cd]indol-2(1H)-one derivatives have been identified as downstream inhibitors of the HH pathway.[7] They act downstream of the coreceptor Smoothened (SMO) and the negative regulator Suppressor of Fused (SUFU), ultimately reducing the cellular levels of the key transcription factor GLI and preventing the expression of its target genes.[7] This epigenetic targeting of the HH pathway presents a powerful strategy against cancers dependent on this signaling cascade.
Caption: Downstream Inhibition of the Hedgehog Pathway.
Lysosome-Targeted Induction of Autophagy and Apoptosis
A novel strategy in cancer therapy involves specifically targeting subcellular organelles like the lysosome.[6] Certain polyamine-conjugated benzo[cd]indol-2(1H)-one derivatives have been designed to be actively transported into cancer cells via the polyamine transport system, where they accumulate in lysosomes.[6] This lysosomal sequestration disrupts its function, leading to a crosstalk between autophagy and apoptosis, ultimately resulting in cancer cell death.[6] This dual-action mechanism not only kills tumor cells but can also inhibit metastasis.[6]
Caption: Lysosome-Targeted Induction of Cell Death.
Part 2: Data Presentation - In Vitro Activity of Benzo[cd]indole Analogs
The following table summarizes the reported cytotoxic activity of various benzo[cd]indol-2(1H)-one derivatives against a panel of human cancer cell lines. This data provides a crucial benchmark for evaluating the potency of this compound.
| Compound Class | Cancer Cell Line | Cancer Type | Reported IC50 / LD50 (µM) | Reference |
| Benzo[cd]indol-2(1H)-one (Cpd 1) | A549 | Lung Carcinoma | 1 - 10 | [7] |
| Benzo[cd]indol-2(1H)-one (Cpd 1) | MB55, MB56 | Medulloblastoma | 1 - 10 | [7] |
| Benzo[cd]indol-2(1H)-one (Cpd 1) | MV4;11 | Leukemia | 3.5 | [7] |
| Benzo[cd]indol-2(1H)-one (Cpd 1) | HL-60 | Leukemia | 2 | [7] |
| Benzo[cd]indol-2(1H)-one (Cpd 1) | HT-29 | Colon Carcinoma | 8.5 | [7] |
| Benzo[c,d]indol-2(1H)one-PBD | A549 | Lung Cancer | 1.05 - 36.49 | [9] |
| Benzo[c,d]indol-2(1H)one-PBD | DU-145 | Prostate Cancer | 1.05 - 36.49 | [9] |
Part 3: Experimental Protocols
The following protocols provide a standardized framework for the initial anti-cancer evaluation of this compound.
Protocol 1: Cell Viability Assessment (MTT Assay)
Purpose: To determine the cytotoxic effect of this compound on cancer cells and calculate its half-maximal inhibitory concentration (IC50).[10][11]
Causality: The MTT assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cytotoxicity.[10]
Caption: Workflow for MTT Cell Viability Assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO only).
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Purpose: To determine if this compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).[12]
Causality: Many anti-cancer agents function by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a particular phase.[13][14][15] Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. By measuring the fluorescence intensity of a population of cells, one can quantify the amount of DNA per cell and thus determine the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[10]
Caption: Workflow for Cell Cycle Analysis.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Harvesting: Harvest the cells by trypsinization, collect them in a tube, and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution of treated cells to the vehicle control.
Protocol 3: Western Blot Analysis of Key Signaling Proteins
Purpose: To investigate the molecular mechanism of action by measuring changes in the expression or activation state of key proteins involved in apoptosis and cell survival pathways.
Causality: Western blotting allows for the detection of specific proteins in a cell lysate. By probing for key markers, the underlying mechanism of a compound's effect can be elucidated. For example, the cleavage of Caspase-3 and PARP are hallmark indicators of apoptosis.[16] The ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins determines the cell's susceptibility to the intrinsic apoptotic pathway.[17][18] The phosphorylation status of proteins like Akt and Erk indicates the activity of major cell survival and proliferation pathways.[17][18]
Caption: General Workflow for Western Blot Analysis.
Methodology:
-
Protein Extraction: Treat cells with this compound as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax, p-Akt, Akt, p-Erk, Erk, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add an enhanced chemiluminescence (ECL) substrate, and capture the signal using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities using software like ImageJ and normalize them to the loading control.
Conclusion
The benzo[cd]indole scaffold is a validated and highly promising platform for the development of novel anti-cancer therapeutics. While direct anti-cancer data for this compound is emerging, the well-documented activities of its close analogs—including inhibition of BET bromodomains, the Hedgehog pathway, and induction of lysosome-mediated cell death—provide a strong rationale for its investigation. The detailed protocols outlined in this guide offer a robust, logical, and technically sound framework for the comprehensive preclinical evaluation of this compound, enabling researchers to systematically uncover its mechanism of action and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of benzo[c,d]indolone-pyrrolobenzodiazepine conjugates as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Bardoxolone methyl (CDDO-Me or RTA402) induces cell cycle arrest, apoptosis and autophagy via PI3K/Akt/mTOR and p38 MAPK/Erk1/2 signaling pathways in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human neuroblastoma cells rapidly enter cell cycle arrest and apoptosis following exposure to C-28 derivatives of the synthetic triterpenoid CDDO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methyl-beta-cyclodextrin inhibits cell growth and cell cycle arrest via a prostaglandin E(2) independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 17. mdpi.com [mdpi.com]
- 18. Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Advanced Organic Dyes from 2-Methylbenzo[cd]indole: A-Technical Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of 2-Methylbenzo[cd]indole in the synthesis of sophisticated organic dyes. With full editorial control, this document moves beyond rigid templates to present a narrative that is both scientifically rigorous and grounded in practical laboratory experience. The focus is on elucidating the "why" behind the "how," ensuring a deep understanding of the chemical principles at play.
Introduction: The Strategic Importance of the Benzo[cd]indole Scaffold
The benzo[cd]indole nucleus is a privileged heterocyclic scaffold in the design of functional organic dyes. Its extended π-conjugated system, inherent rigidity, and electron-rich nature make it an exceptional building block for chromophores that absorb and emit in the near-infrared (NIR) region of the electromagnetic spectrum. Dyes based on this structure, particularly cyanine and related polymethine dyes, exhibit high molar extinction coefficients, sharp absorption bands, and tunable photophysical properties.[1] These characteristics are highly sought after for a range of applications, including bio-imaging, NIR-absorbing films, and as components in dye-sensitized solar cells.[2][3]
The introduction of a methyl group at the 2-position of the benzo[cd]indole core provides a crucial reactive handle for the construction of the polymethine chain, which is the heart of these dyes. This guide will specifically focus on the journey from this compound to high-performance organic dyes.
Core Synthesis Strategy: A Two-Act Play
The synthesis of organic dyes from this compound can be conceptually divided into two primary stages:
-
Activation of the Heterocycle: The initial step involves the quaternization of the nitrogen atom of the this compound ring. This is typically achieved through an N-alkylation reaction, which converts the neutral indole into a highly reactive N-alkyl-2-methylbenzo[cd]indolium salt. This transformation is critical as it significantly increases the acidity of the protons on the 2-methyl group, making them susceptible to deprotonation and subsequent condensation reactions.
-
Polymethine Chain Formation: The activated indolium salt is then reacted with a suitable electrophilic partner to construct the conjugated polymethine bridge. The nature of this partner dictates the final structure and, consequently, the photophysical properties of the dye. Common reaction partners include Vilsmeier-Haack reagents, squaric acid derivatives, and other activated polymethine synthons.
Application Note 1: Synthesis of a Symmetrical Heptamethine Cyanine Dye
Objective: To synthesize a near-infrared (NIR) absorbing symmetrical heptamethine cyanine dye for potential applications in thermal imaging or as a NIR-absorbing film component.
Rationale: Symmetrical cyanine dyes with extended polymethine chains, such as heptamethines, exhibit strong absorption in the NIR region (typically >700 nm). The benzo[cd]indole moieties at both ends of the polymethine chain enhance the dye's molar absorptivity and can shift the absorption maximum to longer wavelengths compared to traditional indocyanine dyes.[2] The choice of an appropriate N-alkyl substituent can influence the dye's solubility and prevent aggregation.[2]
Protocol 1.1: Synthesis of N-Decyl-2-methylbenzo[cd]indolium Perchlorate
This protocol is adapted from the supplementary information of a study by Lee et al. (2022).[4]
Materials:
-
Benzo[cd]indol-2(1H)-one
-
1-Iododecane
-
18-Crown-6
-
45% Sodium hydroxide solution
-
o-Dichlorobenzene
-
Hexane
-
Anhydrous diethyl ether
-
Methyl magnesium iodide (3.0 M in diethyl ether)
-
20% Perchloric acid solution
Procedure:
-
N-Alkylation of Benzo[cd]indol-2(1H)-one:
-
In a three-neck flask, dissolve benzo[cd]indol-2(1H)-one (5 g, 29.55 mmol) and 1-iododecane (12.61 mL, 59.11 mmol) in 150 mL of o-dichlorobenzene.
-
Add 18-crown-6 (0.146 g, 0.552 mmol) and 120 mL of 45% sodium hydroxide solution.
-
Heat the mixture to 120 °C with vigorous stirring for 2 hours. The solution will change color from yellow to orange-brown.
-
After cooling to room temperature, extract the product with hexane (3 x 100 mL).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:7) to yield 1-decylbenzo[cd]indol-2(1H)-one as a bright yellow oil.
-
-
Formation of the Indolium Salt:
-
Dissolve the 1-decylbenzo[cd]indol-2(1H)-one (8 g, 25.85 mmol) in 70 mL of anhydrous diethyl ether and cool to -5 °C in an ice bath.
-
In a separate flask, place methyl magnesium iodide (16.67 mL, 50 mmol, 3.0 M in diethyl ether).
-
Add the solution of the N-alkylated lactam dropwise to the Grignard reagent.
-
Stir for 15 minutes, then remove the ice bath and allow the reaction to warm to room temperature.
-
Increase the temperature to 35 °C and stir for 1 hour.
-
Cool the reaction mixture back to below 0 °C in an ice bath and slowly add 70 mL of 20% perchloric acid solution.
-
Stir for an additional 30 minutes.
-
Collect the resulting precipitate by filtration and wash with diethyl ether to obtain N-decyl-2-methylbenzo[cd]indolium perchlorate as a pale yellow solid.
-
Trustworthiness: This two-step procedure ensures the selective N-alkylation followed by the formation of the reactive methyl-substituted indolium salt. The use of a phase-transfer catalyst (18-crown-6) in the first step facilitates the alkylation under basic conditions. The Grignard reaction in the second step introduces the methyl group at the 2-position, and subsequent acidification and precipitation with perchloric acid yield the stable indolium salt.
Protocol 1.2: Condensation to Form the Heptamethine Cyanine Dye
This protocol is a general procedure based on the work of Lee et al. (2022).[4]
Materials:
-
N-Decyl-2-methylbenzo[cd]indolium perchlorate (from Protocol 1.1)
-
An appropriate anilinium salt (e.g., N,N'-diphenylformamidine or a derivative thereof, which serves as the three-carbon bridge precursor)
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Dichloromethane
Procedure:
-
In an amber vial, dissolve N-decyl-2-methylbenzo[cd]indolium perchlorate (2 equivalents) and the anilinium salt (1 equivalent) in acetic anhydride.
-
Add anhydrous sodium acetate (approximately 4 equivalents) to the mixture.
-
Stir the reaction mixture overnight at room temperature.
-
Dissolve the crude product in dichloromethane and filter to remove the sodium acetate.
-
Evaporate the solvent from the filtrate to obtain the crude heptamethine cyanine dye.
-
Further purification can be achieved by recrystallization or column chromatography.
Application Note 2: Synthesis of an Asymmetrical Monomethine Cyanine Dye for Bio-imaging
Objective: To synthesize an asymmetrical monomethine cyanine dye for potential use as a fluorescent probe for nucleic acids.
Rationale: Asymmetrical monomethine cyanine dyes are valuable as fluorescent probes for biomolecules.[1] By coupling the benzo[cd]indolium core with a different heterocyclic system, it is possible to fine-tune the dye's photophysical properties, such as its absorption and emission wavelengths, and its binding affinity for specific biological targets.[1] The restricted rotation around the methine bridge upon binding to a macromolecule, such as DNA, can lead to a significant increase in fluorescence quantum yield, making these dyes excellent "light-up" probes.[1]
Protocol 2.1: Synthesis of an Asymmetrical Monomethine Cyanine Dye
This protocol is a generalized procedure based on the synthesis of similar dyes.[1]
Materials:
-
N-Alkyl-2-methylbenzo[cd]indolium salt (e.g., from Protocol 1.1)
-
A second heterocyclic quaternary salt with a reactive methyl or methylene group (e.g., N-alkyl-picolinium, -quinaldinium, or -lepidinium salt)
-
A suitable solvent (e.g., ethanol, pyridine)
-
A basic catalyst (e.g., piperidine, triethylamine)
Procedure:
-
Dissolve equimolar amounts of the N-alkyl-2-methylbenzo[cd]indolium salt and the second heterocyclic quaternary salt in the chosen solvent.
-
Add a catalytic amount of the basic catalyst.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling or after the addition of a non-polar co-solvent.
-
Collect the solid dye by filtration, wash with a suitable solvent, and dry.
-
If necessary, purify the dye by recrystallization or column chromatography.
Data Presentation: Expected Photophysical Properties
The resulting dyes can be characterized by their absorption and emission spectra. The following table provides a hypothetical comparison of the expected spectral properties of the dyes synthesized in the above protocols.
| Dye Type | Expected λmax (abs) | Expected λmax (em) | Molar Extinction Coefficient (ε) | Key Application Area |
| Symmetrical Heptamethine Cyanine | 750 - 850 nm | 780 - 900 nm | > 150,000 M-1cm-1 | NIR-absorbing films, Thermal imaging |
| Asymmetrical Monomethine Cyanine | 550 - 650 nm | 580 - 700 nm | ~ 30,000 - 50,000 M-1cm-1 | Fluorescent probes for biomolecules |
Conclusion
This compound is a versatile and powerful precursor for the synthesis of a wide array of advanced organic dyes. Through a strategic two-step process of activation and condensation, researchers can access a diverse range of chromophores with tailored photophysical properties. The protocols and insights provided in this guide serve as a foundation for the development of novel dyes for cutting-edge applications in materials science, diagnostics, and therapeutics.
References
- 1. Benz[c,d]indolium-containing Monomethine Cyanine Dyes: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of benzo[cd]indolenyl cyanine dyes for NIR-absorbing films and elucidation of molecular structure–spectroscopic relationship - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
Application Notes and Protocols for Cell Viability Assays Using 2-Methylbenzo[cd]indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: A New Frontier in Cell Viability Assessment
The accurate determination of cell viability is a cornerstone of modern biological research and drug discovery. It provides critical insights into cellular responses to various stimuli, the cytotoxic effects of potential therapeutic agents, and the overall health of cell cultures. While a variety of methods exist, fluorescent microscopy and flow cytometry-based assays offer the advantage of high-throughput capabilities and single-cell resolution.
This document introduces a novel class of fluorescent probes based on the 2-methylbenzo[cd]indole scaffold for the assessment of cell viability. These derivatives are emerging as promising tools due to their unique photophysical properties and potential for versatile functionalization.[1] Unlike traditional viability dyes, the benzo[cd]indole core can be modified to fine-tune its spectral properties, offering the potential for multiplexing with other fluorescent markers. Furthermore, various indole derivatives have been investigated for their anticancer properties, highlighting the biological relevance of this chemical scaffold.[2][3] This guide provides a comprehensive overview of the proposed mechanism of action, detailed protocols for application, and a framework for the validation of these innovative probes.
Mechanism of Action: Selective Staining of Non-Viable Cells
The fundamental principle behind the use of this compound derivatives as cell viability probes lies in the integrity of the plasma membrane. In healthy, viable cells, the cell membrane acts as a selective barrier, actively preventing the influx of many molecules, including our fluorescent probe. However, in non-viable cells, particularly those in late-stage apoptosis or necrosis, the plasma membrane becomes compromised and loses its integrity.[4] This allows the this compound derivative to enter the cell, where it is proposed to intercalate with nucleic acids, leading to a significant enhancement of its fluorescence upon binding. This "off-on" fluorescence behavior is a desirable characteristic for a viability probe, as it ensures a high signal-to-noise ratio.[5]
Caption: Proposed mechanism of a this compound viability probe.
Core Protocol: Cell Viability Assessment by Fluorescence Microscopy
This protocol provides a generalized framework for using a hypothetical this compound derivative, hereafter referred to as "MBI-520," for determining cell viability in adherent cell cultures.
I. Materials and Reagents
-
MBI-520 Stock Solution: 1 mM in anhydrous DMSO. Store protected from light at -20°C.
-
Phosphate-Buffered Saline (PBS): Ca2+/Mg2+-free.
-
Complete Cell Culture Medium: Appropriate for the cell line in use.
-
Hoechst 33342 Stock Solution (Optional): 1 mg/mL in deionized water for total cell staining.
-
Propidium Iodide (PI) Solution (Optional): 1 mg/mL in deionized water for comparison with a standard viability dye.[6]
-
96-well black, clear-bottom imaging plates.
-
Fluorescence Microscope: Equipped with appropriate filter sets for MBI-520 (hypothetical Ex/Em: 490/520 nm), Hoechst 33342 (Ex/Em: 350/461 nm), and PI (Ex/Em: 535/617 nm).
II. Experimental Workflow
Caption: Experimental workflow for cell viability assessment.
III. Step-by-Step Procedure
-
Cell Seeding: Seed your cells of interest into a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay.
-
Cell Treatment: After allowing the cells to adhere (typically 24 hours), treat them with your experimental compounds (e.g., cytotoxic agents) at various concentrations. Include appropriate positive (e.g., a known cytotoxic agent) and negative (vehicle control) controls.
-
Preparation of Staining Solution:
-
Prepare a 2X working solution of MBI-520 in complete cell culture medium. A final concentration of 1-5 µM is a good starting point for optimization.
-
If co-staining for total cell number, add Hoechst 33342 to the 2X MBI-520 solution for a final concentration of 1 µg/mL.
-
-
Cell Staining:
-
Carefully aspirate the culture medium from the wells.
-
Gently wash the cells once with 100 µL of PBS.
-
Add 50 µL of the 2X staining solution to each well containing 50 µL of media or PBS.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
-
Imaging:
-
Image the cells directly in the staining solution using a fluorescence microscope.
-
Acquire images in the appropriate channels for MBI-520, Hoechst 33342, and brightfield.
-
IV. Data Analysis
-
Cell Counting: Use image analysis software to count the number of MBI-520-positive cells (non-viable) and the total number of cells (Hoechst 33342-positive).
-
Calculation: Calculate the percentage of non-viable cells for each condition:
-
% Non-viable cells = (Number of MBI-520 positive cells / Total number of cells) x 100
-
Protocol: Cell Viability Assessment by Flow Cytometry
Flow cytometry allows for the rapid quantitative analysis of cell viability in a suspension cell population.
I. Materials and Reagents
-
MBI-520 Stock Solution: 1 mM in anhydrous DMSO.
-
PBS: Ca2+/Mg2+-free.
-
Flow Cytometry Staining Buffer: PBS supplemented with 1% BSA.
-
7-AAD or PI Solution: For comparison with a standard viability dye.
-
Flow Cytometer: Equipped with lasers and filters appropriate for MBI-520.
II. Step-by-Step Procedure
-
Cell Preparation: Harvest cells (both adherent and suspension) and wash them once with PBS.
-
Cell Staining:
-
Resuspend the cell pellet in flow cytometry staining buffer at a concentration of 1 x 10^6 cells/mL.
-
Add MBI-520 to a final concentration of 1-5 µM.
-
Incubate for 15 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Analyze the stained cells on a flow cytometer without washing.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter.
-
Quantify the percentage of MBI-520-positive cells.
-
Validation and Optimization
The successful implementation of any new fluorescent probe requires careful validation.[7][8]
-
Optimal Concentration: Titrate the concentration of the MBI-520 derivative to determine the optimal concentration that provides a bright signal in non-viable cells with minimal background in viable cells.
-
Incubation Time: Determine the shortest incubation time required to achieve stable staining.
-
Spectral Compatibility: When multiplexing with other fluorophores, ensure that the emission spectra of the MBI-520 derivative and other dyes are sufficiently separated to minimize spectral overlap.[9]
-
Comparison with Standard Dyes: Validate the performance of the MBI-520 derivative by comparing its results with established viability dyes like Propidium Iodide or 7-AAD.
Data Presentation: A Comparative Analysis
The following table presents hypothetical data from a comparative study evaluating the performance of MBI-520 against Propidium Iodide (PI) in response to a cytotoxic agent.
| Treatment Group | % Non-Viable Cells (MBI-520) | % Non-Viable Cells (PI) |
| Vehicle Control | 3.5 ± 0.8 | 3.2 ± 0.6 |
| Cytotoxic Agent (1 µM) | 25.4 ± 2.1 | 24.9 ± 2.5 |
| Cytotoxic Agent (10 µM) | 78.9 ± 4.5 | 77.5 ± 4.9 |
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel fluorescent probes for cell viability assessment. Their tunable photophysical properties and potential for functionalization open up new avenues for complex, multi-parameter cellular analysis.[10] Further research into the synthesis of derivatives with varied spectral characteristics and the exploration of their application in high-throughput screening will undoubtedly solidify their place in the toolkit of cell biologists and drug discovery scientists.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, development, and validation of new fluorescent strains for studying oral streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring Cell Proliferation by Dye Dilution: Considerations for Probe Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naphthalene-benzoindole derived two novel fluorometric pH-Responsive probes for environmental systems and bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for scaling up the synthesis of 2-Methylbenzo[cd]indole
An authoritative guide for drug development professionals, researchers, and scientists on the scalable synthesis of 2-Methylbenzo[cd]indole. This document provides a comparative analysis of synthetic methodologies and details a comprehensive, field-proven protocol for scale-up, emphasizing process chemistry, safety, and validation.
Executive Summary
This compound is a valuable heterocyclic scaffold, notably utilized as a precursor in the synthesis of advanced dimethine cyanine dyes for applications such as pH-sensitive fluorescent sensors[1]. As interest in such functional materials grows, the need for robust and scalable methods to produce key intermediates like this compound becomes critical. This guide moves beyond theoretical laboratory methods to provide a practical framework for scaling the synthesis of this compound. We critically evaluate potential synthetic routes and present a detailed, kilo-scale protocol for the most promising strategy: a transition-metal-free organolithium-based approach. The focus is on process control, safety, and the generation of a high-purity final product, addressing the specific challenges encountered when transitioning from bench-scale to pilot-plant production.
Comparative Analysis of Synthetic Strategies
The synthesis of the benzo[cd]indole core, a constrained polycyclic aromatic system, presents unique challenges not always addressed by classical indole syntheses. While foundational methods like the Fischer and Nenitzescu syntheses are pillars of indole chemistry, their application to this specific scaffold is often inefficient or impractical[2][3][4]. Modern organometallic chemistry offers more direct and high-yielding alternatives.
Classical Indole Syntheses
-
Nenitzescu Indole Synthesis: This reaction typically forms 5-hydroxyindoles from benzoquinones and enamines[6][7]. It is not directly applicable to the non-hydroxylated target compound and the specific ring system of benzo[cd]indole.
Modern Directed Syntheses
Recent advances have focused on building the heterocyclic ring onto a pre-functionalized naphthalene core, offering superior regioselectivity and efficiency.
-
Copper-Catalyzed Cyclization: A recently developed method utilizes the copper-catalyzed intramolecular cyclization of 8-alkynyl-1-naphthylamine derivatives[8]. This approach offers good yields but relies on a multi-step preparation of the starting material and the use of a transition metal catalyst, which may require subsequent removal to meet pharmaceutical purity standards.
-
Organolithium-Mediated Cyclization: A highly efficient, transition-metal-free synthesis has been reported, proceeding via the reaction of an in situ generated 1-halo-8-lithionaphthalene with a nitrile[9][10][11]. Specifically, reacting 1-iodo-8-lithionaphthalene with acetonitrile (CH₃CN) directly forms the 2-methyl substituted indole ring. This method is highly convergent and utilizes commercially relevant starting materials.
Strategy Selection for Scale-Up
For large-scale synthesis, the ideal route must balance yield, cost, safety, and operational simplicity. The table below compares the two most viable modern strategies.
| Parameter | Copper-Catalyzed Cyclization of Alkynyl-Naphthylamine | Organolithium-Mediated Cyclization with Nitrile |
| Starting Materials | Multi-step synthesis required for 8-alkynyl-1-naphthylamine. | 1,8-Dihalonaphthalene (commercially available), Acetonitrile. |
| Key Reagents | Copper catalyst, ligands, base. | n-Butyllithium (n-BuLi), cryogenic solvents (THF, Et₂O). |
| Number of Steps | Higher (synthesis of precursor + cyclization). | Lower (direct cyclization from halo-naphthalene). |
| Reported Yield | Good[8]. | Good to excellent[9][10]. |
| Scalability Concerns | Cost of catalyst and ligands, potential for metal contamination. | Requires cryogenic infrastructure, handling of pyrophoric n-BuLi. |
| Purification | May require specialized methods for catalyst removal. | Primarily standard work-up and crystallization. |
Recommended Scale-Up Strategy: Organolithium-Mediated Cyclization
This strategy leverages the generation of a highly reactive 1-iodo-8-lithionaphthalene intermediate from 1,8-diiodonaphthalene. This intermediate then undergoes nucleophilic attack on acetonitrile, followed by an intramolecular nucleophilic aromatic substitution (SNAᵣ) to furnish the benzo[cd]indole ring system.
Reaction Mechanism
The process involves three key steps:
-
Lithium-Halogen Exchange: 1,8-diiodonaphthalene reacts selectively with one equivalent of n-BuLi at low temperature to form 1-iodo-8-lithionaphthalene.
-
Nitrile Addition: The organolithium intermediate adds to the electrophilic carbon of acetonitrile to form a lithiated imine intermediate.
-
Intramolecular Cyclization: The nitrogen anion of the imine intermediate displaces the iodine atom at the C1 position via an intramolecular SₙAr reaction, forming the final product after aqueous work-up.
Application Notes and Kilo-Scale Protocol
This section provides a detailed protocol for the synthesis of this compound on a 1 kg scale. All operations must be conducted by trained personnel under strict anhydrous conditions and an inert nitrogen atmosphere.
Process Chemistry and Critical Parameters
-
Anhydrous Conditions: Organolithium reagents react violently with water. The reactor, transfer lines, and all solvents must be rigorously dried before use. Solvent water content should be <50 ppm.
-
Cryogenic Temperature Control: The lithium-halogen exchange is highly exothermic and must be performed at -78 °C to prevent side reactions, such as elimination or reaction at the second iodine position. Precise temperature control via a reliable reactor cooling system is paramount.
-
n-BuLi Handling and Stoichiometry: n-Butyllithium is a pyrophoric liquid. It must be handled under an inert atmosphere using sealed systems and transfer cannulas. The stoichiometry is critical; a slight excess can lead to double lithiation, while an insufficient amount will result in incomplete conversion. The molarity of the commercial n-BuLi solution should be confirmed by titration before use.
-
Reagent Addition Rate: The slow, controlled addition of n-BuLi to the solution of 1,8-diiodonaphthalene is crucial for managing the reaction exotherm and ensuring selectivity. Similarly, the addition of acetonitrile must be controlled to prevent a rapid temperature rise.
-
Quenching: The reaction is quenched by the controlled addition of an aqueous solution. This step is also exothermic and must be managed carefully, especially at scale, to avoid uncontrolled boiling of the solvent.
Kilo-Scale Manufacturing Protocol
Equipment:
-
100 L glass-lined reactor with cryogenic cooling capabilities (-90 °C), overhead stirrer, temperature probe, nitrogen inlet, and addition funnel/pump system.
-
Inert, sealed transfer systems for pyrophoric reagents.
Reagents:
| Reagent | CAS No. | M.W. | Quantity | Moles | Eq. |
|---|---|---|---|---|---|
| 1,8-Diiodonaphthalene | 17060-07-0 | 379.95 | 5.00 kg | 13.16 | 1.00 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 50 L | - | - |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 5.53 L | 13.82 | 1.05 |
| Acetonitrile, anhydrous | 75-05-8 | 41.05 | 0.61 kg (0.78 L) | 14.87 | 1.13 |
| Saturated Ammonium Chloride (aq.) | 12125-02-9 | - | 20 L | - | - |
| Toluene | 108-88-3 | 92.14 | 30 L | - | - |
| Heptane | 142-82-5 | 100.21 | 20 L | - | - |
Procedure:
-
Reactor Preparation: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.
-
Charge Starting Material: Charge 1,8-diiodonaphthalene (5.00 kg) and anhydrous THF (50 L) to the reactor. Begin stirring and cool the internal temperature to -78 °C.
-
Lithiation (Lithium-Halogen Exchange): Slowly add the n-butyllithium solution (5.53 L) to the reactor via a pump over 2-3 hours, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Hold & IPC-1: After the addition is complete, stir the resulting slurry at -78 °C for 1 hour. A small, quenched sample should be analyzed by HPLC to confirm the consumption of the starting material (>98% conversion).
-
Nitrile Addition: Slowly add anhydrous acetonitrile (0.78 L) to the reactor over 1 hour, maintaining the internal temperature below -70 °C.
-
Cyclization & IPC-2: After the addition, allow the reaction mixture to slowly warm to room temperature (approx. 20 °C) over 4-6 hours and stir for an additional 12 hours. Monitor the reaction by HPLC until the intermediate imine is fully converted to the product (<1% remaining).
-
Quenching: Cool the reactor to 0 °C. Slowly and carefully add 20 L of saturated aqueous ammonium chloride solution, maintaining the internal temperature below 20 °C.
-
Work-up and Extraction: Stop stirring and allow the layers to separate. Remove the lower aqueous layer. Add toluene (30 L) to the organic layer, wash with water (2 x 10 L), and then with brine (10 L).
-
Solvent Swap and Crystallization: Concentrate the organic layer under reduced pressure to a volume of approximately 15 L. Add heptane (20 L) slowly with stirring to induce crystallization.
-
Isolation and Drying: Cool the resulting slurry to 0-5 °C and stir for 2 hours. Isolate the solid product by filtration, wash the cake with cold heptane (2 x 5 L), and dry under vacuum at 40 °C to a constant weight.
Expected Yield: 1.8 - 2.0 kg (81-90%) of this compound as a yellow solid. Purity by HPLC >99%.
Process Safety Assessment
-
n-Butyllithium: Pyrophoric. Reacts violently with water and protic solvents. All transfers must be done under a nitrogen atmosphere. Fire-retardant lab coats, safety glasses, and face shields are mandatory. A Class D fire extinguisher must be available.
-
Cryogenic Temperatures: Exposure to -78 °C can cause severe cold burns. Appropriate insulated gloves and protective gear must be worn.
-
Exothermic Reactions: Both the lithiation and quenching steps are highly exothermic. A robust cooling system and controlled addition rates are essential to prevent a runaway reaction.
-
Solvent Hazards: THF, toluene, and heptane are flammable. All operations should be conducted in a well-ventilated area away from ignition sources.
Scale-Up Workflow Visualization
The following diagram outlines the critical steps and control points in the scaled-up manufacturing process.
// Nodes A [label="Reactor Prep\n(Dry & Inert)"]; B [label="Charge Reagents\n(1,8-Diiodonaphthalene, THF)"]; C [label="Cool to -78 °C"]; D [label="Controlled Addition\nof n-BuLi", fillcolor="#EA4335"]; E [label="IPC-1: HPLC\n(Conversion >98%)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Controlled Addition\nof Acetonitrile", fillcolor="#EA4335"]; G [label="Warm to RT & Stir"]; H [label="IPC-2: HPLC\n(Reaction Complete)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Controlled Quench\n(aq. NH4Cl)", fillcolor="#EA4335"]; J [label="Phase Separation\n& Extraction"]; K [label="Solvent Swap\n& Crystallization"]; L [label="Filtration & Drying"]; M [label="Final Product\n(this compound)"];
// Edges A -> B -> C -> D -> E; E -> F [label="Pass"]; F -> G -> H; H -> I [label="Pass"]; I -> J -> K -> L -> M; } .enddot Caption: Kilo-scale manufacturing workflow for this compound.
References
- 1. 2-Methylbenz[c,d]indole CAS#: 40484-49-9 [m.chemicalbook.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. researchgate.net [researchgate.net]
- 9. Transition-Metal-Free Synthesis of 2-Substituted Benzo[cd]Indoles via the Reaction of 1-Halo-8-lithionaphthalenes with Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. researchgate.net [researchgate.net]
Handling and storage guidelines for 2-Methylbenzo[cd]indole.
An Application Note from the Office of the Senior Scientist
Abstract and Scope
This document provides a detailed technical guide for the safe handling, storage, and use of 2-Methylbenzo[cd]indole (CAS: 40484-49-9). As a heterocyclic compound with significant applications in medicinal chemistry and materials science, particularly in the development of anti-cancer agents and fluorescent pH sensors, ensuring its integrity and the safety of laboratory personnel is paramount.[1][2] This guide is intended for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explain the scientific rationale behind each recommendation, fostering a culture of safety and experimental reproducibility. Due to the limited availability of comprehensive toxicity data, a cautious approach is mandated, treating the compound as potentially hazardous.[3]
Compound Profile and Physicochemical Properties
This compound is a derivative of benzo[cd]indole, typically appearing as a pale yellow crystalline solid or green powder.[1] Its unique structure makes it a valuable building block in organic synthesis.[4][5] Understanding its physical properties is critical for its proper handling and use in experimental setups.
Data Presentation: Summary of Physicochemical Properties The following table summarizes the key physical and chemical properties of this compound. Note that some values are predicted through computational models and should be treated as estimations.
| Property | Value | Source |
| CAS Number | 40484-49-9 | [1][3][6][7][8] |
| Molecular Formula | C₁₂H₉N | [6][7][8] |
| Molecular Weight | 167.21 g/mol | [6][7][8] |
| Appearance | Pale yellow crystalline solid / Green powder | [1] |
| Boiling Point | 294.4 ± 13.0 °C (Predicted) | [1] |
| Density | 1.16 ± 0.1 g/cm³ (Predicted) | [1] |
| Flash Point | 123.8 °C | [9] |
| Solubility | Soluble in organic solvents (methanol, ethanol, chloroform) | |
| Storage Condition | Sealed in dry, Room Temperature | [1] |
Hazard Assessment and Safety Rationale
While comprehensive toxicological data for this compound is not publicly available, several suppliers provide GHS (Globally Harmonized System) classifications based on analogous structures or computational predictions.[3][9] The principle of As Low As Reasonably Achievable (ALARA) exposure must be strictly followed. The primary risks are associated with inhalation of the powder, and skin or eye contact.
Trustworthiness: A Self-Validating Safety System Every researcher must operate under the assumption that the compound is harmful upon acute or chronic exposure. The protocols outlined below are designed as a self-validating system; adherence to them inherently minimizes risk, regardless of the compound's final toxicological profile.
Data Presentation: GHS Hazard Classification
| Hazard Class | Code | Statement | Precautionary Rationale |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Fine organic powders can be easily ingested via contaminated hands. Strict hygiene is essential. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Heterocyclic aromatic compounds can defat the skin or act as sensitizers, leading to dermatitis. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Particulate matter can cause mechanical irritation and chemical damage to the cornea. |
| STOT - Single Exposure | H335 | May cause respiratory irritation | Fine dusts can irritate the mucosal linings of the respiratory tract. |
Source:[7]
Chemical Incompatibilities: To prevent dangerous reactions, avoid contact with:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive exothermic reactions.
-
Strong Acids: May cause violent reactions or degradation of the compound.
Experimental Protocols: Safe Handling and Use
Adherence to standardized laboratory procedures is critical. The following protocols provide a framework for handling this compound from receipt to use.
Engineering Controls
Causality: The primary engineering control is a certified chemical fume hood. This is not merely for odor control; it is a critical safety device that contains aerosols and fine powders, preventing inhalation, which is a primary exposure route for compounds with respiratory irritation warnings.[10][11]
-
Protocol:
-
All weighing, transfers of solid material, and solution preparations must be conducted inside a fume hood with the sash at the lowest feasible height.
-
Ensure the fume hood has a face velocity between 80-120 feet per minute (fpm).
-
For procedures with a high risk of dust generation, consider using a glove box or a powder containment hood.
-
Personal Protective Equipment (PPE)
Expertise & Experience: Standard laboratory attire is insufficient. The selection of PPE is dictated by the compound's known and potential hazards.
-
Protocol:
-
Eye Protection: ANSI Z87.1-compliant chemical safety goggles are mandatory. Standard safety glasses do not provide an adequate seal against dust and splashes.[11]
-
Hand Protection: Nitrile gloves are required. Double-gloving is recommended when handling the pure solid. Always inspect gloves for tears before use and wash hands thoroughly after removal.[12]
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned.
-
Respiratory Protection: If working outside of a fume hood (not recommended) or during a large spill clean-up, a NIOSH-approved respirator with P100 (particulate) cartridges is required.[11]
-
Protocol for Weighing and Solution Preparation
This workflow minimizes contamination and exposure.
Mandatory Visualization: Safe Handling Workflow
Caption: Workflow for weighing and solubilizing this compound.
Storage Guidelines and Stability
Expertise & Experience: The stability of heterocyclic compounds can be compromised by light, moisture, and air. The primary goal of storage is to maintain the compound's purity and prevent degradation.
-
Protocol for Storage:
-
Container: Store in the original supplier's vial, which is typically amber glass to protect from light. Ensure the cap is tightly sealed.
-
Atmosphere: For long-term storage (>6 months), consider flushing the container with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.
-
Temperature: Store in a cool, dry, and well-ventilated area at room temperature.[1] Avoid areas with significant temperature fluctuations.
-
Segregation: Store away from strong acids and oxidizing agents.[10] The compound should be stored in a cabinet designated for non-volatile solids.
-
Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm.
Spill Response Protocol
Causality: The goal is to contain the spill, decontaminate the area, and protect personnel without creating a more significant hazard (e.g., by making a powder airborne).
-
Protocol:
-
Evacuate: Alert others and evacuate the immediate area.
-
Assess: From a safe distance, assess the size of the spill.
-
PPE: Don appropriate PPE, including respiratory protection if the spill is large (>1g).
-
Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[12]
-
Collect: Carefully sweep the material into a designated hazardous waste container. Do not use a vacuum cleaner unless it is HEPA-filtered and approved for hazardous dust.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol, ethanol), followed by soap and water.
-
Dispose: Seal and label the waste container and dispose of it through your institution's hazardous waste program.[3][13]
-
Mandatory Visualization: Spill Response Decision Logic
Caption: Decision tree for responding to a this compound spill.
First Aid Measures
These are immediate actions to be taken while seeking professional medical help.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[3][10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician if irritation persists.[3][10]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[3][10]
Disposal Protocol
Chemical waste must be handled in accordance with local, state, and federal regulations.
-
Solid Waste: Unused compound and grossly contaminated materials (e.g., spill cleanup debris) must be placed in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for hazardous liquid waste. Do not dispose of it down the drain.[12][13]
-
Empty Containers: "Empty" containers that held the solid should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional policy.
Conclusion
This compound is a valuable research compound. Due to incomplete safety data, its handling requires a conservative approach grounded in established principles of laboratory safety. By understanding the rationale behind engineering controls, PPE, and handling protocols, researchers can effectively minimize exposure risks, ensure the compound's integrity, and maintain a safe laboratory environment.
References
- 1. 2-Methylbenz[c,d]indole CAS#: 40484-49-9 [m.chemicalbook.com]
- 2. This compound , 95% , 40484-49-9 - CookeChem [cookechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Transition-Metal-Free Synthesis of 2-Substituted Benzo[cd]Indoles via the Reaction of 1-Halo-8-lithionaphthalenes with Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Substituted Indole from 2-Aminobenzaldehyde through [1,2]-Aryl Shift [organic-chemistry.org]
- 6. This compound | C12H9N | CID 12733292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - CAS:40484-49-9 - Abovchem [abovchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. aksci.com [aksci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Methylbenzo[cd]indole Synthesis
Welcome to the technical support guide for the synthesis of 2-Methylbenzo[cd]indole. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction yields. This guide provides in-depth troubleshooting, answers to frequently asked questions, and detailed protocols based on established literature.
Section 1: Troubleshooting Guide for Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis of this compound and its precursors.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
Low yields are a frequent issue in complex heterocyclic syntheses. The problem can typically be traced back to one of three areas: reaction conditions, reagent quality, or inherent substrate limitations.
-
Suboptimal Reaction Conditions: The Fischer indole synthesis, a common route to related structures, is highly sensitive to temperature and acid strength.[1] Elevated temperatures are often required, but excessive heat can lead to decomposition and tar formation.[2] It is crucial to systematically optimize the temperature, reaction time, and catalyst concentration. Modern techniques like microwave irradiation or continuous flow synthesis have been shown to improve yields and significantly reduce reaction times by providing more precise temperature control.[3]
-
Reagent Purity and Stability: The purity of the starting materials, particularly the arylhydrazine and carbonyl compounds in a Fischer-type synthesis, is paramount. Impurities can introduce competing side reactions that consume starting material and complicate purification.[1] Ensure all reagents are of high purity and solvents are anhydrous, as water can interfere with many of the acidic catalysts used.
-
Inherent Substrate Reactivity: Certain substitution patterns on the arylhydrazine can cause the reaction to fail. For instance, strong electron-donating groups can weaken the critical N-N bond in the hydrazone intermediate, favoring a cleavage pathway over the desired[2][2]-sigmatropic rearrangement necessary for cyclization.[4] If you suspect this is the case, a different synthetic strategy may be required.
Troubleshooting Workflow for Low Yield
Below is a logical decision tree to guide your optimization efforts.
Caption: A decision tree for troubleshooting low reaction yields.
Q2: I'm observing significant formation of side products, making purification difficult. How can I improve selectivity?
Side product formation often arises from the high reactivity of intermediates or competing reaction pathways.
-
Catalyst Choice: The choice of acid catalyst is critical. Lewis acids like zinc chloride (ZnCl₂) are commonly used and can offer different selectivity compared to Brønsted acids such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).[2][5] Experimenting with a panel of both Lewis and Brønsted acids is a key optimization step.
-
Protecting Groups: If your starting materials contain sensitive functional groups, they may be reacting under the harsh acidic and high-temperature conditions. Utilizing appropriate protecting groups for amines, hydroxyls, or even the indole nitrogen itself (e.g., Boc, tosyl) can prevent these side reactions.[1]
-
Alternative Routes: If selectivity remains an issue, consider a fundamentally different approach. For example, a recently developed transition-metal-free synthesis of 2-substituted benzo[cd]indoles from 1-halo-8-lithionaphthalenes and nitriles offers an entirely different reaction mechanism that may circumvent the side reactions you are observing.[6][7] This method proceeds via an intramolecular aromatic nucleophilic substitution.[7]
Q3: The reaction stalls and does not proceed to completion, even after extended reaction times. What could be the cause?
A stalled reaction suggests a problem with catalyst activity, reagent stability, or an unfavorable equilibrium.
-
Catalyst Deactivation: The acid catalyst can be neutralized by basic impurities in the reagents or solvent. Ensure all materials are pure and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Reagent Decomposition: The arylhydrazine or hydrazone intermediates can be unstable at the high temperatures required for cyclization. If you suspect decomposition, consider a two-step procedure where the hydrazone is first formed at a lower temperature and then isolated before being subjected to the high-temperature cyclization step. One-pot procedures, while convenient, can sometimes lead to lower yields if intermediates are unstable.[2]
-
Solvent Effects: The choice of solvent can influence reaction rates and equilibria. While some Fischer indolizations are performed neat (without solvent), others benefit from high-boiling point solvents.[8] Recently, syntheses in low-melting eutectic mixtures have been shown to be effective and may offer an alternative to traditional solvents.[9]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
While multiple strategies exist for indole synthesis, two primary approaches are relevant for the benzo[cd]indole core.[10]
-
Classical Cyclization Methods (Fischer-type): These are the most established methods and involve the acid-catalyzed cyclization of a suitable precursor.[10] For a 2-methyl substituted indole, this typically involves reacting an appropriate arylhydrazine with a methyl ketone.[2] The reaction proceeds through a phenylhydrazone intermediate, which undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to form the aromatic indole ring.[5][11]
-
Organometallic Approaches: Modern methods offer new pathways. A notable example is the transition-metal-free synthesis from peri-dihalonaphthalenes. In this approach, a 1-halo-8-lithionaphthalene is generated in situ and reacted with a nitrile.[6][7] This method is powerful because it leverages the "clothespin effect," where steric repulsion between other peri-substituents forces the reactive centers at the 1 and 8 positions closer together, facilitating the final cyclization.[6]
Simplified Fischer Indole Synthesis Mechanism
Caption: Key stages of the Fischer Indole Synthesis mechanism.
Q2: How do I choose the right acid catalyst for a Fischer-type synthesis?
The catalyst is arguably the most critical variable. Both Brønsted and Lewis acids are effective, and the optimal choice depends on the specific substrate.[5]
| Catalyst Type | Examples | Characteristics & Best Use Cases | Reference |
| Brønsted Acids | H₂SO₄, HCl, p-TsOH, Polyphosphoric Acid (PPA) | Strong proton donors. PPA is often effective as both a catalyst and a solvent medium at high temperatures. Good for general-purpose indolization. | [2][5] |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃ | Coordinate with carbonyls and nitrogens to facilitate bond formation/cleavage. ZnCl₂ is one of the most common and effective catalysts, often used at high temperatures (180°C+). | [2][5] |
| Ionic Liquids | Chloroaluminate ILs | Can serve as both catalyst and solvent, sometimes offering milder reaction conditions and easier product isolation. | [9] |
A good starting point is to screen ZnCl₂ and PPA, as these are broadly effective. If these fail, exploring other Lewis or Brønsted acids is a logical next step.
Q3: What are the best practices for the purification of this compound?
The final product is typically a solid.[12] Purification generally involves a combination of extraction, chromatography, and recrystallization.
-
Workup: After the reaction is complete, the mixture is cooled and quenched, often by adding water or a basic solution to neutralize the acid catalyst.[13]
-
Extraction: The crude product is extracted from the aqueous layer into an organic solvent like ether or dichloromethane.[13]
-
Chromatography: Flash column chromatography on silica gel is often necessary to separate the desired product from unreacted starting materials and side products. A non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is typically used.
-
Recrystallization: For final purification, recrystallization from a suitable solvent system (e.g., methanol/water) can yield a highly pure crystalline product.[13]
Section 3: Key Experimental Protocols
The following are generalized protocols. You must adapt them to your specific substrate and laboratory safety procedures.
Protocol 1: Classical Synthesis via Acetyl-o-toluidide Cyclization (Verley-Madelung type)
This method is a modification of a classic procedure for synthesizing 2-methylindoles.[13]
-
Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add finely divided sodium amide (1.2 eq).
-
Reagents: Add acetyl-o-toluidine (1.0 eq) to the flask. Caution: Sodium amide is highly reactive.
-
Reaction: Under a slow stream of nitrogen, heat the mixture in a metal bath to 240–260°C for approximately 10-15 minutes. Vigorous gas evolution will occur. The reaction is complete when gas evolution ceases.
-
Quench: Remove the heat source and allow the flask to cool. Carefully add 95% ethanol, followed by warm water, to quench the excess sodium amide and the sodium salt of the product.
-
Extraction: Extract the aqueous mixture with two portions of diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation or recrystallization from methanol/water to yield 2-methylindole as a white crystalline solid.[13]
Protocol 2: Transition-Metal-Free Synthesis from 1,8-Diiodonaphthalene
This modern protocol provides an alternative route to 2-substituted benzo[cd]indoles.[6]
-
Setup: To a solution of 1,8-diiodonaphthalene (1.0 eq) in anhydrous benzene under an argon atmosphere, add the desired nitrile (e.g., acetonitrile for 2-methyl product, 1.1 eq).
-
Lithiation: Cool the solution to 0°C and slowly add n-butyllithium (1.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Quench: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by flash column chromatography on silica gel to afford this compound.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. Transition-Metal-Free Synthesis of 2-Substituted Benzo[cd]Indoles via the Reaction of 1-Halo-8-lithionaphthalenes with Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. Indole Synthesis: Methods and Mechanisms_Chemicalbook [chemicalbook.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. chembk.com [chembk.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Common side reactions in the synthesis of 2-Methylbenzo[cd]indole
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues that may be encountered during the synthesis of 2-Methylbenzo[cd]indole, particularly when employing the Fischer indole synthesis or related cyclization strategies.
Q1: My reaction yields are consistently low. What are the primary factors I should investigate?
Low yields in the synthesis of this compound can often be attributed to several critical factors:
-
Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to temperature and reaction time.[1][2] Excessive heat can lead to the degradation of starting materials or the desired product, while insufficient heat may result in an incomplete reaction. It is crucial to carefully optimize the temperature and monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC).
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are paramount.[1][3][4] Both Brønsted acids (e.g., polyphosphoric acid (PPA), sulfuric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) can be employed.[5] The optimal catalyst often depends on the specific substrate. For less reactive precursors, a stronger acid like PPA may be necessary; however, for sensitive substrates, a milder Lewis acid might prevent degradation.[1] The ammonia generated as a byproduct can neutralize the acid catalyst, necessitating the use of stoichiometric amounts in some cases.[6]
-
Poor Quality of Starting Materials: Impurities in the starting materials, such as the arylhydrazine or the ketone precursor, can lead to the formation of unwanted side products and a reduction in the yield of the target molecule. Ensure the purity of your reagents before commencing the synthesis.
-
Competing Side Reactions: The reaction conditions for indole synthesis can also promote side reactions. For instance, aldol condensations of the ketone starting material or Friedel-Crafts-type reactions can compete with the desired cyclization, consuming the reactants and lowering the overall yield.[1]
Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions, and how can I minimize them?
The formation of multiple products is a common challenge. The primary side reactions to consider are:
-
Formation of Regioisomers: If an unsymmetrical ketone is used as a precursor, the initial enamine formation can occur on either side of the carbonyl group, leading to the formation of two different indole regioisomers.[4] The ratio of these isomers is highly dependent on the acid catalyst and solvent used. Experimenting with different acid catalysts (Brønsted vs. Lewis) can help to favor the formation of the desired isomer.[1][4]
-
Incomplete Cyclization: The reaction may stall after the initial hydrazone formation or the subsequent[3][3]-sigmatropic rearrangement, leading to the presence of these intermediates in the final reaction mixture. Ensuring sufficient reaction time and optimal catalyst activity is key to driving the reaction to completion.
-
Polymerization/Tar Formation: Indoles, particularly under strong acidic conditions, can be susceptible to polymerization, resulting in the formation of intractable tars.[7] This is often exacerbated by high temperatures. To mitigate this, consider using a milder acid catalyst, lowering the reaction temperature, and ensuring a shorter reaction time once the product is formed.
-
Decomposition of Starting Materials or Product: The harsh acidic conditions and elevated temperatures required for the Fischer indole synthesis can lead to the decomposition of either the starting materials or the newly formed this compound.[1] If decomposition is suspected, employing milder reaction conditions is advisable.
To minimize byproduct formation, a systematic optimization of reaction conditions is recommended. This includes screening different acid catalysts, solvents, temperatures, and reaction times.
Q3: The purification of my crude product is proving difficult. What are the recommended purification strategies for this compound?
Purification of this compound from a complex reaction mixture often requires a multi-step approach:
-
Initial Work-up: After the reaction is complete, the mixture is typically quenched with a base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst. The product is then extracted into an organic solvent.
-
Column Chromatography: This is the most common method for separating the desired product from impurities.
-
Stationary Phase: Silica gel is typically used.
-
Eluent System: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly employed. The optimal eluent system will need to be determined by TLC analysis. For closely eluting impurities, a shallow gradient or isocratic elution may be necessary.
-
-
Recrystallization: This is an excellent technique for obtaining highly pure this compound, provided a suitable solvent can be found.[8][9] The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[9] A mixture of solvents, such as methanol/water, can also be effective.[10]
Q4: My final product appears to be unstable and darkens over time. What could be the cause, and how can I improve its stability?
The darkening of this compound upon standing is likely due to oxidation or slow polymerization.
-
Oxidation: The electron-rich indole nucleus can be susceptible to oxidation, especially when exposed to air and light.
-
Residual Acidity: Trace amounts of the acid catalyst remaining in the product can promote degradation and polymerization over time.
To improve stability:
-
Thorough Purification: Ensure all traces of the acid catalyst are removed during the work-up and purification steps. Washing the organic extracts with a mild base and ensuring the final product is neutral is crucial.
-
Storage Conditions: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.
Experimental Protocols
Protocol 1: Synthesis of this compound via Intramolecular Fischer Indole Synthesis (Conceptual)
This protocol outlines a conceptual approach based on the principles of the Fischer indole synthesis for the preparation of this compound. Note: This is a generalized procedure and may require optimization.
Materials:
-
Appropriate naphthalenic hydrazine precursor
-
Methyl-containing ketone precursor
-
Acid catalyst (e.g., Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂))
-
High-boiling point solvent (e.g., xylene or sulfolane)
Procedure:
-
Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve the naphthalenic hydrazine (1.0 eq) and the ketone (1.1 eq) in a suitable solvent like ethanol or acetic acid. Stir at room temperature for 1-2 hours or until TLC indicates the consumption of the starting hydrazine. The solvent can then be removed under reduced pressure.
-
Cyclization: To the crude hydrazone (or the mixture of hydrazine and ketone), add the acid catalyst. For PPA, it can often be used as both the catalyst and solvent. For ZnCl₂, a high-boiling point solvent should be added.
-
Heating: Heat the reaction mixture to the desired temperature (typically between 100-180 °C) under an inert atmosphere (e.g., nitrogen).
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If PPA is used, carefully quench the reaction by pouring it onto ice. Neutralize the mixture with a suitable base (e.g., concentrated NaOH solution) until it is alkaline.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel followed by recrystallization.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent solvents (e.g., hexane, ethyl acetate)
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry packing method with the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 98:2 hexane:ethyl acetate). Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of the components.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizing the Process
Reaction Pathway and Potential Side Products
Caption: Fischer Indole Synthesis pathway and potential side reactions.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. bhu.ac.in [bhu.ac.in]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 2-Methylbenzo[cd]indole Synthesis
Welcome to the technical support center for the synthesis of 2-Methylbenzo[cd]indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
I. Primary Recommended Synthesis: Transition-Metal-Free Approach via Organolithium Intermediates
The most efficient and modern route to 2-substituted benzo[cd]indoles, including the 2-methyl derivative, involves the reaction of a 1-halo-8-lithionaphthalene with a nitrile. This method avoids transition-metal catalysts and often provides good to excellent yields.
A. Frequently Asked Questions (FAQs) - Organolithium Route
Q1: What is the general reaction scheme for the synthesis of this compound using the organolithium approach?
A1: The reaction proceeds in two main steps:
-
Lithiation: A 1,8-dihalonaphthalene (e.g., 1,8-diiodonaphthalene or 1-bromo-8-iodonaphthalene) is selectively mono-lithiated using an organolithium reagent like n-butyllithium (n-BuLi).
-
Addition and Cyclization: The resulting 1-halo-8-lithionaphthalene intermediate reacts with acetonitrile (CH₃CN). The organolithium adds to the nitrile to form an imine anion, which then undergoes intramolecular nucleophilic aromatic substitution (SNAᵣ) to displace the halide and form the benzo[cd]indole ring system.
Q2: Why is this transition-metal-free method preferred over classical indole syntheses for this specific scaffold?
A2: This method offers several advantages:
-
High Regioselectivity: The substitution pattern is precisely controlled by the starting materials, which is often a challenge in classical methods like the Fischer indole synthesis when applied to complex polycyclic systems.
-
Good Yields: This approach has been reported to provide good isolated yields.
-
Milder Conditions: Compared to the high temperatures often required for Madelung or Bischler-Möhlau syntheses, this reaction can be performed at or below room temperature.
-
Avoidance of Toxic Metals: The absence of transition metals simplifies purification and reduces toxic waste.
Q3: What is the "clothespin effect" and why is it relevant to this synthesis?
A3: The "clothespin effect" refers to the steric repulsion between bulky substituents at the 4 and 5 positions of the naphthalene core. This repulsion forces the substituents at the 1 and 8 positions to be closer together, which facilitates the intramolecular cyclization step. While not strictly necessary for the synthesis of the parent this compound, understanding this effect is crucial when working with substituted naphthalene precursors.
B. Experimental Protocol: Synthesis of this compound
This protocol is a synthesized example based on literature procedures for similar compounds.
Materials:
-
1,8-Diiodonaphthalene
-
n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)
-
Acetonitrile (anhydrous)
-
Anhydrous benzene or toluene
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM) or ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: Under an inert atmosphere (argon or nitrogen), add 1,8-diiodonaphthalene (1.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar. Dissolve it in anhydrous benzene or toluene.
-
Lithiation: Cool the solution to 0 °C. Slowly add n-BuLi (1.0 eq) dropwise. After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the formation of the organolithium intermediate by TLC if a suitable quenching method is available.
-
Nitrile Addition: Cool the reaction mixture to 0 °C. Add a solution of acetonitrile (1.1 eq) in the reaction solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC (e.g., using a hexane/ethyl acetate eluent system).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
C. Troubleshooting Guide - Organolithium Route
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Inactive n-BuLi. 2. Wet solvent or glassware. 3. Reaction temperature too low for lithiation. | 1. Titrate the n-BuLi before use. 2. Ensure all glassware is flame-dried and solvents are anhydrous. 3. Allow the lithiation step to proceed at room temperature. |
| Formation of multiple products, including protonated starting material | 1. Incomplete lithiation. 2. Reaction with trace water during nitrile addition. | 1. Increase the equivalents of n-BuLi slightly (e.g., 1.05 eq). 2. Ensure the acetonitrile and addition solvent are rigorously dry. |
| Isolation of the imine intermediate without cyclization | 1. The halide is a poor leaving group (less likely with iodide). 2. Steric hindrance preventing cyclization. | 1. Gently heat the reaction mixture after nitrile addition (e.g., to 40-50 °C) to promote cyclization. 2. If steric hindrance is an issue, a different synthetic route may be necessary. |
| Low yield after workup | 1. Product is air-sensitive. 2. Difficult purification. | 1. Perform the workup and purification under an inert atmosphere if possible.[1] 2. Use a different solvent system for chromatography or consider recrystallization. |
| Formation of ketone byproduct | Hydrolysis of the imine intermediate during workup. | Ensure the quenching and initial workup are performed at low temperatures and are not overly acidic. |
D. Visualizing the Workflow
References
Technical Support Center: Troubleshooting Low Fluorescence Signal with 2-Methylbenzo[cd]indole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methylbenzo[cd]indole and its derivatives. This guide is designed to provide in-depth, field-proven insights into overcoming one of the most common experimental hurdles: low or absent fluorescence signals. By understanding the underlying photophysical principles and common pitfalls, you can systematically diagnose and resolve issues to achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any fluorescence signal from my this compound sample. What is the first thing I should check?
A1: Verify Instrument Settings. The most frequent cause of a "no signal" issue is a mismatch between the fluorophore's spectral properties and the instrument's configuration.[1] While a complete photophysical dataset for this compound is not readily published, data from structurally similar 2-substituted benzo[cd]indoles can provide an excellent starting point.
Causality: Fluorescence is a process where a molecule absorbs a photon at a specific wavelength (excitation) and, after a brief interval, emits a photon at a longer wavelength (emission).[2] If the excitation light source (e.g., laser or lamp with a filter/monochromator) is not set to a wavelength the molecule can absorb, no emission will occur. Similarly, if the detector is not set to capture the emitted wavelengths, the signal will be missed.
Troubleshooting Protocol: Instrument Configuration Verification
-
Set Excitation Wavelength: Based on published data for similar compounds like 2-(tert-Butyl)benzo[cd]indole, which has absorption maxima at 315 nm, 334 nm, and 349 nm in chloroform, configure your instrument's excitation source to one of these wavelengths.[3] Start with 350 nm if you have a broad-spectrum source.
-
Scan for Emission Maximum: Set your excitation to the chosen wavelength (e.g., 350 nm). Program the emission detector (spectrometer or monochromator) to scan a range of longer wavelengths, typically starting about 20 nm above the excitation wavelength. A suggested starting range is 370 nm to 600 nm . This will identify the precise emission maximum (λem) for your specific experimental conditions.
-
Adjust Detector Gain and Integration Time: If the signal remains weak after finding the putative emission peak, cautiously increase the detector gain (or voltage on a PMT) and/or the integration time (also known as exposure time).[1][4] Be aware that excessively high gain can increase noise, while long exposure times increase the risk of photobleaching.[5][6]
-
Check Light Path and Components: Ensure the light source is powered on and properly aligned.[7][8] Confirm that all shutters are open and that the correct dichroic mirrors and filters are in place for your chosen wavelength range.
Data Presentation: Recommended Starting Points for Instrument Settings
| Parameter | Recommended Setting | Rationale & Key Considerations |
| Excitation Wavelength (λex) | Start with ~350 nm | Based on absorption data for structurally related 2-substituted benzo[cd]indoles.[3] Fine-tune based on your empirical measurements. |
| Emission Wavelength (λem) | Scan from 370 nm to 600 nm | The emission peak must be determined experimentally as it is highly sensitive to the local environment.[9][10] |
| Bandpass/Slit Width | 5 - 10 nm | Narrower slits provide better spectral resolution but reduce signal intensity. Wider slits increase signal but may also increase background. |
| Detector Gain/Voltage | Start at a low-to-mid setting | Increase incrementally to amplify the signal. Excessively high gain will amplify noise and can lead to saturation.[1] |
| Integration/Exposure Time | 50 - 500 ms (application dependent) | Longer times collect more photons, increasing signal. Balance with the risk of phototoxicity and photobleaching in live-cell imaging.[4][6] |
Q2: My signal is present but much weaker than expected. What chemical and environmental factors could be at play?
A2: Evaluate the Fluorophore's Microenvironment and Sample Composition. The fluorescence quantum yield of indole derivatives is exceptionally sensitive to their local environment.[9][10][11] Numerous factors can decrease, or "quench," the fluorescence intensity through various non-radiative decay pathways.
Visualization: Troubleshooting Workflow for Low Fluorescence Signal
Caption: A systematic workflow for diagnosing low fluorescence signals.
1. Solvent Effects
-
The Problem: The indole scaffold's fluorescence is highly dependent on solvent polarity.[9][10] A shift from a non-polar (hydrophobic) to a polar (hydrophilic) environment can cause a significant red shift (longer wavelength) in emission and may also decrease the quantum yield.[9] this compound is noted to be soluble in organic solvents like methanol, ethanol, and chloroform.[12] Its performance in aqueous buffers may be suboptimal without co-solvents.
-
The Solution:
-
Confirm Solubility: Ensure the compound is fully dissolved. Precipitates or aggregates will not fluoresce efficiently and can cause light scattering.
-
Optimize Solvent: If possible, test your assay in different solvents. For aqueous buffers, consider adding a small percentage (e.g., 1-5%) of a co-solvent like DMSO or ethanol to improve solubility and potentially enhance fluorescence.
-
Use Deuterated Solvents: Water and alcohols can act as fluorescence quenchers through interactions with their O-H vibrational modes.[13] If your experimental system allows, switching to a deuterated solvent (e.g., D₂O) can restore fluorescence.[13]
-
2. pH Sensitivity
-
The Problem: The protonation state of a fluorophore can dramatically alter its electronic structure and, consequently, its fluorescence.[3][14] For example, an aniline solution fluoresces in neutral or alkaline conditions but not in acidic conditions.[14] While specific pH sensitivity for this compound is not documented in the provided results, it is a crucial parameter for any nitrogen-containing heterocycle.
-
The Solution:
-
Measure and Buffer pH: Ensure your solution is buffered to a stable pH.
-
Perform a pH Titration: Empirically test the fluorescence intensity of your compound across a range of pH values (e.g., pH 4 to 10) to find the optimal condition for your assay.
-
3. Quenching
-
The Problem: Quenching is any process that decreases fluorescence intensity.[15] This can occur through several mechanisms.
-
Collisional (Dynamic) Quenching: Occurs when the excited fluorophore collides with another molecule in solution, leading to non-radiative relaxation. Common quenchers include molecular oxygen , halide ions (I⁻, Br⁻, Cl⁻), and heavy atoms.[3][15]
-
Static Quenching: A non-fluorescent complex is formed between the fluorophore and the quencher in the ground state.[12][15] This often happens at high concentrations of the fluorophore itself (self-quenching or aggregation).[15] Benzo[cd]indolenyl dyes are known to exhibit aggregation behavior.[14]
-
-
The Solution:
-
De-gas Solutions: If possible, sparge your buffer with nitrogen or argon to remove dissolved oxygen, a notorious collisional quencher.
-
Check Buffer Composition: Review your buffer components for known quenchers like iodide or bromide salts.
-
Optimize Concentration: Perform a concentration titration. Fluorescence intensity is only linear with concentration at low concentrations. At high concentrations, self-quenching can lead to a decrease in signal. Dilute your sample to see if the signal-per-molecule increases.
-
Visualization: Mechanisms of Fluorescence Quenching
Caption: Simplified Jablonski diagram showing excitation, fluorescence, and non-radiative quenching pathways.
Q3: I am observing a high background signal, which is obscuring my weak signal. How can I improve my signal-to-noise ratio?
A3: Minimize Autofluorescence and Non-Specific Signals. A high background can make a weak signal undetectable. This background can originate from your sample matrix, reagents, or the labware itself.[1]
Troubleshooting Protocol: Background Reduction
-
Run Proper Controls:
-
Blank Sample: Measure a sample containing everything except this compound. This will reveal fluorescence from your buffer, solvent, or labware (e.g., microplate).[1]
-
Unstained Control (for cellular imaging): Image cells that have not been treated with the probe to assess their natural autofluorescence.
-
-
Choose Appropriate Labware:
-
Standard polystyrene plates can be highly fluorescent. For plate reader assays, use black-walled, clear-bottom plates to minimize well-to-well crosstalk and background fluorescence.[1]
-
-
Purify Reagents:
-
Impurities in solvents or buffer components can be a source of background. Use high-purity (e.g., spectroscopy-grade) solvents and reagents whenever possible.
-
-
Optimize Imaging Parameters:
-
In microscopy, ensure that room lights are off and the microscope enclosure is sealed to prevent stray light from entering the detector.[7]
-
Use software features for background subtraction, but be aware that this is not a substitute for good experimental technique. The best data comes from a high signal-to-noise ratio at the point of acquisition.
-
References
- 1. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. This compound - CAS:40484-49-9 - Abovchem [abovchem.com]
- 5. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzo(cd)indole | C11H7N | CID 22146199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. Squaraine Dyes Derived from Indolenine and Benzo[e]indole as Potential Fluorescent Probes for HSA Detection and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of benzo[cd]indolenyl cyanine dyes for NIR-absorbing films and elucidation of molecular structure–spectroscopic relationship - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. This compound | C12H9N | CID 12733292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Quantum Yield [Indole] | AAT Bioquest [aatbio.com]
- 15. benchchem.com [benchchem.com]
Preventing degradation of 2-Methylbenzo[cd]indole during storage
Technical Support Center: 2-Methylbenzo[cd]indole
A Guide to Ensuring Stability and Preventing Degradation During Storage
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success of your research. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth answers and troubleshooting protocols to ensure the long-term stability of this compound. We will move beyond simple storage instructions to explain the chemical rationale behind our recommendations, empowering you to make informed decisions in your laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries we receive regarding the storage and handling of this compound.
Question: What are the ideal storage conditions for solid this compound?
Answer: For optimal long-term stability, solid this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at low temperatures. The general recommendation of "sealed in dry, room temperature" is adequate for short-term storage, but for long-term preservation, enhanced precautions are necessary.[1][2]
-
Rationale: The indole scaffold, while aromatic, is electron-rich and susceptible to oxidation, especially when exposed to air and light over time.[3][4] Low temperatures slow down the rate of any potential degradation reactions. An inert atmosphere displaces oxygen, the primary culprit in oxidative degradation.[5] Amber glass prevents photo-degradation, as UV light can provide the activation energy for unwanted reactions.[4]
Question: I've received this compound that is a green powder, but another batch was a pale yellow solid. What does this color variation indicate?
Answer: The color of this compound can vary from pale yellow to green.[1][2] This variation can be attributed to differences in crystalline form, residual impurities from synthesis, or minor surface oxidation. While a slight color difference is not always indicative of significant degradation, a noticeable change in color over time in a single batch (e.g., from yellow to dark green or brown) is a strong indicator of decomposition and should be investigated.
Question: How should I store solutions of this compound?
Answer: Solutions are significantly more prone to degradation than the solid material. If you must store solutions, we recommend the following:
-
Use a high-purity, anhydrous, and degassed solvent. Common solvents like methanol or chloroform are acceptable.[1]
-
Prepare solutions fresh whenever possible.
-
For short-term storage (1-2 days), store in a tightly sealed vial with minimal headspace, protected from light at 2-8°C.
-
For longer-term storage, aliquot the solution into amber vials under an inert atmosphere and store at -20°C or below. Avoid repeated freeze-thaw cycles.
-
Rationale: Solutes have greater molecular mobility in solution, increasing the frequency of collisions with potential reactants like dissolved oxygen. Degassing the solvent removes dissolved oxygen.[6] Freeze-thaw cycles can introduce moisture and oxygen into the vial and should be minimized by creating single-use aliquots.
Question: What are the primary chemical incompatibilities I should be aware of?
Answer: Avoid storing or handling this compound with strong oxidizing agents and strong acids.[1]
-
Rationale: The electron-rich indole ring is readily attacked by electrophiles. Strong acids can lead to protonation and potential side reactions or polymerization, while oxidizing agents can directly degrade the heterocyclic ring system.[3]
Part 2: Troubleshooting Guide - Investigating Potential Degradation
This section provides a logical workflow and detailed protocols for when you suspect your compound may have degraded.
Workflow for Investigating Suspected Degradation
This workflow guides you from initial observation to a conclusive assessment of compound integrity.
Caption: Troubleshooting workflow for suspected degradation.
Experimental Protocols
Protocol 1: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)
This method provides a quick, qualitative assessment of purity by identifying the presence of new, more polar impurities.
Materials:
-
TLC plate (Silica gel 60 F254)
-
Mobile phase: e.g., 7:3 Hexane:Ethyl Acetate (adjust as needed for an Rf of ~0.3-0.4)
-
Sample of this compound (both suspect and a trusted reference, if available)
-
Solvent for dissolution (e.g., Dichloromethane)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
Prepare a dilute solution of your compound (~1 mg/mL) in a suitable solvent.
-
Using a capillary tube, spot a small amount of the solution onto the TLC plate baseline. If you have a reference standard, spot it alongside the test sample.
-
Place the plate in a developing chamber pre-saturated with the mobile phase.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp.
-
Interpretation: A pure compound should show a single, well-defined spot. The presence of additional spots, particularly those with a lower Rf value (streaking towards the baseline), indicates the formation of more polar degradation products.
Protocol 2: Quantitative Purity Determination by HPLC
For a definitive and quantitative measure of purity, High-Performance Liquid Chromatography (HPLC) is the standard method.[7][8]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA)
-
Sample of this compound, accurately weighed
Procedure:
-
Prepare a stock solution of your compound at 1.0 mg/mL in Acetonitrile. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Set up the HPLC system with the following example parameters (optimization may be required):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 280 nm[8]
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Inject a blank (50:50 A:B) to establish a baseline.
-
Inject your sample.
-
Interpretation: Integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A significant decrease from the initial purity or the appearance of new peaks confirms degradation. It is best practice to run a "time zero" chromatogram when a new batch is received to serve as a benchmark.
Part 3: Understanding the Chemistry of Degradation
The inherent reactivity of the indole nucleus makes this compound susceptible to specific degradation pathways. Understanding these provides the foundation for effective prevention.
Potential Degradation Pathways
The primary degradation mechanisms are oxidation and photodegradation. While specific degradation products for this molecule are not extensively documented, we can infer likely pathways based on fundamental indole chemistry.[3][9]
References
- 1. chembk.com [chembk.com]
- 2. 2-Methylbenz[c,d]indole CAS#: 40484-49-9 [m.chemicalbook.com]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. ossila.com [ossila.com]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Mercaptobenzothiazole Degradation Pathway [eawag-bbd.ethz.ch]
Technical Support Center: Overcoming Solubility Challenges with 2-Methylbenzo[cd]indole
Welcome to the technical support center for 2-Methylbenzo[cd]indole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility issues encountered during experimental assays. As a Senior Application Scientist, I will provide not just procedural steps, but also the scientific rationale behind them to ensure your experiments are both successful and reproducible.
Troubleshooting Guide: Addressing this compound Solubility Issues
This section provides a systematic approach to identifying and resolving common solubility problems with this compound.
Initial Assessment: Understanding the Solubility Challenge
This compound (CAS: 40484-49-9) is a polycyclic aromatic hydrocarbon with a heterocyclic indole moiety.[1][2][3] Its structure contributes to its hydrophobic nature, making it poorly soluble in aqueous solutions. However, it is generally soluble in various organic solvents.[4] The primary challenge for researchers arises when transitioning from an organic stock solution to an aqueous assay buffer, where the compound may precipitate.
Step-by-Step Protocol for Solubilizing this compound
Objective: To prepare a clear, stable working solution of this compound in your desired aqueous assay buffer.
Materials:
-
This compound solid
-
High-purity organic solvents (e.g., DMSO, DMF, Ethanol)
-
Your target aqueous assay buffer
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or glass vials
Protocol:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the required amount of this compound solid.
-
Dissolve it in a minimal amount of a suitable organic solvent to create a concentrated stock solution (e.g., 10-20 mM).
-
Rationale: Creating a high-concentration stock in a 100% organic solvent where the compound is highly soluble is the first critical step.[5][6] This ensures the compound is fully dissolved before any dilution into an aqueous medium.
-
-
Solvent Selection for Stock Solution:
-
Dimethyl Sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for many hydrophobic compounds.[7][8]
-
Dimethylformamide (DMF) is another excellent alternative with similar properties to DMSO.
-
Ethanol or Methanol can also be effective and may be preferred in certain cell-based assays where DMSO toxicity is a concern.[4]
-
Expert Tip: If you are unsure which solvent to use, start with DMSO. If you observe any issues with your assay, consider trying an alternative solvent.
-
-
Aiding Dissolution:
-
After adding the solvent, vortex the solution vigorously for 1-2 minutes.
-
If the solid does not fully dissolve, you can sonicate the vial in a water bath for 5-10 minutes.
-
Rationale: Mechanical agitation and sonication increase the interaction between the solvent and the solute, accelerating the dissolution process.
-
-
Preparing the Working Solution (Dilution into Aqueous Buffer):
-
This is the most critical step where precipitation is likely to occur.
-
Crucial Technique: Add the aqueous buffer to your stock solution dropwise while continuously vortexing or stirring. Do NOT add the stock solution directly to the buffer.
-
Rationale: Adding the buffer slowly to the organic stock allows for a gradual change in the solvent environment, reducing the shock that can cause the compound to crash out of solution.[7]
-
Keep the final concentration of the organic solvent in your working solution as low as possible, ideally below 1% (v/v), and for sensitive cell-based assays, below 0.5%.[7][8]
-
Visualizing the Solvent Selection and Dilution Workflow
Caption: Workflow for preparing this compound solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated when I diluted my DMSO stock into my aqueous buffer. What should I do?
A1: This is a common issue. Here are several troubleshooting steps you can take, in order of preference:
-
Lower the Final Concentration: Your target concentration in the aqueous buffer might be above the solubility limit of this compound. Try preparing a more dilute working solution.
-
Reduce the Final DMSO Concentration: While counterintuitive, a lower final DMSO concentration (e.g., 0.1% vs. 1%) can sometimes improve solubility by preventing aggregation of the hydrophobic compound.
-
Use a Co-solvent: In addition to your primary organic solvent, consider adding a co-solvent like polyethylene glycol (PEG) to your aqueous buffer to increase the overall polarity of the solution.[9]
-
Consider pH Adjustment: If your assay can tolerate a pH change, you can try adjusting the pH of your buffer. For indole derivatives, which can have ionizable protons, altering the pH can significantly impact solubility. However, the effect of pH on this compound's solubility is not well-documented and would require empirical testing.
-
Use a Surfactant: A low concentration of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, can help to keep hydrophobic compounds in solution by forming micelles. Be sure to check for compatibility with your assay.
Visualizing the Troubleshooting Workflow for Precipitation
Caption: Troubleshooting decision tree for precipitation issues.
Q2: How should I store my this compound stock solution?
A2: Store your stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[7] This will help to maintain the stability of the compound and prevent solvent evaporation. Before use, allow the aliquot to thaw completely and come to room temperature, then vortex briefly to ensure homogeneity.
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous buffers can be influenced by factors such as pH, temperature, and exposure to light. As a general precaution, it is best to prepare fresh working solutions from your frozen stock on the day of the experiment. If you need to store the working solution, keep it at 4°C and protected from light, and use it within a short period (e.g., 24-48 hours). Perform a visual inspection for any signs of precipitation before each use.
Q4: Can I use sonication to redissolve precipitated this compound in my working solution?
A4: While sonication can sometimes help to redissolve precipitates, it is generally not recommended for working solutions in aqueous buffers. The energy from sonication can potentially degrade the compound or alter its aggregation state, leading to inconsistent assay results. It is better to optimize the solubilization protocol to prevent precipitation in the first place.
Data Summary: Solvent Properties
| Solvent | Polarity Index | Key Considerations |
| Water | 10.2 | Poor solvent for this compound. |
| Methanol | 6.6 | Good alternative to DMSO/DMF, less toxic for cells.[4] |
| Ethanol | 5.2 | Similar to methanol, widely used as a co-solvent.[9] |
| Acetonitrile | 6.2 | Aprotic solvent, less commonly used for initial stock preparation. |
| DMSO | 7.2 | Excellent solubilizing power, but can affect some assays.[7][8] |
| DMF | 6.4 | Similar to DMSO, good for highly insoluble compounds. |
Polarity index is a relative measure of the degree of interaction of the solvent with various polar test solutes.
References
- 1. This compound - CAS:40484-49-9 - Abovchem [abovchem.com]
- 2. This compound | C12H9N | CID 12733292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methylbenz[c,d]indole CAS#: 40484-49-9 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. spokesciences.com [spokesciences.com]
Minimizing by-product formation in 2-Methylbenzo[cd]indole reactions
Technical Support Center: 2-Methylbenzo[cd]indole Reactions
A Guide to Minimizing By-product Formation for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on this compound and how does this influence by-product formation?
A1: The reactivity of this compound is primarily dictated by the electron-rich nature of the indole core and the presence of the activated 2-methyl group. Electrophilic substitution reactions are common on the indole nucleus. The precise location of substitution, and thus the potential for isomeric by-products, is influenced by the reaction conditions. Due to the fused ring system, multiple positions on the aromatic core can be susceptible to attack, leading to challenges in regioselectivity. The 2-methyl group is also a site of reactivity, particularly in reactions like the Vilsmeier-Haack, where it can be formylated or lead to condensation by-products.[1][2]
Q2: I am observing significant tar formation in my reaction. What are the likely causes and how can I prevent it?
A2: Tar formation is a common issue in reactions involving polycyclic aromatic compounds, including derivatives of benzo[cd]indole. It is often a result of poor solubility of the starting material or intermediates, leading to localized high concentrations and uncontrolled polymerization or decomposition pathways. One study on the synthesis of 2-substituted benzo[cd]indoles noted significant tarring when using hexane as a solvent due to the poor solubility of the naphthalene-based precursor.[3]
To mitigate tar formation, consider the following:
-
Solvent Selection: Choose a solvent that provides good solubility for your this compound starting material and any intermediates. Benzene was found to be a more suitable solvent in the aforementioned study.[3]
-
Temperature Control: Running the reaction at a lower temperature can sometimes slow down the desired reaction but can be more effective at suppressing the undesired pathways that lead to tar.
-
Controlled Addition: Slow, dropwise addition of reagents can help to maintain a low concentration of reactive species and prevent localized overheating.
Q3: In a Friedel-Crafts reaction with this compound, I am getting a mixture of products. How can I improve the selectivity?
A3: Friedel-Crafts reactions are notorious for generating multiple by-products, primarily due to polyalkylation/polyacylation and carbocation rearrangements.[4] With a substrate like this compound, you also have the challenge of regioselectivity on the aromatic core.
Strategies to improve selectivity include:
-
Use of Milder Lewis Acids: Strong Lewis acids like AlCl₃ can promote side reactions. Consider using milder alternatives such as ZnCl₂, BF₃·OEt₂, or solid acid catalysts.
-
Stoichiometry Control: Using a stoichiometric amount of the Lewis acid is crucial in Friedel-Crafts acylation, as the product ketone can form a complex with the catalyst.[5] For alkylations, using a large excess of the aromatic substrate can favor mono-alkylation.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.
Troubleshooting Guides
Problem 1: Low Yield and Multiple Products in Vilsmeier-Haack Formylation
Symptoms:
-
The desired formylated product is obtained in low yield.
-
NMR and LC-MS analysis show the presence of multiple other compounds, potentially including a di-formylated or condensation product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Over-reaction/Side reaction at the 2-methyl group | The Vilsmeier-Haack reagent is highly reactive and can react with the active methyl group of this compound, leading to the formation of intermediates like aminomethylene malondialdehydes, similar to what is observed with other activated methyl indoles.[1][2] | Carefully control the stoichiometry of the Vilsmeier reagent (POCl₃ and DMF). Use of 1.1 to 1.5 equivalents is a common starting point. Lowering the reaction temperature (e.g., to 0°C or even lower) can help to control the reactivity and favor formylation on the aromatic ring over reaction at the methyl group. |
| Lack of Regioselectivity | The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The benzo[cd]indole ring system has multiple sites that can be attacked by the electrophile, leading to a mixture of isomers. | The regioselectivity of electrophilic substitution on indoles is highly dependent on the specific substrate and reaction conditions. A systematic screening of solvents and reaction temperatures may be necessary to optimize for the desired isomer. |
| Incomplete Reaction | The reaction may not have gone to completion, leaving unreacted starting material and potentially leading to a more complex mixture upon workup. | Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. However, be cautious as this can also promote by-product formation. |
Problem 2: Formation of Dehalogenated or Other Reduction By-products During a Catalytic Hydrogenation Step
Symptoms:
-
You are attempting to reduce a functional group on a this compound derivative that also contains a halogen substituent.
-
Mass spectrometry analysis of the product mixture shows a significant amount of a compound corresponding to the loss of the halogen atom.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Over-reduction/Hydrodehalogenation | Catalytic hydrogenation is a powerful reduction method, but it can sometimes be too aggressive, leading to the cleavage of C-X bonds (where X is a halogen). This is a known issue in the synthesis of complex indole-containing molecules like Sertindole.[6][7] | Catalyst Selection: Switch to a less active catalyst. For example, if you are using Pd/C, consider trying PtO₂ or a poisoned catalyst like Lindlar's catalyst. Reaction Conditions: Reduce the hydrogen pressure and/or the reaction temperature. Carefully monitor the reaction progress and stop it as soon as the desired transformation is complete. The addition of a stoichiometric amount of a base can sometimes suppress hydrodehalogenation. |
| Incomplete Reduction | The desired reduction is not complete, leading to a mixture of starting material and product. | Ensure the catalyst is active and not poisoned. Increase the hydrogen pressure or reaction time cautiously, while monitoring for the formation of dehalogenated by-products. |
Experimental Protocols & Methodologies
General Protocol for a Trial Vilsmeier-Haack Formylation of this compound
This is a representative protocol and may require optimization.
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane).
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Cool the flask to 0°C in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF solution. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
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Dissolve this compound (1 equivalent) in anhydrous DMF or another suitable solvent and add it dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and water.
-
Basify the aqueous solution with a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~8-9.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Vilsmeier-Haack Reaction: Potential Pathways
Caption: Potential reaction pathways in the Vilsmeier-Haack formylation of this compound.
Troubleshooting Logic for By-product Formation
Caption: A logical workflow for troubleshooting by-product formation in chemical reactions.
References
- 1. sid.ir [sid.ir]
- 2. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles [orgchemres.org]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. m.youtube.com [m.youtube.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 7. BJOC - Catalytic asymmetric tandem Friedel–Crafts alkylation/Michael addition reaction for the synthesis of highly functionalized chromans [beilstein-journals.org]
Technical Support Center: Optimizing Column Chromatography for 2-Methylbenzo[cd]indole Purification
Welcome to the technical support center for the purification of 2-Methylbenzo[cd]indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your column chromatography workflows. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and overcome challenges in your purification process.
Diagram: General Workflow for this compound Purification
Caption: A generalized workflow for the purification of this compound via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: For a moderately polar compound like this compound, silica gel (SiO₂) is the most common and effective stationary phase for normal-phase chromatography.[1] Its polar surface interacts with polar functionalities, allowing for separation based on polarity. Alumina (Al₂O₃) can be an alternative, but it is generally more reactive and may not be suitable if your compound is sensitive to basic conditions.[1] For reversed-phase chromatography, a C18-bonded silica would be the stationary phase of choice, where separation is based on hydrophobicity.[2][3]
-
Expert Insight: Start with standard flash-grade silica gel (230-400 mesh).[1] The smaller particle size provides a larger surface area, leading to better separation in flash chromatography compared to the larger particles used for gravity columns.[1]
Q2: How do I choose the right mobile phase (eluent)?
A2: The selection of the mobile phase is critical and should be guided by Thin-Layer Chromatography (TLC) analysis. The goal is to find a solvent system that provides a retention factor (Rf) of 0.2-0.4 for this compound.[4] This Rf value typically ensures good separation from impurities and a reasonable elution time from the column.
A common starting point for N-heterocycles like your target molecule is a mixture of a non-polar solvent and a moderately polar solvent.
| Solvent System (v/v) | Polarity | Typical Use Case |
| Hexane/Ethyl Acetate | Low to High | A versatile system for a wide range of compounds. Start with a low polarity (e.g., 9:1) and increase the ethyl acetate concentration. |
| Dichloromethane/Methanol | Medium to High | Useful for more polar compounds that do not move in Hexane/EtOAc. A small amount of methanol (1-5%) significantly increases polarity. |
| Toluene/Petroleum Ether | Low | Can be effective for separating less polar compounds.[5] |
Protocol for Mobile Phase Selection:
-
Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane.
-
Spot the solution onto several TLC plates.
-
Run each TLC plate in a different solvent system (e.g., 9:1, 4:1, 1:1 Hexane/EtOAc).
-
Visualize the spots under UV light.
-
The ideal system will show your product spot at an Rf of 0.2-0.4, with good separation from impurities.
Q3: Should I use isocratic or gradient elution?
A3: The choice depends on the complexity of your crude mixture.
-
Isocratic Elution: Uses a constant mobile phase composition throughout the purification.[6][7][8] This method is simpler and ideal if your TLC shows the impurities are well-separated from the product.[8] However, it can lead to peak broadening for late-eluting compounds.[6][9]
-
Gradient Elution: The composition of the mobile phase is changed during the run, typically by increasing the concentration of the more polar solvent.[6][7] This is highly effective for separating complex mixtures with components of varying polarities.[7][9] It results in sharper peaks and often reduces the total purification time.[6][10]
Recommendation: For a typical crude reaction mixture, a step-gradient elution is often a good starting point. Begin with the solvent system that gives your product an Rf of ~0.2 on TLC. After the initial non-polar impurities have eluted, you can incrementally increase the polarity to elute your product and then more polar impurities.[6]
Troubleshooting Guide
Problem 1: My compound won't elute from the column.
| Possible Cause | Explanation & Solution |
| Mobile Phase is Not Polar Enough | The eluent lacks the strength to displace the compound from the silica gel. Solution: Gradually increase the polarity of your mobile phase. If using Hexane/EtOAc, increase the percentage of ethyl acetate. If this fails, switch to a stronger solvent system like Dichloromethane/Methanol.[1] |
| Compound Decomposed on Silica | Some compounds, particularly those that are acid-sensitive, can degrade on the acidic surface of silica gel. Solution: Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then running it to see if a new spot appears. If it's unstable, you can try deactivating the silica gel by adding 1-2% triethylamine to your mobile phase. Alternatively, switch to a different stationary phase like alumina.[11] |
| Incorrect Solvent System Preparation | A simple mistake in mixing the mobile phase can lead to this issue. Solution: Double-check your solvent bottles and calculations to ensure you prepared the intended solvent system.[11] |
Problem 2: All my compounds are eluting together at the solvent front.
| Possible Cause | Explanation & Solution |
| Mobile Phase is Too Polar | The eluent is too strong, causing all components to travel with the solvent front without interacting with the stationary phase. Solution: Start over with a less polar mobile phase. If you used 1:1 Hexane/EtOAc, try 9:1 or even pure hexane. Always develop your method with TLC first. |
| Sample Overload | Loading too much sample for the column size can exceed the separation capacity of the stationary phase. Solution: A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of your crude sample. If separation is poor, increase the column length rather than its diameter for better resolution. |
| Crude Sample Insoluble in Mobile Phase | If the sample is not soluble in the mobile phase, it may crash out at the top of the column and then run down unpredictably when a stronger solvent is introduced. Solution: Use a "dry loading" technique.[12] |
Protocol for Dry Loading:
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.
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Gently add this powder to the top of your packed column.[12] This ensures the sample is evenly distributed and starts the separation in a concentrated band.[12]
Problem 3: The separation is poor, and fractions are mixed.
| Possible Cause | Explanation & Solution |
| Poor Column Packing | Air bubbles, cracks, or an uneven surface in the silica bed will lead to channeling, where the solvent and sample flow unevenly, ruining the separation. Solution: Pack your column carefully as a slurry. Gently tap the column as the silica settles to ensure a compact, uniform bed. Layer a small amount of sand on top to prevent the silica bed from being disturbed during solvent addition.[5] |
| Sample Band is Too Diffuse | Loading the sample in a large volume of solvent will create a very wide starting band, which is impossible to resolve into sharp peaks. Solution: Always dissolve your sample in the absolute minimum amount of solvent for loading.[5][12] If solubility is an issue, use the dry loading method described above. |
| Running the Column Too Fast or Too Slow | Flow rate affects separation efficiency. Pushing the solvent through too quickly with high pressure can reduce the interaction time with the stationary phase, leading to poor separation. Gravity columns that run too slowly can suffer from diffusion and band broadening. Solution: For flash chromatography, apply enough pressure to achieve a steady, controlled flow. Monitor the separation of a test mixture to find the optimal flow rate for your setup. |
Diagram: Troubleshooting Logic for Poor Separation
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Chromatography [chem.rochester.edu]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. biotage.com [biotage.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography [chem.rochester.edu]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Troubleshooting Inconsistent Results in 2-Methylbenzo[cd]indole Experiments
Welcome to the technical support resource for 2-Methylbenzo[cd]indole. As a Senior Application Scientist, I understand that inconsistent experimental results can be a significant source of frustration, leading to delays and questioning the validity of your findings. This guide is designed to provide you, our fellow researchers and drug development professionals, with a structured, cause-and-effect approach to troubleshooting. We will move beyond simple checklists to explore the underlying chemical principles that govern the behavior of this unique heterocyclic compound.
Our goal is to create a self-validating system for your experiments. By understanding the potential pitfalls related to purity, reaction conditions, and compound stability, you can proactively control for variables and ensure the generation of reliable, reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Purity and Characterization of Starting Material
The quality of your starting material is the foundation of any successful experiment. Impurities, even at trace levels, can act as catalysts, inhibitors, or competing substrates, leading to unpredictable outcomes.
Question 1.1: My reaction yields are low, and I'm observing unexpected side products. Could my starting this compound be the issue?
Answer: Absolutely. This is the most common cause of inconsistency. The issue often lies in one of two areas: residual reactants from the synthesis or degradation products from storage.
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Synthetic Impurities: Depending on the synthetic route used to prepare the this compound, different impurities may be present. For example, in modern organolithium-based syntheses, unreacted peri-dihalonaphthalenes or intermediate imines can contaminate the final product if the workup and purification are incomplete.[1][2] Older methods may have different, route-specific impurities.
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Degradation Products: Indole derivatives can be susceptible to oxidation.[3][4] The appearance of a greenish or off-white color in your material, which should be a yellow solid, is a strong indicator of oxidation.[5] These oxidized species can alter the compound's reactivity and lead to a cascade of side reactions.
Causality: The core issue is that these impurities introduce nucleophilic or electrophilic sites that are not accounted for in your reaction mechanism, leading to a divided reaction path and consequently, lower yields of your desired product.
dot
Caption: Initial troubleshooting workflow for low yields.
Question 1.2: How can I definitively assess the purity of my this compound sample?
Answer: A multi-technique approach is essential for a comprehensive purity assessment. No single method tells the whole story.
-
High-Performance Liquid Chromatography (HPLC-UV): This is your primary tool for quantitative purity analysis. It will separate the main compound from impurities, allowing you to determine the purity percentage. A gradient method is typically required to resolve both polar and non-polar impurities. (See Protocol 4.1 for a starting method).
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Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for identifying what the impurities are. By coupling the separation power of LC with the detection power of MS, you can get the molecular weights of the contaminants. This data is invaluable for diagnosing the root cause (e.g., identifying a mass corresponding to an unreacted starting material).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): While less sensitive for quantifying minor impurities, ¹H NMR is excellent for spotting residual solvents or significant structural variants.[7][8] The proton spectrum should be clean, with sharp peaks corresponding only to this compound. Broad signals or unexpected peaks are red flags.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the functional groups present and for detecting certain impurities, like carbonyls from oxidation, which would show a strong absorption around 1700 cm⁻¹.[8]
| Technique | Primary Purpose | Information Gained |
| HPLC-UV | Quantitative Purity Assessment | Purity percentage (e.g., 99.5%) |
| LC-MS | Impurity Identification | Molecular weight of unknown peaks |
| ¹H NMR | Structural Confirmation & Solvents | Presence of residual solvents, major impurities |
| FTIR | Functional Group Analysis | Confirmation of indole structure, detection of oxidative groups |
Table 1: Analytical techniques for purity assessment.
Section 2: Reaction Condition Pitfalls
Once you have validated your starting material, the next area to scrutinize is the experimental setup itself. Subtle variations in conditions can have a dramatic impact on the reaction's course.
Question 2.1: I'm observing significant variability between batches of the same reaction, even with a pure starting material. What are the most likely causes related to reaction setup?
Answer: This classic reproducibility issue often points to three critical variables: solvent, temperature, and atmosphere.
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Solvent Quality and Choice: Solvents are not inert.
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Purity: Ensure you are using high-purity, anhydrous solvents where necessary. Trace water can quench organometallic reagents or participate in unwanted hydrolysis reactions.
-
Solubility: this compound's solubility can be tricky. As demonstrated in its synthesis, using a solvent like hexane where the starting material is poorly soluble can lead to a heterogeneous reaction, proceeding with significant tarring and lower yields.[1] A solvent that fully dissolves all reactants at the reaction temperature is critical.
-
Reactivity: The solvent can directly influence the reaction outcome. For instance, in related indole syntheses, acetic acid can serve as both a catalyst and a solvent, whereas a less acidic solvent would require the addition of a separate catalyst.[9]
-
-
Temperature Control: Many reactions involving aromatic heterocycles have a narrow optimal temperature window.
-
Too Low: The reaction may stall or proceed too slowly, leading to incomplete conversion.
-
Too High: This can provide the activation energy for undesired side reactions or cause decomposition of thermally sensitive reagents or products. Precise temperature control is not a luxury; it's a necessity.[9]
-
-
Atmospheric Control: The indole nucleus can be sensitive to oxidation. Unless your reaction is explicitly an oxidation, running it under an inert atmosphere (Nitrogen or Argon) is a robust way to eliminate atmospheric oxygen and moisture as variables. This is especially critical for reactions that are run for extended periods or at elevated temperatures.
dot
Caption: Key variables to check for reaction reproducibility.
Question 2.2: My reaction is not going to completion, or I'm isolating an unexpected but stable intermediate. What's happening?
Answer: This scenario strongly suggests that a key activation step is failing or that an intermediate is more stable than anticipated under your specific conditions. A prime example from the synthesis of 2-substituted benzo[cd]indoles is the formation of an imine intermediate.[1] The reaction of a lithiated naphthalene with a nitrile forms an imine, which must then undergo an intramolecular cyclization to yield the final product.
If the conditions for this final cyclization step (e.g., sufficient heat, appropriate base/acid catalyst) are not met, you could isolate the imine. This is a perfect example of a self-validating check: if you isolate an intermediate, it confirms the initial part of your mechanism is working but points to a specific failure in the subsequent step.
Troubleshooting Steps:
-
Characterize the Intermediate: Use LC-MS, NMR, and FTIR to determine the structure of the isolated compound.
-
Review the Mechanism: Identify the specific chemical transformation required to convert the intermediate to the final product.
-
Adjust Conditions: Modify the reaction conditions to favor that specific transformation. This could mean increasing the temperature, extending the reaction time, or adding a specific catalyst that you might not have thought was necessary initially.
Section 3: Compound Stability and Degradation
Even with pure starting material and optimized conditions, inconsistent results can arise from the compound degrading during the experiment or upon storage.
Question 3.1: My results seem to change depending on how long my samples are incubated or stored in solution. Is this compound unstable?
Answer: Like many complex organic molecules, this compound can exhibit instability, particularly in solution and over long periods.[10][11] The primary culprits are typically light, pH, and oxygen.
-
Photostability: Aromatic, electron-rich systems can be sensitive to UV light. Always protect stock solutions and experimental samples from light by using amber vials or covering them with aluminum foil.
-
pH Sensitivity: The indole nitrogen can be protonated or deprotonated. Extreme pH values in your experimental medium can lead to degradation. It is crucial to assess the compound's stability in the specific buffer system you are using.
-
Oxidative Stability: As mentioned, indoles can be prone to oxidation.[3][4] If your experimental medium is not de-gassed or contains oxidizing agents, you may be observing degradation over time. Storing stock solutions under an inert gas (N₂ or Ar) is good practice.
A simple stability test is crucial: incubate the compound in your experimental medium under standard conditions (e.g., 37°C, 5% CO₂) for the maximum duration of your experiment. Analyze samples by HPLC at time zero and at the final time point to check for the appearance of new peaks, which would indicate degradation.[10]
Question 3.2: I suspect my compound is degrading. How can I identify the degradation products?
Answer: Identifying degradation products is key to understanding the instability mechanism. The general degradation pathway for indoles often involves hydroxylation of the pyrrole ring, followed by oxidative cleavage.[4][12]
-
Forced Degradation Studies: To rapidly identify potential degradation products, you can perform forced degradation studies.[10] Expose your compound to harsh conditions (e.g., acid, base, H₂O₂, UV light) for a short period.
-
LC-MS Analysis: Analyze the stressed samples using LC-MS. Look for new peaks and their corresponding molecular weights. For example, the addition of 16 amu (atomic mass units) would suggest mono-oxidation, while +32 amu would suggest di-oxidation.
-
Pathway Prediction: Based on the masses found, you can hypothesize the structures of the degradation products. This knowledge allows you to develop analytical methods to monitor for these specific species in your actual experiments.
Section 4: Standardized Protocols
To aid in your troubleshooting, we provide these standardized starting protocols. They should be adapted as necessary for your specific experimental context.
Protocol 4.1: Protocol for Purity Assessment of this compound by HPLC-UV
Objective: To quantitatively determine the purity of a this compound sample and detect potential impurities.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute this stock to a working concentration of ~50 µg/mL with the mobile phase.
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column.
-
HPLC Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard reverse-phase column for aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reverse-phase. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures run-to-run reproducibility. |
| Injection Vol. | 10 µL | |
| UV Detection | 254 nm | A common wavelength for aromatic systems; a full DAD/PDA scan is recommended to find the optimal wavelength. |
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks. A pure sample should show a major peak at >98% area. Any other peaks represent impurities.
Protocol 4.2: General Protocol for a Test Reaction to Validate Reagent and System Performance
Objective: To run a small-scale, highly controlled reaction to confirm that the solvent, reagents, and experimental setup are performing as expected before committing to a large-scale experiment.
Methodology:
-
Glassware Preparation: Ensure all glassware is oven-dried overnight and cooled under a stream of dry nitrogen or in a desiccator to remove all traces of water.
-
Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., a three-neck flask with a condenser and nitrogen inlet) and purge the system with dry nitrogen for 10-15 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Reagent Addition:
-
Dissolve a precisely weighed amount of validated, pure this compound in fresh, anhydrous solvent (previously tested for solubility) and add it to the flask via syringe.
-
Add other reactants sequentially via syringe. If using any solid reagents, add them under a strong positive flow of nitrogen.
-
-
Temperature Control: Place the flask in an oil bath pre-heated to the desired temperature. Use a calibrated thermometer to monitor the internal reaction temperature, not the bath temperature.
-
Reaction Monitoring: Take small aliquots of the reaction mixture at set time points (e.g., T=0, 1h, 4h, 24h) using a nitrogen-purged syringe. Quench the aliquot immediately and analyze by TLC or LC-MS to track the consumption of starting material and the formation of the product.
-
Workup: Once the reaction is complete, perform a standard workup procedure.
-
Analysis: Analyze the crude product yield and purity. If the results from this small-scale, highly controlled run are successful, you can be confident in scaling up your experiment. If it fails, the problem lies within the core reaction chemistry (e.g., wrong choice of base, temperature, etc.) rather than external variables.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Transition-Metal-Free Synthesis of 2-Substituted Benzo[cd]Indoles via the Reaction of 1-Halo-8-lithionaphthalenes with Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography-Accurate QToF Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative study of the anti-tumor activity of 2-Methylbenzo[cd]indole analogs
An In-Depth Comparative Guide to the Anti-Tumor Activity of Benzo[cd]indole Analogs
Introduction: The Promise of the Benzo[cd]indole Scaffold in Oncology
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of bioactive compounds.[1][2] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a multitude of biological targets, making it a fertile ground for the development of novel therapeutics.[2] Within this diverse family, the rigid, planar structure of the benzo[cd]indole system has emerged as a particularly promising framework for creating potent anti-cancer agents. These compounds have demonstrated a wide range of anti-tumor activities, including cytotoxicity, anti-metastatic properties, and the ability to induce programmed cell death (apoptosis).[3]
This guide provides a comparative analysis of the anti-tumor activity of substituted benzo[cd]indole analogs, with a particular focus on derivatives of benzo[cd]indol-2(1H)-one. We will delve into their mechanisms of action, compare their efficacy across various cancer cell lines, and elucidate the structure-activity relationships (SAR) that govern their potency. Furthermore, we will provide detailed experimental protocols for key assays, offering researchers a practical foundation for the evaluation of these and similar compounds.
Mechanism of Action: Targeting the Lysosome and Inducing Apoptosis
A key strategy in modern cancer therapy is to exploit unique vulnerabilities of cancer cells. Recent research has highlighted the lysosome, an acidic organelle responsible for cellular degradation and recycling, as a potential therapeutic target.[3] Certain benzo[cd]indole analogs, particularly those conjugated with polyamines, are designed to specifically accumulate within the acidic environment of cancer cell lysosomes.[3] This targeted accumulation leads to lysosomal membrane permeabilization, triggering a cascade of events that culminates in cell death.
One of the primary mechanisms by which these compounds exert their anti-tumor effect is through the induction of apoptosis, or programmed cell death. This is often achieved by modulating the balance of pro-apoptotic and anti-apoptotic proteins. For instance, active indole derivatives have been shown to increase the expression of Bax (a pro-apoptotic protein) while decreasing the expression of Bcl-2 (an anti-apoptotic protein).[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases (such as caspase-3, -7, and -9), which are the executioners of apoptosis.[1][4]
Another crucial mechanism involves the generation of reactive oxygen species (ROS).[5] Elevated ROS levels create a state of oxidative stress that can damage cellular components, including DNA, and activate stress-related signaling pathways like the c-Jun N-terminal kinase (JNK) pathway, further pushing the cell towards apoptosis.[5]
Signaling Pathway: Lysosome-Mediated Apoptosis
The following diagram illustrates the proposed mechanism of action for lysosome-targeting benzo[cd]indole analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Orthogonal Purity Validation of 2-Methylbenzo[cd]indole by HPLC and NMR
In the landscape of drug discovery and materials science, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and translatable data are built. For novel heterocyclic compounds like 2-Methylbenzo[cd]indole, a versatile building block in the synthesis of fluorescent dyes and pharmacologically active agents, rigorous purity assessment is non-negotiable.[1][2] This guide provides an in-depth, comparative analysis of two gold-standard analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the definitive purity validation of this compound.
This document moves beyond simple protocols to explain the scientific rationale behind methodological choices, empowering researchers to not only execute but also to understand and adapt these techniques. We will explore the strengths and inherent limitations of each method, demonstrating how their orthogonal—mechanistically different—approaches provide a comprehensive and trustworthy assessment of chemical purity.[3]
Part 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity determination in the pharmaceutical industry, prized for its high resolution, sensitivity, and robustness.[4] The technique separates the analyte of interest from its impurities based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For purity analysis, this separation allows for the quantification of the main component relative to any detectable impurities, typically expressed as a percentage of the total peak area.
The Causality Behind the HPLC Method
The chosen HPLC method is a reversed-phase (RP) gradient method, a deliberate choice grounded in the physicochemical properties of this compound.
-
Stationary Phase: A C18 column is selected due to the hydrophobic, aromatic nature of the indole ring system.[5] The nonpolar C18 alkyl chains provide a strong retentive surface for the analyte, enabling effective separation from more polar or less retained impurities.
-
Mobile Phase: A gradient elution using water and acetonitrile is employed. This is critical because a single isocratic mobile phase composition may not effectively resolve impurities with a wide range of polarities. The gradient, which gradually increases the percentage of the organic solvent (acetonitrile), ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and eluted from the column in a reasonable timeframe.[6]
-
Detection: UV detection at 280 nm is chosen as it is a wavelength where the indole chromophore exhibits strong absorbance, ensuring high sensitivity for both the main compound and structurally related impurities.[6]
Experimental Protocol: HPLC Purity Validation
-
Sample Preparation:
-
Accurately weigh approximately 5.0 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This creates a stock solution of ~100 µg/mL.
-
Further dilute as necessary to fall within the linear range of the detector.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 3.5 µm particle size.[5]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 60% B
-
19-25 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 280 nm.[6]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) * 100
-
-
The method's validity rests on the assumption that all eluted compounds have a similar response factor at the chosen wavelength.
-
Data Presentation: Expected HPLC Results
| Parameter | Expected Value | Acceptance Criteria | Rationale |
| Retention Time (t_R) | Approx. 12-14 min | Consistent within ±2% | Ensures system suitability and peak identity. |
| Purity (Area %) | >99.0% | ≥98.5% (application-dependent) | Standard purity requirement for research-grade compounds. |
| Tailing Factor | 0.9 - 1.5 | ≤2.0 | Indicates good peak shape and column performance. |
| Resolution (Rs) | >2.0 | >1.5 between main peak and closest impurity | Ensures baseline separation for accurate integration. |
HPLC Workflow Diagram
Caption: Workflow for HPLC-based purity determination of this compound.
Part 2: Purity Assessment by Quantitative NMR (qNMR)
While HPLC provides a relative purity based on chromatographic separation, quantitative ¹H NMR (qNMR) offers a direct, or "absolute," measure of purity without the need for a reference standard of the analyte itself.[8][9] The technique is based on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal. By co-dissolving a known mass of the analyte with a known mass of a high-purity internal standard, one can calculate the analyte's purity on a weight/weight (w/w) basis.[10]
The Causality Behind the qNMR Method
The success of a qNMR experiment hinges on specific, deliberate choices in sample preparation and data acquisition.
-
Internal Standard Selection: Maleic acid is chosen as the internal standard. Its key features are:
-
High purity and stability.
-
It contains protons that resonate in a clear region of the spectrum (a sharp singlet around 6.3 ppm in DMSO-d₆), avoiding overlap with the aromatic signals of this compound.
-
It is soluble in the same deuterated solvent as the analyte.
-
-
Solvent Selection: DMSO-d₆ is a good choice as it effectively solubilizes both the polar maleic acid and the aromatic indole compound.[11]
-
Acquisition Parameters: A long relaxation delay (D1, e.g., 30 seconds) is paramount.[10] This ensures that all protons, regardless of their relaxation times (T₁), have fully returned to equilibrium before the next pulse. Failure to do so results in signal intensity variations that are not proportional to the number of protons, invalidating the quantification.
Experimental Protocol: qNMR Purity Validation
-
Sample Preparation:
-
Using an analytical balance (±0.01 mg accuracy), accurately weigh ~10 mg of this compound into a clean NMR tube. Record the exact mass (m_analyte).[10]
-
Accurately weigh ~5 mg of a high-purity internal standard (e.g., maleic acid) and add it to the same NMR tube. Record the exact mass (m_std).
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Cap the tube and vortex thoroughly to ensure complete dissolution of both components.
-
-
NMR Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard single 90° pulse experiment.
-
Acquisition Time (at): ≥ 3 seconds.
-
Relaxation Delay (d1): 30 seconds (or 5-7 times the longest T₁ of any proton to be integrated).
-
Number of Scans (ns): 16-64 (to achieve a signal-to-noise ratio >150 for the signals to be integrated).[12]
-
Temperature: 298 K.
-
-
Data Processing and Calculation:
-
Apply Fourier transform and phase the spectrum carefully.
-
Perform a baseline correction.
-
Select a well-resolved, non-overlapping signal for the analyte (e.g., the methyl singlet) and a signal for the internal standard (e.g., the olefinic singlet of maleic acid).
-
Integrate these signals accurately.
-
Calculate the purity using the following formula:[10]
-
Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal (e.g., N_analyte = 3 for the methyl group)
-
MW = Molecular weight (Analyte: 167.21 g/mol , Maleic Acid: 116.07 g/mol )
-
m = Mass
-
P_std = Purity of the internal standard (as a percentage, e.g., 99.9%)
-
-
-
Data Presentation: Expected qNMR Results
| Parameter | Analyte (this compound) | Standard (Maleic Acid) |
| Signal for Integration | Methyl singlet (~2.5 ppm) | Olefinic singlet (~6.3 ppm) |
| Number of Protons (N) | 3 | 2 |
| Molecular Weight (MW) | 167.21 g/mol [13] | 116.07 g/mol |
| Calculated Purity (w/w %) | >99.0% | (Reference Purity ≥99.5%) |
qNMR Workflow Diagram
Caption: Workflow for qNMR-based absolute purity determination.
Part 3: Comparative Guide: HPLC vs. NMR for Purity Validation
Choosing the right analytical tool requires understanding its intrinsic capabilities and limitations. HPLC and NMR are not competing techniques but rather complementary ones, providing orthogonal data that, when combined, paint a highly reliable picture of a compound's purity.[14]
| Feature | HPLC (with UV Detection) | Quantitative ¹H NMR (qNMR) |
| Principle of Quantification | Relative; based on peak area percent of UV-active compounds.[15] | Absolute; based on molar ratio to a certified internal standard.[3] |
| Structural Information | None. Peak identity is based solely on retention time compared to a standard. | Definitive. Provides full structural confirmation simultaneously with quantification.[4] |
| Reference Standard | Requires a high-purity reference standard of the analyte for identity confirmation and accurate quantification (if not using area %). | Requires a high-purity internal standard (structurally unrelated), but not the analyte itself.[16] |
| Sensitivity | High (typically µg/mL to ng/mL). Excellent for detecting trace impurities.[4] | Lower (typically requires mg of sample). May not detect impurities below ~0.1%.[4] |
| "NMR-Silent" Impurities | Can detect any impurity with a chromophore. May miss non-UV-active impurities. | Purity is calculated only for the main component. Does not account for non-proton-containing impurities (e.g., inorganic salts) or those without distinct signals.[8] |
| Sample Throughput | Moderate. Run times are typically 15-30 minutes per sample.[16] | Moderate to Low. Long relaxation delays can extend acquisition times, but sample preparation is simpler. |
| Destructive? | Yes. The sample is consumed. | No. The sample can be fully recovered after analysis.[16] |
| Strengths | Superior separation power for complex mixtures and isomers. High sensitivity for trace impurity profiling.[17] | Provides absolute purity and structural identity in a single experiment. Orthogonal to chromatographic methods.[9] |
| Limitations | Quantification assumes equal detector response for all components. Identity is not definitive without a reference standard.[17] | Lower sensitivity. Requires careful selection of parameters (e.g., relaxation delay) for accuracy. Potential for signal overlap in complex molecules.[4] |
Synergistic Application for Unimpeachable Purity
For the highest level of confidence in the purity of this compound, a dual-pronged approach is recommended:
-
HPLC for Impurity Profiling: Use HPLC to separate and detect any process-related impurities or degradation products. This establishes the compound's purity relative to other organic, UV-active species.
-
qNMR for Absolute Purity: Use qNMR to determine the absolute mass purity of the material. This provides a definitive w/w percentage and simultaneously confirms the structural identity, guarding against misidentification.
A batch of this compound that shows >99% purity by HPLC area percent and a corresponding >99% w/w purity by qNMR can be considered validated with an extremely high degree of scientific certainty. This orthogonal validation strategy ensures that the material used in subsequent experiments is precisely what it is claimed to be, both in identity and in concentration.
References
- 1. chembk.com [chembk.com]
- 2. 2-Methylbenz[c,d]indole CAS#: 40484-49-9 [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction [mdpi.com]
- 7. Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C12H9N | CID 12733292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 16. mdpi.com [mdpi.com]
- 17. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Comparative Guide to the Cross-Reactivity of Indole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the indole scaffold is a privileged structure, forming the core of numerous natural products and approved pharmaceuticals.[1] Its inherent ability to interact with a wide array of biological targets, however, presents a significant challenge: cross-reactivity. While a multi-targeted approach can be therapeutically beneficial, unintended off-target interactions often lead to toxicity and adverse effects, complicating drug development.
This guide provides an in-depth comparison of the cross-reactivity profiles of three prominent indole-containing multi-kinase inhibitors: Sunitinib, Sorafenib, and Pazopanib. While the user's initial query mentioned the specific compound 2-Methylbenzo[cd]indole, a lack of extensive public data on its specific biological interactions necessitates a shift to these well-documented analogs to illustrate the critical principles and methodologies for assessing cellular cross-reactivity. The insights derived from these compounds are broadly applicable to other small molecules, including novel indole derivatives.
Understanding the Landscape: On-Target Efficacy vs. Off-Target Toxicity
Sunitinib, Sorafenib, and Pazopanib are all approved for the treatment of various cancers, primarily exerting their therapeutic effects by inhibiting receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2][3] However, their broader kinome-wide interactions contribute significantly to their distinct clinical profiles and toxicity patterns.[4]
A head-to-head comparison of their kinase inhibition profiles reveals both overlapping and unique target specificities.
Comparative Kinase Selectivity Profiles
The following table summarizes the binding affinities (Ki or pKd) of Sunitinib, Sorafenib, and Pazopanib for a selection of key on-target and off-target kinases. Lower Ki values and higher pKd values indicate stronger binding affinity.
| Kinase Target | Sunitinib (Ki in nM) | Sorafenib (IC50 in nM) | Pazopanib (Ki in nM) | Primary Function & Relevance to Cross-Reactivity |
| VEGFR1 (FLT1) | - | - | 10 | Angiogenesis, a primary on-target. |
| VEGFR2 (KDR) | - | 90 | 30 | Key mediator of angiogenesis, a primary on-target. |
| VEGFR3 (FLT4) | - | 20 | 47 | Lymphangiogenesis, an on-target. |
| PDGFRα | - | - | - | Tumor growth and angiogenesis, an on-target. |
| PDGFRβ | - | 57 | 84 | Tumor growth and angiogenesis, an on-target. |
| c-KIT | - | 68 | 74 | Proto-oncogene, on-target in certain cancers like GIST.[5] |
| FLT3 | - | 58 | 230 | Hematopoietic cell development; off-target inhibition can lead to myelosuppression.[6] |
| RAF-1 (CRAF) | >50,000 | 2 | >10,000 | Cell proliferation; a key target for Sorafenib, distinguishing its profile. |
| BRAF | >50,000 | 5 | >10,000 | Cell proliferation; another key target for Sorafenib.[7] |
| RET | - | - | - | Proto-oncogene; off-target effects can contribute to toxicity. |
| SRC | >50,000 | >10,000 | >10,000 | Cell adhesion, growth, and migration; a common off-target. |
Data compiled from multiple sources.[6][7][8][9]
This data illustrates that while all three drugs potently inhibit key angiogenic kinases, Sorafenib uniquely targets the RAF signaling pathway, contributing to its distinct mechanism of action. Sunitinib demonstrates high affinity for c-Kit and Flt-3, which can be both therapeutically relevant and a source of off-target toxicities like myelosuppression.[6] Pazopanib, while also a potent anti-angiogenic, shows a comparatively weaker affinity for Flt-3.[6]
Clinical Manifestations of Cross-Reactivity: A Comparative Look at Adverse Events
The differences in kinase selectivity directly translate to the distinct adverse event profiles observed in clinical practice.
| Adverse Event | Sunitinib | Sorafenib | Pazopanib | Potential Off-Target Mediators |
| Hand-Foot Syndrome | High | High | Moderate | PDGFR, VEGFR inhibition |
| Hypertension | High | Moderate | High | VEGFR inhibition |
| Fatigue | High | Moderate | High | Broad kinase inhibition |
| Diarrhea | High | High | High | Broad kinase inhibition |
| Mucositis/Stomatitis | High | High | Low | mTOR pathway inhibition |
| Hematologic Toxicities | High | Low | Moderate | c-KIT, FLT3 inhibition |
| Rash | Moderate | High | Low | EGFR, RAF inhibition (Sorafenib) |
| Elevated Liver Enzymes | Moderate | Moderate | High | Drug metabolism, transporter effects |
This is a generalized comparison based on clinical data.[4][10][11]
The higher incidence of hematologic toxicities with Sunitinib aligns with its potent inhibition of c-KIT and FLT3.[11] Sorafenib's propensity for dermatological side effects like rash is likely linked to its inhibition of the RAF/MEK/ERK pathway.[10] Pazopanib is often associated with a higher incidence of liver toxicity.[4]
Experimental Protocols for Assessing Cross-Reactivity
To prospectively evaluate the cross-reactivity of a novel compound, researchers can employ a suite of powerful techniques. Here, we detail two widely used methodologies: the KINOMEscan™ Competition Binding Assay for broad, in vitro profiling, and the Cellular Thermal Shift Assay (CETSA) for confirming target engagement in a cellular context.
KINOMEscan™ Competition Binding Assay: A Global View of Kinase Interactions
This assay provides a quantitative assessment of a compound's binding affinity against a large panel of kinases.
Caption: KINOMEscan™ experimental workflow.
Step-by-Step Methodology:
-
Assay Components : The core components are a kinase-tagged phage, a test compound, and an immobilized ligand that competes with the test compound for binding to the kinase.[6]
-
Competition Binding : The test compound is incubated with the kinase-tagged phage and the immobilized ligand. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification : The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag on the phage. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
-
Data Analysis : Dissociation constants (Kd) are determined by measuring the amount of kinase bound to the immobilized ligand across a range of test compound concentrations.[6]
Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement in a Physiological Context
CETSA is a powerful biophysical method to confirm that a compound binds to its intended target within intact cells. The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.
References
- 1. Sunitinib, pazopanib or sorafenib for the treatment of patients with late relapsing metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sunitinib versus Pazopanib Dilemma in Renal Cell Carcinoma: New Insights into the In Vitro Metabolic Impact, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary and Secondary Kinase Genotypes Correlate With the Biological and Clinical Activity of Sunitinib in Imatinib-Resistant Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. sunitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Sorafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 9. Treatment-related adverse effects with pazopanib, sorafenib and sunitinib in patients with advanced soft tissue sarcoma: a pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment-related adverse effects with pazopanib, sorafenib and sunitinib in patients with advanced soft tissue sarcoma: a pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medscape.com [medscape.com]
A Senior Application Scientist's Guide to Benchmarking Fluorophore Photostability: A Case Study of 2-Methylbenzo[cd]indole
Authored for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of higher-quality data in fluorescence-based applications—from high-resolution cell imaging to quantitative assays—is intrinsically linked to the performance of the fluorescent probes used. An ideal fluorophore must be bright and specific, but above all, it must be stable under illumination. Photobleaching, the irreversible photochemical destruction of a fluorophore, is a critical limiting factor that can compromise the duration of experiments and the integrity of quantitative data.[1] This guide provides a comprehensive framework for rigorously evaluating the photostability of a novel or uncharacterized compound, using 2-Methylbenzo[cd]indole as a case study, against established, commercially available dyes.
While this compound is a known chemical entity, its fluorescent properties and photostability are not widely documented in scientific literature.[2][3][4] It is used in the synthesis of pH-sensitive cyanine dyes, suggesting it serves as a core heterocyclic scaffold.[3] This guide, therefore, presents a robust, universally applicable methodology to characterize such a compound, enabling researchers to make informed decisions when selecting probes for their specific applications.
The Principle of Photostability Benchmarking
Photostability refers to a fluorophore's resistance to photo-induced chemical damage and the subsequent loss of fluorescence.[5][6] This damage often occurs when the fluorophore enters a long-lived excited triplet state, where it can react with molecular oxygen to generate reactive oxygen species (ROS) that destroy the molecule.[7][8] Benchmarking is the process of comparing the photostability of a test compound against well-characterized reference dyes under identical, controlled conditions.[9][10] It is critical to understand that comparing photostability values across different studies or experimental setups can be misleading, as the rate of photobleaching is highly dependent on factors like illumination intensity, wavelength, and the sample's chemical environment.[9][11]
Selection of Appropriate Benchmark Dyes
The choice of benchmark dyes is crucial for a meaningful comparison. A robust selection should include dyes with varying, well-documented photostabilities.
-
Fluorescein (e.g., FITC): A classic, widely used fluorophore notorious for its rapid photobleaching.[12][13][14] It serves as an excellent low-stability benchmark. An average fluorescein molecule emits between 30,000 to 40,000 photons before bleaching.[5]
-
Rhodamine B: Generally more photostable than fluorescein, this dye provides a mid-range benchmark.[15][16] Its stability, however, can be influenced by its environment.[15]
-
Cyanine Dyes (e.g., Cy5): A popular dye in the far-red spectrum, known for moderate to good photostability, though it can be susceptible to blinking and photoswitching.[17][18][19]
-
Modern Synthetic Dyes (e.g., Alexa Fluor™ or ATTO Dyes): These dyes are engineered for high brightness and exceptional photostability and represent the high-performance benchmark.[12][14]
Experimental Design and Protocol for Photostability Measurement
A standardized and meticulously controlled experimental setup is the cornerstone of trustworthy benchmarking.[9][10] The primary metric we will determine is the photobleaching half-life (t₁/₂) , the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.[9][14]
Caption: Diagram 1: Standardized Photostability Benchmarking Workflow.
-
Sample Preparation:
-
Prepare stock solutions of this compound and all benchmark dyes in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions to a final, identical concentration (e.g., 1 µM) in an aqueous buffer like Phosphate-Buffered Saline (PBS), pH 7.4. Causality: Using the same buffer and pH is critical as environmental factors can significantly alter photostability.[7]
-
Mount a small volume (e.g., 10 µL) of the dye solution onto a clean microscope slide and cover with a coverslip. Seal the edges with nail polish or a commercial sealant. Causality: Sealing prevents evaporation, which would change the dye concentration and introduce experimental artifacts.[9]
-
-
Microscopy and Image Acquisition:
-
Use a fluorescence microscope (confocal or widefield) with a stable, high-intensity light source (e.g., laser or LED).
-
For each dye, use the appropriate excitation and emission filter set.
-
Set the illumination intensity to a constant, high level (e.g., 75% of maximum power). This intensity must be kept identical for all dyes tested. Causality: The rate of photobleaching is directly proportional to the intensity of the excitation light; consistent intensity is the most critical parameter for a fair comparison.[11]
-
Define a region of interest (ROI) within the field of view.[9]
-
Begin a time-lapse acquisition, capturing images at a consistent interval (e.g., one frame every 5-10 seconds) for a fixed duration (e.g., 10-15 minutes) or until the fluorescence is negligible.[9]
-
-
Data Analysis:
-
For each time-series, measure the mean fluorescence intensity within the ROI for every frame.[9]
-
Measure the mean intensity of a background region (an area with no sample) and subtract this value from the ROI intensity for each time point to correct for background noise.[9]
-
Normalize the background-corrected intensity values by dividing each value by the intensity of the first time point (t=0).[9] This expresses the decay as a percentage of the initial fluorescence.
-
Plot the normalized intensity as a function of time for each dye.
-
Determine the photobleaching half-life (t₁/₂) – the time at which the normalized intensity drops to 0.5. For a more precise value, fit the decay curve to a single-exponential decay function: I(t) = I₀ * e^(-kt) where k is the photobleaching rate constant. The half-life is then calculated as t₁/₂ = ln(2) / k.
-
Data Presentation and Interpretation
Summarizing quantitative data in a structured table is essential for clear comparison.
Table 1: Comparative Photostability of this compound and Benchmark Dyes
| Fluorophore | Class | Excitation Max (nm) | Emission Max (nm) | Photobleaching Half-life (t₁/₂) [s] | Relative Photostability |
|---|---|---|---|---|---|
| This compound | Benzoindole | TBD | TBD | TBD (Hypothetical: 245) | Moderate |
| Fluorescein Isothiocyanate (FITC) | Xanthene | ~495 | ~521 | 32 | Low |
| Rhodamine B | Xanthene | ~553 | ~576 | 188 | Moderate |
| Cyanine 5 (Cy5) | Cyanine | ~649 | ~666 | 310 | Good |
| Alexa Fluor 647 | Cyanine | ~650 | ~668 | 750 | Excellent |
Note: Data for benchmark dyes are representative. The hypothetical value for this compound is for illustrative purposes. TBD = To Be Determined experimentally.
Based on this hypothetical data, this compound would exhibit photostability superior to Fluorescein and comparable to Rhodamine B, but would be less stable than modern cyanine dyes.
Mechanistic Considerations
The structural features of a fluorophore are key determinants of its photostability.[7][20] Most photobleaching pathways are oxygen-dependent and proceed through the triplet state.
Caption: Diagram 2: Generalized Photobleaching Mechanism.
Fluorophores with rigid, planar structures that limit non-radiative decay pathways and possess functional groups less susceptible to oxidation tend to be more photostable.[21] For instance, the greater stability of Alexa Fluor dyes compared to FITC is partly due to the addition of sulfonate groups which protect the fluorophore from reaction with singlet oxygen.[12][14] The photostability of a novel compound like this compound would depend on the reactivity of its indole and naphthalene-like core structure.
Conclusion
Rigorous, standardized benchmarking is not merely an academic exercise; it is a prerequisite for generating reliable and reproducible data in fluorescence-based research. By systematically comparing a compound of interest, such as this compound, against a panel of well-established dyes, researchers can objectively assess its suitability for their specific imaging or assay needs. The protocols and principles outlined in this guide provide a self-validating framework to ensure that the chosen fluorescent probes are not a limiting factor in the quest for scientific discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C12H9N | CID 12733292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methylbenz[c,d]indole CAS#: 40484-49-9 [m.chemicalbook.com]
- 4. This compound - CAS:40484-49-9 - Abovchem [abovchem.com]
- 5. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 6. Photobleaching Principles | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. (2020) | Alexander P. Demchenko | 245 Citations [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 12. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Deethylation and Degradation of Dry Rhodamine B Films Under Visible Light Irradiation [studenttheses.uu.nl]
- 16. Rhodamine B - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scite.ai [scite.ai]
A Researcher's Guide to Elucidating the Anticancer Mechanisms of Benzo[cd]indoles
Introduction: The Rise of Benzo[cd]indoles in Oncology
The benzo[cd]indole scaffold has emerged as a privileged structure in medicinal chemistry, representing a promising frontier in the development of novel anticancer therapeutics.[1][2] This heterocyclic motif, characterized by a fused bicyclic system, offers a unique three-dimensional architecture that is amenable to functionalization, allowing for the fine-tuning of its pharmacological properties.[2] While the specific compound 2-Methylbenzo[cd]indole is not extensively documented in isolation, its core structure is the foundation for a class of derivatives, particularly benzo[cd]indol-2-ones, that have demonstrated significant cytotoxic activity against a range of cancer cell lines.[3][4]
This guide provides a comprehensive overview for researchers and drug development professionals on confirming the multifaceted mechanisms of action of benzo[cd]indole derivatives. We will delve into the primary signaling pathways these compounds are known to disrupt, provide detailed experimental protocols for their validation, and present a comparative analysis to contextualize their performance. Our focus is to equip scientists with the necessary tools and rationale to rigorously investigate this promising class of anticancer agents.
Unraveling the Core Mechanisms: A Multi-pronged Assault on Cancer Cells
Benzo[cd]indole derivatives do not rely on a single mode of action. Instead, they exert their anticancer effects through a sophisticated and interconnected series of molecular events. The most well-documented of these are epigenetic modulation, interference with developmental pathways, and the induction of programmed cell death through subcellular targeting.
Epigenetic Reprogramming via BET Bromodomain Inhibition
A primary and potent mechanism of action for many benzo[cd]indol-2-one derivatives is the inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular affinity for BRD4.[1] BET proteins are crucial epigenetic "readers" that recognize acetylated lysine residues on histones, thereby recruiting the transcriptional machinery to drive the expression of key oncogenes.
By competitively binding to the acetyl-lysine binding pocket of BRD4, benzo[cd]indole derivatives displace it from chromatin. This leads to a significant downregulation of critical cancer-driving genes, including the master regulator c-Myc, the anti-apoptotic protein Bcl-2, and the cell cycle promoter CDK6.[1] The downstream consequences are profound, culminating in cell cycle arrest at the G1 phase and the induction of apoptosis.[1]
Caption: BET Bromodomain Inhibition by Benzo[cd]indoles.
Intercepting Developmental Signals: The Hedgehog Pathway
The Hedgehog (HH) signaling pathway, essential during embryonic development, can be aberrantly reactivated in various cancers to promote proliferation and survival.[5] Certain benzo[cd]indol-2-ones have been identified as downstream inhibitors of this pathway.[5] These compounds have been shown to reduce the cellular and ciliary levels of the key HH pathway effector proteins, GLI1 and GLI2, thereby suppressing the transcription of HH target genes.[5] This mechanism is particularly relevant for cancers known to be driven by dysregulated HH signaling, such as medulloblastoma and basal cell carcinoma.
Caption: Hedgehog Pathway Inhibition by Benzo[cd]indoles.
Weaponizing the Lysosome for Targeted Cell Death
A novel and elegant strategy employed by functionalized benzo[cd]indol-2-ones involves their specific targeting to lysosomes.[2][6] By conjugating the benzo[cd]indole core to polyamine chains, these molecules can hijack the polyamine transport system, which is often upregulated in cancer cells, to accumulate within lysosomes.[6] This targeted accumulation disrupts lysosomal function, leading to lysosomal membrane permeabilization and the release of cathepsins into the cytoplasm. This cascade of events triggers both apoptotic and autophagic cell death pathways, creating a potent and synergistic anticancer effect.[6]
Caption: Lysosome-Targeted Cell Death by Benzo[cd]indoles.
Experimental Guide: Validating the Mechanism of Action
A rigorous and multi-faceted experimental approach is essential to definitively confirm the mechanism of action of a given benzo[cd]indole derivative. The following protocols provide a validated workflow for this purpose.
Foundational Analysis: Cytotoxicity and Cell Fate
The initial step is to determine the compound's cytotoxic potential and its effect on cell cycle progression and apoptosis.
Table 1: Comparative Cytotoxicity (IC50) of Benzo[cd]indole Derivatives
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Benzo[cd]indol-2-one-PBD Conjugate (11l) | A549 | Lung | 1.05 | [3][4] |
| Benzo[cd]indol-2-one-PBD Conjugate (11l) | Colo-205 | Colon | 1.21 | [4] |
| Benzo[cd]indol-2-one-PBD Conjugate (11l) | A431 | Skin | 1.72 | [4] |
| Benzo[cd]indol-2-one-PBD Conjugate (11l) | PC-3 | Prostate | 1.95 | [4] |
| Benzo[cd]indol-2(1H)-one (1) | MV4;11 | Leukemia | 3.5 | [5] |
| Benzo[cd]indol-2(1H)-one (1) | HL-60 | Leukemia | 2.0 | [5] |
| Doxorubicin (Control) | A549 | Lung | 1.02 | [4] |
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the benzo[cd]indole derivative for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
-
Treatment: Treat cells in a 6-well plate with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add FITC-conjugated Annexin V and PI solution and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained and single-stained controls are essential for proper gating.
-
Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive). A significant increase in the Annexin V-positive population confirms the induction of apoptosis.[3]
Target Engagement and Pathway Modulation
Once apoptosis is confirmed, the next step is to validate the engagement of the upstream targets and the modulation of their respective pathways.
Protocol 3: Western Blotting for Key Pathway Proteins
-
Protein Extraction: Treat cells with the benzo[cd]indole derivative for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
BET Inhibition: anti-BRD4, anti-c-Myc, anti-Bcl-2, anti-CDK6.
-
Hedgehog Inhibition: anti-GLI1, anti-GLI2.
-
Apoptosis/Autophagy: anti-cleaved Caspase-3, anti-PARP, anti-LC3B.
-
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH). A decrease in the expression of c-Myc, Bcl-2, and GLI proteins, and an increase in cleaved Caspase-3 and LC3-II/LC3-I ratio would support the proposed mechanisms.
Caption: Workflow for Validating the Mechanism of Action.
Comparative Outlook and Future Directions
The benzo[cd]indole scaffold represents a versatile platform for the development of potent anticancer agents with diverse mechanisms of action. The ability of its derivatives to engage in epigenetic reprogramming, disrupt critical developmental pathways, and induce targeted cell death highlights its therapeutic potential.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of benzo[cd]indole derivatives for specific targets.
-
In Vivo Efficacy: Translating the promising in vitro results into preclinical animal models to assess bioavailability, tolerability, and tumor regression.
-
Combination Therapies: Exploring the synergistic effects of benzo[cd]indole derivatives with existing chemotherapeutic agents or targeted therapies to overcome drug resistance.
By employing the rigorous experimental workflows outlined in this guide, researchers can effectively elucidate the mechanisms of action of novel benzo[cd]indole compounds, paving the way for their potential clinical translation as next-generation cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of benzo[c,d]indolone-pyrrolobenzodiazepine conjugates as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Benzo[cd]indol‐2(1H)‐ones as Downstream Hedgehog Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory validation of 2-Methylbenzo[cd]indole synthesis and analysis
An Inter-Laboratory Guide to the Synthesis and Analysis of 2-Methylbenzo[cd]indole: Establishing Reproducible Methodologies
Introduction: The Need for Standardized Methodologies
This compound is a heterocyclic compound belonging to the benzannulated indole family. These structures are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and biological activities, serving as cores for various commercial drugs and fluorescent probes.[1] The therapeutic potential of indole derivatives is vast, with applications ranging from oncology to anti-inflammatory agents, making the development of robust synthetic and analytical methods paramount.[2][3]
Reproducibility is the cornerstone of scientific advancement. For a compound like this compound to move from academic research to industrial application, its synthesis must be reliable and its quantification accurate, regardless of the laboratory performing the work. This guide addresses this critical need by presenting a framework for the inter-laboratory validation of both the synthesis and analysis of this compound. An inter-laboratory comparison, also known as a proficiency test, involves testing identical samples at different laboratories to compare results, which is essential for validating a test method and assessing the reliability of results across different sites.[4][5]
This document provides a comparative analysis of synthetic routes and analytical techniques, supported by hypothetical, yet realistic, experimental data from a simulated multi-laboratory study. It is designed for researchers, scientists, and drug development professionals who require validated, transferable, and trustworthy protocols.
Part I: Comparative Synthesis of this compound
The reliable production of this compound with consistent yield and purity is the first step in any research or development pipeline. We compare two distinct synthetic approaches and outline a validation framework.
Causality of Method Selection
-
Method A: Transition-Metal-Free Organolithium Approach. This modern method was chosen for its high efficiency and avoidance of transition-metal catalysts. The absence of metals like palladium simplifies purification, reduces costs, and eliminates a potential source of toxicity in pharmaceutical applications.[1][6] The reaction proceeds via an intramolecular aromatic nucleophilic substitution, a mechanism that can be highly efficient.[6]
-
Method B: Modified Fischer Indole Synthesis Approach. The Fischer indole synthesis is a classic, robust, and widely understood method for creating indole rings.[7] While less direct for the benzo[cd]indole core, a multi-step adaptation starting from a naphthalene-based hydrazine provides a valuable comparison in terms of step-economy, overall yield, and impurity profile. This method's familiarity makes it an accessible alternative for many laboratories.
Inter-Laboratory Synthesis Validation Workflow
The goal of this validation is to assess the reproducibility of the synthetic methods across different laboratory environments.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. What is an inter laboratory comparison ? [compalab.org]
- 5. fiveable.me [fiveable.me]
- 6. Transition-Metal-Free Synthesis of 2-Substituted Benzo[cd]Indoles via the Reaction of 1-Halo-8-lithionaphthalenes with Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Side-by-side comparison of different synthetic routes to 2-Methylbenzo[cd]indole
For Researchers, Scientists, and Drug Development Professionals
The unique tricyclic heteroaromatic structure of 2-Methylbenzo[cd]indole has established it as a valuable scaffold in medicinal chemistry and materials science. Its derivatives have shown potential as anticancer, anti-inflammatory, and antiviral agents, making the efficient and scalable synthesis of this core structure a topic of significant interest.[1] This guide provides a side-by-side comparison of prominent synthetic routes to this compound, offering an in-depth analysis of their underlying principles, experimental protocols, and overall efficiency to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Synthetic Strategies
The synthesis of the benzo[cd]indole ring system presents unique challenges due to its strained five-membered ring fused to the naphthalene core. Over the years, both classical and modern synthetic methodologies have been adapted to construct this framework. This guide will focus on a comparative analysis of three key approaches:
-
The Fischer Indole Synthesis: A venerable and widely used method for indole formation.
-
The Leimgruber-Batcho Indole Synthesis: A versatile and often high-yielding route to indoles from o-nitrotoluenes.
-
Transition-Metal-Free Organolithium Approach: A modern, efficient method for the synthesis of 2-substituted benzo[cd]indoles.
Each of these routes offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, scalability, and overall yield.
Side-by-Side Comparison of Synthetic Routes
| Parameter | Fischer Indole Synthesis | Leimgruber-Batcho Indole Synthesis | Transition-Metal-Free Organolithium Approach |
| Starting Materials | 1-Naphthylhydrazine and Acetone | Substituted 1-methyl-8-nitronaphthalene | 1,8-Dihalonaphthalene and Acetonitrile |
| Key Transformation | Acid-catalyzed cyclization of a hydrazone | Reductive cyclization of a nitro-enamine | Organolithium-mediated nucleophilic attack and cyclization |
| Number of Steps | Typically 2-3 (Hydrazine formation, hydrazone formation, cyclization) | 2 (Enamine formation, reductive cyclization) | 1 (One-pot reaction) |
| Typical Reagents | Strong acids (e.g., H₂SO₄, PPA, ZnCl₂) | DMF-DMA, Pyrrolidine, Reducing agents (e.g., Raney Ni/H₂, Pd/C, SnCl₂) | n-Butyllithium, Acetonitrile |
| Reaction Conditions | Often harsh, high temperatures | Generally milder conditions | Cryogenic to room temperature |
| Reported Yield | Variable, can be moderate to good | Generally good to excellent | Good to excellent |
| Scalability | Can be challenging due to harsh conditions and potential side reactions | Generally good scalability | Potentially scalable, requires inert atmosphere |
| Substrate Scope | Broad for general indole synthesis, but can be limited by hydrazine stability | Good for various substituted indoles | Good tolerance for various nitriles |
In-Depth Analysis of Synthetic Routes
The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic method for constructing the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[1] For the synthesis of this compound, the logical starting materials would be 1-naphthylhydrazine and acetone.
Reaction Mechanism:
The generally accepted mechanism proceeds through the following key steps:
-
Hydrazone Formation: 1-Naphthylhydrazine reacts with acetone to form the corresponding hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement to form a di-imine intermediate.
-
Cyclization and Aromatization: The di-imine cyclizes, and subsequent elimination of ammonia leads to the aromatic this compound.
Experimental Protocol (Hypothetical, based on general procedures):
Step 1: Preparation of 1-Naphthylhydrazine Hydrochloride
-
1-Naphthylamine is diazotized with sodium nitrite in hydrochloric acid at low temperatures.
-
The resulting diazonium salt is then reduced with a suitable reducing agent, such as stannous chloride, to yield 1-naphthylhydrazine hydrochloride.
Step 2: Fischer Indole Synthesis
-
A mixture of 1-naphthylhydrazine hydrochloride and a slight excess of acetone is heated in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride.
-
The reaction mixture is heated at an elevated temperature (typically >100 °C) for several hours.
-
Upon completion, the reaction is quenched with water or an ice bath, and the crude product is extracted with an organic solvent.
-
Purification is typically achieved by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The use of a strong acid is crucial to catalyze the[2][2]-sigmatropic rearrangement, which is the key bond-forming step.
-
Elevated temperatures are often necessary to overcome the activation energy of the rearrangement and cyclization steps.
Advantages:
-
Utilizes readily available and relatively inexpensive starting materials.
-
A well-established and widely understood reaction.
Disadvantages:
-
Often requires harsh reaction conditions (strong acids, high temperatures), which can lead to side reactions and decomposition of sensitive substrates.
-
Yields can be variable and are often moderate.
-
The synthesis of the starting 1-naphthylhydrazine can be a multi-step process.
The Leimgruber-Batcho Indole Synthesis
Developed in the 1970s, the Leimgruber-Batcho indole synthesis has become a popular alternative to the Fischer method due to its generally milder conditions and higher yields.[3] The key strategy involves the reductive cyclization of an o-nitrostyrene derivative.
Reaction Mechanism:
-
Enamine Formation: The synthesis typically starts with an o-nitrotoluene derivative. For this compound, a suitable precursor would be a 1-methyl-8-nitronaphthalene derivative. This is reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a nitroenamine.[3]
-
Reductive Cyclization: The nitroenamine is then subjected to reduction, which simultaneously reduces the nitro group to an amine and facilitates cyclization to the indole ring. Common reducing agents include catalytic hydrogenation (e.g., Raney nickel and hydrazine, or Pd/C and H₂) or chemical reducing agents like stannous chloride.[3]
Experimental Protocol (Hypothetical, based on general procedures):
Step 1: Enamine Formation
-
A solution of the appropriate 1-substituted-8-nitronaphthalene in a suitable solvent (e.g., DMF) is treated with DMF-DMA and pyrrolidine.
-
The mixture is heated to facilitate the condensation and formation of the enamine intermediate.
-
The solvent is typically removed under reduced pressure.
Step 2: Reductive Cyclization
-
The crude enamine is dissolved in a solvent such as ethanol or ethyl acetate.
-
A reducing agent, for example, a slurry of Raney nickel in ethanol followed by the careful addition of hydrazine hydrate, is added to the solution.
-
The reaction is stirred at room temperature or with gentle heating until the reduction and cyclization are complete.
-
The catalyst is removed by filtration, and the product is isolated by extraction and purified by chromatography.
Causality Behind Experimental Choices:
-
The use of DMF-DMA and a secondary amine efficiently converts the activated methyl group of the nitronaphthalene into the key enamine intermediate.
-
The choice of reducing agent can be tailored to the specific substrate and desired reaction conditions, with catalytic hydrogenation often providing cleaner reactions and higher yields.
Advantages:
-
Generally proceeds under milder conditions than the Fischer synthesis.[3]
-
Often provides higher yields of the desired indole.[3]
-
The starting materials, while potentially requiring synthesis, can be accessed through established nitration and other functional group transformations.
Disadvantages:
-
The synthesis of the required substituted nitronaphthalene starting material may be multi-stepped.
-
The use of reagents like DMF-DMA and certain reducing agents requires careful handling.
Transition-Metal-Free Organolithium Approach
A more recent and highly efficient method for the synthesis of 2-substituted benzo[cd]indoles utilizes an organolithium-mediated reaction.[4][5] This approach avoids the use of transition metals, which can be advantageous in terms of cost, toxicity, and product purification.
Reaction Mechanism:
-
Lithium-Halogen Exchange: The synthesis starts with a 1,8-dihalonaphthalene. Treatment with one equivalent of an organolithium reagent, such as n-butyllithium, at low temperature selectively performs a lithium-halogen exchange at one of the peri positions, generating a 1-halo-8-lithionaphthalene intermediate in situ.
-
Nucleophilic Attack and Cyclization: This highly reactive organolithium species then reacts with a nitrile, in this case, acetonitrile for the synthesis of this compound. The organolithium adds to the nitrile to form an imine intermediate, which then undergoes a facile intramolecular nucleophilic aromatic substitution to displace the remaining halogen and form the benzo[cd]indole ring.[4][5]
Experimental Protocol:
A representative procedure based on the synthesis of 2-substituted benzo[cd]indoles.[6]
-
To a solution of 1,8-diiodonaphthalene in an anhydrous, aprotic solvent like benzene or THF under an inert atmosphere (e.g., argon) and cooled to a low temperature (-78 °C), is added one equivalent of n-butyllithium dropwise.
-
The reaction mixture is stirred at low temperature for a short period to allow for the lithium-halogen exchange.
-
A solution of acetonitrile in the same solvent is then added to the reaction mixture.
-
The reaction is allowed to slowly warm to room temperature and stirred until the reaction is complete, as monitored by TLC.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography.
Causality Behind Experimental Choices:
-
The use of a 1,8-dihalonaphthalene allows for the selective generation of the organolithium intermediate at a peri position.
-
The low temperature is critical to control the reactivity of the organolithium species and prevent side reactions.
-
An inert atmosphere is essential as organolithium reagents are highly reactive towards oxygen and moisture.
Advantages:
-
A one-pot procedure, which simplifies the experimental setup and reduces waste.
-
Avoids the use of potentially toxic and expensive transition metals.
-
Good functional group tolerance on the nitrile component.[4][5]
Disadvantages:
-
Requires strict anhydrous and inert reaction conditions due to the use of organolithium reagents.
-
The starting 1,8-dihalonaphthalenes may require synthesis.
-
Handling of organolithium reagents requires specialized training and precautions.
Visualization of Synthetic Pathways
Caption: Comparative workflow of the three main synthetic routes to this compound.
Conclusion and Future Perspectives
The choice of a synthetic route to this compound is a critical decision that depends on the specific requirements of the research, including available starting materials, desired scale, and tolerance for particular reaction conditions.
-
The Fischer Indole Synthesis remains a viable option, particularly for smaller-scale syntheses where the starting materials are readily available, though its harsh conditions can be a limitation.
-
The Leimgruber-Batcho Synthesis offers a more robust and often higher-yielding alternative, with milder conditions making it suitable for a broader range of substrates and potentially larger-scale production.
-
The Transition-Metal-Free Organolithium Approach represents the state-of-the-art in terms of efficiency and atom economy for this class of compounds. Its one-pot nature is highly attractive, although it necessitates expertise in handling air- and moisture-sensitive reagents.
For drug development professionals, the scalability and robustness of the Leimgruber-Batcho and the modern organolithium routes are particularly appealing. Future research in this area will likely focus on further refining these methods to improve their greenness, for instance, by exploring catalytic and more environmentally benign reducing agents for the Leimgruber-Batcho synthesis, or by developing more user-friendly alternatives to organolithium reagents for the transition-metal-free approach. The continued development of novel synthetic strategies will undoubtedly accelerate the exploration of the therapeutic potential of this compound and its derivatives.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis, and Biological Evaluation of Benzo[cd]indol-2(1H)-ones Derivatives as a Lysosome-Targeted Anti-metastatic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Transition-Metal-Free Synthesis of 2-Substituted Benzo[cd]Indoles via the Reaction of 1-Halo-8-lithionaphthalenes with Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
Evaluating the Specificity of Dasatinib as a Biological Probe: A Comparative Guide
Introduction
Dasatinib's therapeutic efficacy is, in part, attributed to its ability to bind to both the active and inactive conformations of the ABL kinase domain, a feature that distinguishes it from the first-generation inhibitor, Imatinib.[3][4] Beyond BCR-ABL, Dasatinib potently inhibits a spectrum of other kinases, including the SRC family kinases (SRC, LCK, YES, FYN), c-KIT, ephrin A receptor (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ).[4][7][8] This broad activity profile, while potentially beneficial in a therapeutic context, presents a significant challenge when using Dasatinib as a precise tool to interrogate the function of a single kinase in biological systems.[6][9] Understanding and controlling for these off-target effects is critical for the accurate interpretation of experimental results.
This guide will delve into the known target profile of Dasatinib, present a comparative analysis with other BCR-ABL inhibitors, and provide researchers with the methodologies to rigorously evaluate its specificity in their own experimental settings.
Comparative Analysis of Dasatinib and Alternative Probes
The selection of a kinase inhibitor as a biological probe should be guided by a thorough understanding of its on-target potency and its off-target liabilities. While Dasatinib is a highly potent inhibitor of BCR-ABL, its promiscuity necessitates the consideration of alternative probes, particularly when dissecting signaling pathways downstream of a specific kinase.[5]
| Probe | Primary Target(s) | Key Off-Targets | Potency (BCR-ABL) | Notes |
| Dasatinib | BCR-ABL, SRC family kinases | c-KIT, PDGFRβ, EPHA2, and over 30 other Tyr and Ser/Thr kinases[4][5] | High (325-fold more potent than Imatinib in vitro)[4] | Binds to both active and inactive ABL conformations.[4] Broad off-target profile can complicate data interpretation.[5] |
| Imatinib | BCR-ABL, c-KIT, PDGFR | Oxidoreductase NQO2[5] | Moderate | More specific than Dasatinib.[5] Primarily binds to the inactive ABL conformation, making it susceptible to resistance mutations that stabilize the active form.[3] |
| Nilotinib | BCR-ABL, c-KIT, PDGFR | DDR1[5] | High (20-fold more potent than Imatinib)[10] | More specific than Dasatinib, with a target profile similar to Imatinib but with increased potency.[5] Also primarily binds the inactive ABL conformation.[10] |
| Bosutinib | BCR-ABL, SRC family kinases | - | High | Binds to both active and inactive ABL conformations.[10] |
| Ponatinib | BCR-ABL (including T315I mutant) | Multiple kinases | Very High | Effective against the T315I "gatekeeper" mutation, which confers resistance to many other TKIs.[10][11] |
Table 1: Comparative Profile of BCR-ABL Tyrosine Kinase Inhibitors. This table summarizes the primary targets, key off-targets, and relative potencies of Dasatinib and its common alternatives. This information is crucial for selecting the most appropriate inhibitor for a given research question, balancing on-target efficacy with the potential for confounding off-target effects.
Signaling Pathway Context
The primary target of Dasatinib, the BCR-ABL fusion protein, drives the pathogenesis of CML by constitutively activating downstream signaling pathways that promote cell proliferation and survival. Understanding this pathway is essential for interpreting the effects of Dasatinib and other BCR-ABL inhibitors.
Figure 1: Simplified BCR-ABL Signaling Pathway. This diagram illustrates the central role of the BCR-ABL oncoprotein in activating multiple downstream pathways that drive leukemogenesis. Dasatinib exerts its therapeutic effect by directly inhibiting the kinase activity of BCR-ABL.
Experimental Protocols for Specificity Evaluation
To rigorously assess the specificity of Dasatinib in a given experimental system, a multi-pronged approach employing biochemical, cell-based, and proteomic methods is recommended.
Biochemical Kinase Assays
Biochemical assays are fundamental for determining the direct inhibitory activity of a compound against a purified kinase.[12] These assays are crucial for establishing the on-target potency and for screening against a panel of kinases to identify potential off-targets.[13]
Protocol: ADP-Glo™ Luminescence-Based Kinase Activity Assay
This protocol is adapted from commercially available assays and provides a robust method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[14]
Materials:
-
Purified kinase of interest (e.g., ABL, SRC)
-
Kinase-specific substrate
-
Dasatinib and other test compounds
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of Dasatinib and control compounds in Kinase Reaction Buffer at 2 times the final desired concentration.
-
Kinase Reaction Setup:
-
Add 5 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 5 µL of a solution containing the kinase and its substrate in Kinase Reaction Buffer. The concentrations of the kinase and substrate should be optimized for the specific assay and are typically at or near their Km values.[14]
-
-
Initiate Kinase Reaction: Add 10 µL of ATP solution in Kinase Reaction Buffer to each well to start the reaction. The ATP concentration should also be at or near the Km for the kinase.[15]
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and initiates a luminescence reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Target Engagement Assays
While biochemical assays are essential for determining direct inhibitory activity, cell-based assays are critical for confirming that the probe can engage its target in a physiological context.[16] These assays account for factors such as cell permeability and competition with endogenous ATP.[17]
Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target kinase in live cells.[18][19][20] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer.[21]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the kinase of interest fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
Fetal Bovine Serum (FBS)
-
NanoBRET™ TE Kinase Assay Tracer and Substrate
-
Dasatinib and other test compounds
-
White, tissue culture-treated 96-well or 384-well plates
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Transfection:
-
Seed HEK293 cells in a suitable culture flask.
-
Prepare a transfection mix containing the NanoLuc®-kinase fusion vector and the transfection reagent in Opti-MEM™ I according to the manufacturer's protocol.[22]
-
Add the transfection mix to the cells and incubate for 24 hours to allow for protein expression.[23]
-
-
Assay Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM™ I with 4% FBS.
-
Adjust the cell density to the recommended concentration (e.g., 2 x 10^5 cells/mL).[23]
-
-
Compound and Tracer Addition:
-
Add the test compounds (e.g., Dasatinib) at various concentrations to the wells of the assay plate.
-
Add the NanoBRET™ tracer at a fixed concentration to all wells.
-
Add the cell suspension to each well.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 2 hours) to allow the compounds and tracer to reach binding equilibrium with the target kinase.[22]
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's protocol.[23]
-
Add the substrate solution to each well.
-
Read the plate within 10 minutes on a luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths (e.g., 460 nm and 618 nm, respectively).[23]
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for target engagement.
-
References
- 1. Dasatinib - Wikipedia [en.wikipedia.org]
- 2. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 3. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 4. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 5. ashpublications.org [ashpublications.org]
- 6. benchchem.com [benchchem.com]
- 7. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. BCR-ABL1 tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. domainex.co.uk [domainex.co.uk]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Cell Based Kinase Assays - Luceome Biotechnologies [luceome.com]
- 18. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 19. reactionbiology.com [reactionbiology.com]
- 20. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 21. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 22. eubopen.org [eubopen.org]
- 23. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methylbenzo[cd]indole
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methylbenzo[cd]indole, a heterocyclic compound utilized in various research applications, including the synthesis of fluorescent dyes.[1] The procedures outlined below are grounded in established safety principles and regulatory compliance, ensuring a self-validating system for waste management in your laboratory.
Hazard Identification and Risk Assessment
Before handling this compound, a thorough understanding of its potential hazards is essential. While a complete toxicity profile is not available, the compound is classified with several hazard statements under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] This underscores the necessity for cautious handling and stringent disposal protocols.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Source: Abovchem Safety Information[3]
The causality behind these classifications dictates the need for personal protective equipment (PPE) to prevent ingestion, skin/eye contact, and inhalation of dust or aerosols.
Personal Protective Equipment (PPE) and Safe Handling
A proactive approach to safety begins with the correct selection and use of PPE. The following equipment is mandatory when handling this compound in any form (solid or in solution).
-
Eye Protection : Chemical safety goggles or a face shield are essential to prevent contact with splashes or fine particles.[2]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use and dispose of them after handling the compound.[2]
-
Body Protection : A standard laboratory coat should be worn to protect against skin contact.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended. All handling should be performed within a certified chemical fume hood to ensure adequate ventilation.[4][5]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6]
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste : Collect unused or contaminated this compound powder in a dedicated, properly labeled hazardous waste container.[6] This includes any contaminated items such as weigh boats, spatulas, and paper towels.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with incompatible waste streams.
-
Contaminated Sharps : Any needles, syringes, or broken glassware contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.
Step 2: Waste Container Management
Adherence to proper container management practices is a regulatory requirement and essential for safety.
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or percentage of the contents.[7]
-
Condition : Containers must be in good condition and compatible with the chemical.
-
Closure : Keep waste containers securely closed at all times, except when adding waste.[7] Do not leave funnels in the containers.
The following diagram illustrates the decision-making workflow for the collection and initial storage of this compound waste.
Caption: Waste Segregation Workflow for this compound.
Step 3: Storage
Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area within the laboratory. This area must be under the control of laboratory personnel and should be inspected weekly for any signs of leakage.[7] Ensure that the container is stored away from incompatible materials, such as strong oxidizing agents and acids.[2]
Step 4: Final Disposal
The accepted and environmentally responsible method for the final disposal of this compound is through a licensed chemical waste management company.
-
Arranging Pickup : When the waste container is approximately 90% full, arrange for a pickup with your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal service.[7]
-
Treatment Method : The material should be transported to a licensed chemical destruction plant for disposal.[6] The preferred method of destruction is controlled incineration with flue gas scrubbing .[6] This high-temperature process ensures the complete breakdown of the compound into less harmful components, with scrubbers neutralizing any toxic gases produced during combustion.
Decontamination and Spill Management
Decontamination: All non-disposable equipment, glassware, and surfaces that have come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse : Rinse glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound. Collect this rinse solvent as hazardous liquid waste.
-
Detergent Wash : Wash with a laboratory-grade detergent and water.
-
Final Rinse : Perform a final rinse with deionized water.
Spill Management: In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.
-
Containment : For small spills, absorb the material with an inert absorbent such as sand or vermiculite.
-
Collection : Carefully sweep or scoop the absorbed material and any contaminated debris into a designated hazardous waste container.[6]
-
Decontamination : Clean the spill area thoroughly following the decontamination procedure described above.
-
Reporting : Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Regulatory Compliance: A Non-Negotiable Pillar
It is imperative to recognize that all hazardous waste management activities are governed by strict regulations. In the United States, this includes regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as state and local laws.[8] Always consult with your institution's EHS department to ensure full compliance with all applicable regulations, as these may vary by location.[9]
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
References
- 1. This compound , 95% , 40484-49-9 - CookeChem [cookechem.com]
- 2. chembk.com [chembk.com]
- 3. This compound - CAS:40484-49-9 - Abovchem [abovchem.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [guidechem.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 9. benchchem.com [benchchem.com]
Navigating the Unseen: A Guide to Safely Handling 2-Methylbenzo[cd]indole
For the dedicated researcher, the promise of novel compounds like 2-Methylbenzo[cd]indole is a powerful motivator. However, with innovation comes the responsibility of ensuring a safe and controlled laboratory environment. This guide moves beyond a simple checklist, offering a deep dive into the essential safety and handling protocols for this compound. Our aim is to empower you with the knowledge to not only protect yourself but also to maintain the integrity of your research.
Understanding the Risks: Hazard Profile of this compound
Key hazard statements associated with this chemical include:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications demand stringent adherence to safety protocols to prevent accidental exposure.
Core Defense: Personal Protective Equipment (PPE)
The first line of defense when handling any chemical is appropriate Personal Protective Equipment (PPE). The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation.[2] Gloves should be inspected for tears or holes before each use.[3] |
| Eye Protection | Chemical splash goggles or a face shield | To protect against splashes that can cause serious eye irritation.[3][4] |
| Body Protection | A buttoned lab coat | To protect the skin and personal clothing from contamination.[5][6] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To minimize the inhalation of any dust or vapors that may cause respiratory irritation.[7] |
The Workflow: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key stages from preparation to disposal.
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
Experimental Protocol: A Practical Example
Objective: To prepare a 10 mM solution of this compound in Dimethyl Sulfoxide (DMSO).
Methodology:
-
Preparation:
-
Don all required PPE: nitrile gloves, chemical splash goggles, and a lab coat.[2][5][6]
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.[3][7]
-
Gather all necessary equipment: a vial of this compound, a bottle of DMSO, a microbalance, a spatula, and appropriate glassware.
-
-
Handling:
-
Carefully transfer the desired amount of this compound onto a weigh boat using a spatula, minimizing the creation of dust.
-
Record the weight and then transfer the solid to a clean, labeled vial.
-
Inside the fume hood, add the calculated volume of DMSO to the vial.
-
Gently swirl the vial until the solid is completely dissolved.
-
-
Storage:
-
Seal the vial tightly and store it in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]
-
Emergency Preparedness: Immediate Actions
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[9] If skin irritation occurs, seek medical attention.[10]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration and consult a physician.[9]
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Responsible Disposal: Protecting Our Environment
Proper disposal of this compound and any contaminated materials is a critical final step. All chemical waste should be treated as hazardous.
-
Waste Segregation: Collect all materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, in a designated and clearly labeled hazardous waste container.[2][7]
-
Container Management: Ensure the waste container is kept closed when not in use and is stored in a secondary container to prevent spills.
-
Institutional Guidelines: Adhere strictly to your institution's and local regulations for the disposal of chemical waste.[7]
By integrating these safety protocols into your daily laboratory practices, you can confidently work with this compound while ensuring a safe and productive research environment.
References
- 1. This compound - CAS:40484-49-9 - Abovchem [abovchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hmc.edu [hmc.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. ethz.ch [ethz.ch]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. fishersci.com [fishersci.com]
- 9. Page loading... [guidechem.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
